Pomaglumetad methionil hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYRTJLEXFSWRJ-LBMFEJOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Pomaglumetad Methionil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil hydrochloride (formerly known as LY2140023) is an investigational drug that has been explored for the treatment of schizophrenia and other neuropsychiatric disorders. It represents a departure from traditional antipsychotics that primarily target dopamine receptors. Instead, pomaglumetad methionil modulates the glutamatergic system, which is increasingly recognized as playing a crucial role in the pathophysiology of schizophrenia. This technical guide provides an in-depth exploration of the core mechanism of action of pomaglumetad methionil, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Pomaglumetad methionil is a prodrug that is orally bioavailable and readily converted to its active metabolite, pomaglumetad (LY404039).[1][2][3] Pomaglumetad is a selective agonist for the metabotropic glutamate receptor 2 (mGluR2) and metabotropic glutamate receptor 3 (mGluR3), which are members of the Group II metabotropic glutamate receptors.[4] These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors to negatively regulate glutamate release.[3]
Core Mechanism of Action: Targeting Group II Metabotropic Glutamate Receptors
The primary mechanism of action of pomaglumetad is the activation of mGluR2 and mGluR3. These G-protein coupled receptors (GPCRs) are coupled to the inhibitory G protein, Gαi/o.[5] Upon activation by pomaglumetad, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA).[5]
The net effect of this signaling cascade is a reduction in the presynaptic release of glutamate in brain regions where mGluR2 and mGluR3 are expressed.[3] In conditions like schizophrenia, which are hypothesized to involve excessive glutamatergic neurotransmission, this reduction in glutamate release is thought to restore synaptic balance and alleviate symptoms.
Beyond the canonical pathway, activation of mGluR2/3 can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulation of protein kinase C (PKC) activity.[5][6]
Signaling Pathway of Pomaglumetad (LY404039) at mGluR2/3
Caption: Canonical signaling pathway of pomaglumetad at presynaptic mGluR2/3.
Quantitative Data
Binding Affinity of Pomaglumetad (LY404039)
| Receptor | Ki (nM) |
| Human mGluR2 | 149 ± 11 |
| Human mGluR3 | 92 ± 14 |
| Data from radioligand binding assays with human cloned receptors.[4] |
Clinical Trial Data
Table 1: Efficacy of Pomaglumetad Methionil in Schizophrenia (NCT01328093)
| Treatment Group | N | Baseline PANSS (Mean ± SD) | Change from Baseline at Week 24 (Mean ± SE) | p-value vs Aripiprazole |
| Pomaglumetad Methionil | 516 | 84.5 ± 12.3 | -12.03 ± 0.99 | 0.045 |
| Aripiprazole | 162 | 84.9 ± 12.8 | -15.58 ± 1.58 | - |
| PANSS: Positive and Negative Syndrome Scale. A negative change indicates improvement. |
Table 2: Key Safety and Tolerability Findings (NCT01328093)
| Adverse Event | Pomaglumetad Methionil (n=516) | Aripiprazole (n=162) | p-value |
| Discontinuation due to AEs | 16.2% | 8.7% | 0.020 |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 |
| Nausea | 19.2% | 11.2% | 0.023 |
| Akathisia | 2.5% | 7.5% | 0.007 |
| Weight Change at Week 24 (kg, Mean ± SE) | -2.8 ± 0.4 | 0.4 ± 0.6 | < 0.001 |
Table 3: Efficacy of Pomaglumetad Methionil in Acute Schizophrenia (HBBM Study)
| Treatment Group | N | Change from Baseline PANSS (Mean) | p-value vs Placebo |
| Pomaglumetad Methionil (40 mg BID) | ~200 | Not significantly different from placebo | > 0.05 |
| Pomaglumetad Methionil (80 mg BID) | ~200 | Not significantly different from placebo | > 0.05 |
| Placebo | ~200 | - | - |
| Risperidone (Active Control) | ~100 | Significantly greater improvement than placebo | < 0.05 |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of pomaglumetad for mGluR2 and mGluR3.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human mGluR2 or mGluR3 are prepared.
-
Radioligand: A radiolabeled ligand with known affinity for the target receptor (e.g., [3H]LY341495) is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled pomaglumetad.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of pomaglumetad that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Animal Models of Schizophrenia
1. Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic-like activity of pomaglumetad methionil.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Habituation: Mice are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on consecutive days prior to the experiment.
-
Drug Administration: Mice are pre-treated with vehicle or pomaglumetad methionil at various doses (e.g., 1, 3, 10 mg/kg, intraperitoneally) a specified time before the amphetamine challenge.
-
Amphetamine Challenge: Amphetamine (e.g., 2.5 mg/kg, intraperitoneally) is administered to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.[7]
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
2. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
Objective: To evaluate the efficacy of pomaglumetad methionil in a glutamate-based model of schizophrenia.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Rats are habituated to the locomotor activity cages.
-
Drug Administration: Rats are pre-treated with vehicle or pomaglumetad methionil.
-
PCP Challenge: PCP (e.g., 2.5 mg/kg, subcutaneously) is administered to induce hyperlocomotion.[8]
-
Behavioral Assessment: Locomotor activity is measured for a specified duration.
-
Data Analysis: The locomotor response is quantified and analyzed to determine the effect of pomaglumetad methionil on PCP-induced behaviors.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical to clinical workflow for evaluating a drug like pomaglumetad methionil.
Conclusion
This compound operates through a distinct mechanism of action compared to traditional antipsychotics by selectively targeting mGluR2 and mGluR3. Its role as a presynaptic autoreceptor agonist leads to a reduction in glutamate release, offering a potential therapeutic approach for disorders characterized by glutamatergic dysregulation. While clinical trials have yielded mixed results, the exploration of pomaglumetad has significantly advanced our understanding of the glutamatergic system's role in schizophrenia and has paved the way for the development of other glutamate-modulating therapies. Further research may identify specific patient populations who could benefit from this targeted therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 5. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group II metabotropic glutamate receptors enhance NMDA receptor currents via a protein kinase C-dependent mechanism in pyramidal neurones of rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Conversion of Pomaglumetad Methionil to Pomaglumetad: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomaglumetad methionil (LY2140023) was developed as a prodrug to improve the oral bioavailability of its active counterpart, pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia. This technical guide provides an in-depth analysis of the conversion of pomaglumetad methionil to pomaglumetad, detailing the enzymatic processes, pharmacokinetic parameters, and the downstream signaling pathways of the active compound. The information is presented to aid researchers and drug development professionals in understanding the critical aspects of this prodrug strategy.
Introduction
Pomaglumetad is a potent and selective agonist of mGluR2/3, which are G-protein coupled receptors that modulate glutamatergic neurotransmission.[1] Despite its promising preclinical profile, pomaglumetad exhibited poor oral bioavailability in humans, limiting its clinical development.[1] To overcome this limitation, pomaglumetad methionil was synthesized as a methionine amide prodrug.[1] This prodrug strategy leverages endogenous transporters and enzymes to enhance systemic exposure to the active pomaglumetad molecule.
The Conversion Process: From Prodrug to Active Compound
The conversion of pomaglumetad methionil to pomaglumetad is a critical step for its therapeutic activity. This process involves enzymatic hydrolysis of the amide bond linking methionine to the parent molecule.
Key Enzyme and Location of Conversion
In vitro studies have identified dehydropeptidase-1 (DPEP1) as the primary enzyme responsible for the hydrolysis of pomaglumetad methionil.[2] DPEP1 is a membrane-bound zinc-dependent metalloproteinase. The conversion of the prodrug to the active form occurs in several tissues.[2]
Key findings from in vitro studies using human tissue homogenates are summarized below:
-
Intestine and Kidney: These are considered the primary sites of hydrolysis.[2]
-
Plasma: Hydrolysis is also observed in human plasma.[2]
-
Liver: In contrast, liver homogenates did not show significant hydrolytic activity, suggesting a minimal role of the liver in this conversion.[2]
The involvement of DPEP1 was confirmed through inhibition studies. The selective DPEP1 inhibitor, cilastatin , almost completely blocked the formation of pomaglumetad from its prodrug in intestinal and kidney homogenates, as well as in human plasma.[2] Furthermore, experiments with human recombinant DPEP1 demonstrated its direct catalytic activity in this conversion, which was also fully inhibited by cilastatin.[2]
Absorption of the Prodrug
The enhanced oral bioavailability of pomaglumetad methionil is attributed to its interaction with the peptide transporter 1 (PepT1) .[3][4] This transporter facilitates the absorption of the prodrug from the gastrointestinal tract into systemic circulation.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacokinetics and enzymatic conversion of pomaglumetad methionil.
Table 1: Pharmacokinetic Parameters
| Parameter | Pomaglumetad Methionil (Prodrug) | Pomaglumetad (Active Drug) | Reference(s) |
| Oral Bioavailability | ~49% | 3% (when administered directly) | [1][3] |
| Conversion Rate | ~70% of the prodrug is hydrolyzed to the active form | N/A | [1] |
| Elimination Half-life | 1.5 - 2.4 hours | 2 - 6.2 hours | [3] |
Table 2: In Vitro Enzyme Kinetics
| Enzyme/System | Parameter | Value | Reference(s) |
| Peptide Transporter 1 (PepT1) | Km for pomaglumetad methionil | ~30 µM | [4] |
| Dehydropeptidase-1 (DPEP1) | Inhibitor | Cilastatin | [2] |
| Inhibition of pomaglumetad formation by Cilastatin | Intestinal homogenate | Near complete | [2] |
| Kidney homogenate | Near complete | [2] | |
| Human plasma | Near complete | [2] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature regarding the conversion of pomaglumetad methionil.
In Vitro Hydrolysis Assay in Tissue Homogenates
Objective: To determine the rate and extent of pomaglumetad methionil conversion in various tissues.
Methodology:
-
Preparation of Tissue Homogenates: Human intestinal, kidney, and liver tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4). The protein concentration of the homogenates is determined.
-
Incubation: A known concentration of pomaglumetad methionil is added to the tissue homogenates and incubated at 37°C in a shaking water bath.
-
Time-course Sampling: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, such as acetonitrile or methanol, which also precipitates proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing pomaglumetad methionil and the formed pomaglumetad, is collected.
-
LC-MS/MS Analysis: The concentrations of both the prodrug and the active drug in the supernatant are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the clearance values.
Enzyme Inhibition Studies
Objective: To identify the enzyme(s) responsible for the hydrolysis of pomaglumetad methionil.
Methodology:
-
Inhibitor Pre-incubation: The tissue homogenates (e.g., intestine, kidney) or plasma are pre-incubated with a specific enzyme inhibitor (e.g., cilastatin for DPEP1) for a defined period at 37°C.
-
Initiation of Reaction: The hydrolysis reaction is initiated by adding pomaglumetad methionil.
-
Incubation and Sampling: The mixture is incubated, and samples are collected and processed as described in the in vitro hydrolysis assay protocol.
-
LC-MS/MS Analysis: The concentration of the formed pomaglumetad is quantified.
-
Data Analysis: The formation of pomaglumetad in the presence of the inhibitor is compared to a control group without the inhibitor to determine the degree of inhibition.
Visualizations
Prodrug Conversion Workflow
The following diagram illustrates the key steps involved in the absorption and conversion of pomaglumetad methionil.
Caption: Workflow of pomaglumetad methionil absorption and conversion.
Signaling Pathway of Pomaglumetad
Upon its formation, pomaglumetad acts as an agonist at mGluR2 and mGluR3. The activation of these receptors triggers intracellular signaling cascades that modulate neuronal activity.
Caption: Signaling pathway of pomaglumetad via mGluR2/3 activation.
Conclusion
The development of pomaglumetad methionil as a prodrug for pomaglumetad represents a successful strategy to overcome pharmacokinetic limitations. The conversion is primarily mediated by dehydropeptidase-1 in the intestine, kidney, and plasma. Understanding the specifics of this conversion, including the enzymes involved and the resulting pharmacokinetic profile, is crucial for the continued research and potential clinical application of mGluR2/3 agonists. The detailed information provided in this guide serves as a valuable resource for scientists and researchers in the field of drug development and neuropharmacology.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 4. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Metabotropic Glutamate Receptor 2/3 (mGluR2/3) in the Pathophysiology of Schizophrenia: A Technical Guide
Introduction
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly a hypofunction of the N-methyl-D-aspartate (NMDA) receptor, is a core element of the disorder's pathophysiology.[1][2] This framework has guided research beyond the dopamine hypothesis, leading to the investigation of novel therapeutic targets within the glutamate system.[3] Among the most promising of these were the Group II metabotropic glutamate receptors, mGluR2 and mGluR3. These G-protein coupled receptors act as crucial modulators of synaptic glutamate levels.[4][5]
Primarily located presynaptically, mGluR2/3 act as autoreceptors to inhibit glutamate release, offering a compelling mechanism to counteract the excessive glutamate signaling thought to arise from NMDA receptor hypofunction.[3][6][7] This led to the development of mGluR2/3 agonists, which showed initial promise in both preclinical models and early clinical trials as a novel, non-dopaminergic antipsychotic treatment.[6][8] However, the subsequent failure of these compounds in pivotal Phase III trials has prompted a deeper, more critical evaluation of the complex role these receptors play in schizophrenia.[2][6] This guide provides an in-depth examination of the molecular functions of mGluR2/3, the preclinical and clinical evidence of their involvement in schizophrenia, and the future directions for targeting this system.
Molecular and Cellular Profile of mGluR2/3 Receptors
Localization and Distribution
mGluR2 and mGluR3 have distinct yet overlapping distributions in the central nervous system. They are found in various combinations in presynaptic, postsynaptic, and glial compartments, suggesting differential roles in modulating synaptic activity.[4][6]
-
mGluR2: Found almost exclusively in neurons, with a high concentration on presynaptic terminals in brain regions implicated in schizophrenia, such as the prefrontal cortex and hippocampus.[9][10] Its localization is often at the preterminal region of the axon, away from the active neurotransmitter release site.[9]
-
mGluR3: More widely distributed, being expressed by neurons, astrocytes, and microglia.[10] Like mGluR2, it is found presynaptically where it inhibits neurotransmitter release.[11] However, it is also located postsynaptically and on glial cells, where it may play roles in neuroprotection and modulation of NMDA receptor function.[4][10] Postmortem studies have identified high levels of mGluR3 in the hippocampus and moderate levels in the caudate nucleus and nucleus accumbens.[4]
Signaling Pathways
As members of the Group II mGluR family, both mGluR2 and mGluR3 are canonically coupled to the Gαi/o class of G-proteins.[5][12] Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[6][12][13]
Beyond this primary pathway, mGluR2/3 activation can trigger other signaling cascades:
-
MAPK/ERK Pathway: Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the release of Gβγ subunits.[9][13]
-
Ion Channel Modulation: Inhibition of voltage-sensitive Ca2+ channels and activation of K+ channels.[12][13]
-
PI3K Pathway: Coupling to phosphatidylinositol 3-kinase (PI3K) activity.[5][9]
Dual Presynaptic and Postsynaptic Functions
The therapeutic hypothesis for mGluR2/3 agonists in schizophrenia is largely based on their presynaptic function. However, their postsynaptic actions create a more complex and somewhat paradoxical picture.[6]
-
Presynaptic Inhibition: As autoreceptors on glutamatergic terminals, their activation provides negative feedback, reducing the release of glutamate.[6][9] This is thought to normalize the hyperglutamatergic state associated with NMDA receptor hypofunction.[6]
-
Postsynaptic Modulation: Activation of postsynaptic mGluR2/3 can indirectly enhance the function and surface expression of NMDA and AMPA receptors through various intracellular signaling cascades, including Src signaling and Akt/GSK-3β pathways.[4][6]
This dual action—presynaptically reducing glutamate release while postsynaptically enhancing glutamate receptor function—may represent a mechanism to "reset" synaptic balance.[6] The presynaptic effect is generally considered immediate, while the postsynaptic modulation occurs more slowly via intracellular pathways.[6]
Preclinical Evidence from Animal Models
A substantial body of preclinical work has investigated mGluR2/3 agonists using animal models relevant to schizophrenia.
Pharmacological Models
The most common models use NMDA receptor antagonists like phencyclidine (PCP), ketamine, or MK-801 to induce schizophrenia-like behaviors in rodents.[6][9]
-
NMDA Antagonist Models: mGluR2/3 agonists such as LY354740, LY379268, and LY404039 have been shown to effectively reverse multiple deficits in these models, including hyperlocomotion, stereotypy, working memory impairments, and deficits in prepulse inhibition.[6][8][9][14]
-
Dopaminergic Models: In models using amphetamine to induce hyperlocomotion (by increasing dopamine activity), mGluR2/3 agonists also demonstrate efficacy, suggesting an interaction between the glutamate and dopamine systems.[6][9]
Differentiating mGluR2 and mGluR3 Roles
Distinguishing the specific contributions of mGluR2 and mGluR3 has been challenging due to a lack of selective ligands.[10] However, studies using knockout mice have provided critical insights:
-
Antipsychotic-like Effects: The reversal of NMDA antagonist-induced behaviors by mGluR2/3 agonists is typically abolished in mGluR2 knockout mice but not in mGluR3 knockout mice. This strongly suggests that mGluR2 activation mediates the primary antipsychotic-like effects .[6][15]
-
Neuroprotective and Cognitive Roles: Conversely, evidence suggests mGluR3 is more critically involved in neuroprotection and may have a more direct role in modulating cognition.[4][8][10]
Summary of Preclinical Data
The table below summarizes key findings from preclinical studies using mGluR2/3 agonists in animal models of schizophrenia.
| Compound | Animal Model | Dose Range (mg/kg, IP) | Key Behavioral Effects | Reference(s) |
| LY354740 | PCP-induced hyperlocomotion, working memory deficits | 0.025 - 1 | Reversed hyperlocomotion and working memory deficits. | [6][8] |
| LY379268 | PCP-induced hyperlocomotion, prepulse inhibition deficits | 0.125 - 10 | Reversed hyperlocomotion and prepulse inhibition deficits. | [6] |
| LY404039 | Amphetamine-induced hyperlocomotion | 10 | Reversed amphetamine-induced increases in ambulation. | [6] |
| LY379268 | MK-801-induced auditory processing deficits | 3 | Partially restored auditory-evoked brain oscillations. | [16] |
Evidence from Human Studies
The translation of promising preclinical findings to clinical efficacy has been fraught with challenges, highlighted by postmortem brain studies and large-scale clinical trials.
Postmortem Brain Studies
Analyses of postmortem brain tissue from individuals with schizophrenia have yielded inconsistent results regarding the expression of mGluR2/3.[1][4] However, a key and replicated finding has emerged from studies of the dorsolateral prefrontal cortex (DLPFC):
-
Reduced mGluR3 Protein: A significant reduction in mGluR3 receptor protein has been observed in the DLPFC of schizophrenia patients, while mGluR2 levels remained unchanged.[4][11][17]
-
Increased GCPII Enzyme: The same studies found a significant increase in glutamate carboxypeptidase II (GCPII), the enzyme that metabolizes N-acetylaspartylglutamate (NAAG).[4][11][17]
-
Implication: Since NAAG is the only known endogenous agonist for mGluR3, this combination of reduced receptor levels and increased degradation of its endogenous agonist strongly suggests that NAAG-mediated signaling via mGluR3 is impaired in the DLPFC in schizophrenia .[4][11][17]
| Protein | Brain Region | Finding in Schizophrenia | Implication | Reference(s) |
| mGluR3 | Dorsolateral Prefrontal Cortex (DLPFC) | ▼ Decreased | Impaired NAAG/mGluR3 signaling | [4][11][17] |
| mGluR2 | Dorsolateral Prefrontal Cortex (DLPFC) | ↔ No Change | - | [4][11][17] |
| GCPII | Dorsolateral Prefrontal Cortex (DLPFC) | ▲ Increased | Increased degradation of NAAG | [4][11][17] |
| mGluR2/3 | Anterior Cingulate Cortex (ACC) | ↔ No Change | Region-specific alterations | [18] |
Clinical Trials of mGluR2/3 Agonists
The development of the mGluR2/3 agonist pomaglumetad methionil (a prodrug of LY404039) marked a significant attempt to translate the glutamate hypothesis into a viable treatment.
-
Phase II Success: An early Phase II study demonstrated that the compound significantly improved both positive and negative symptoms of schizophrenia compared to placebo, with an efficacy comparable to the atypical antipsychotic olanzapine.[6][8][9] Critically, this was achieved without the common side effects of existing antipsychotics, such as extrapyramidal symptoms, weight gain, or prolactin elevation.[8][9][19]
-
Phase III Failure: Despite this initial success, subsequent large-scale Phase III clinical trials failed to show a significant difference between pomaglumetad and placebo, leading the manufacturer to terminate its development.[2][6]
| Compound | Trial Phase | Primary Outcome Measure | Key Findings | Reference(s) |
| LY2140023 | Phase II | PANSS Total Score | Significant improvement in positive and negative symptoms vs. placebo. Favorable side-effect profile. | [6][8][9] |
| LY2140023 | Phase III | PANSS Total Score | Failed to separate from placebo, leading to termination of development. | [2][6] |
Experimental Protocols
Protocol: NMDA Antagonist-Induced Hyperlocomotion
This protocol describes a standard method for assessing the antipsychotic-like potential of a compound by measuring its ability to reverse hyperlocomotion induced by an NMDA receptor antagonist.
-
Subjects: Adult male C57BL/6 mice (8-10 weeks old). Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. All testing occurs during the light phase.
-
Habituation: On the day of testing, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. They are then placed individually into open-field arenas (e.g., 40x40x40 cm) and allowed to habituate for 30-60 minutes.
-
Drug Administration:
-
The test compound (e.g., mGluR2/3 agonist LY379268, 0.3-10 mg/kg) or vehicle (e.g., saline) is administered via intraperitoneal (IP) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), the NMDA antagonist (e.g., MK-801, 0.3 mg/kg) or vehicle is administered via IP injection.
-
-
Behavioral Recording: Immediately following the second injection, locomotor activity is recorded for 60-120 minutes using an automated video-tracking system (e.g., EthoVision XT, ANY-maze). The primary measure is total distance traveled (in cm).
-
Data Analysis: Data are typically analyzed using a two-way ANOVA (Treatment Group x Time) followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual groups. A significant reduction in MK-801-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
Synthesis and Future Directions
The journey of mGluR2/3 agonists from promising therapeutic targets to clinical disappointment underscores the complexity of schizophrenia's pathophysiology. The discrepancy between robust preclinical data and Phase III failure may be attributable to several factors:
-
Patient Heterogeneity: Schizophrenia is a clinically diverse disorder, and it is possible that mGluR2/3 agonists are effective only in a specific subpopulation of patients not identified in broad clinical trials.[6]
-
Receptor Complexity: The opposing presynaptic and postsynaptic actions, and the distinct roles of mGluR2 and mGluR3, may mean that broad agonism is not the optimal therapeutic strategy.[6] Preclinical evidence suggests targeting mGluR2 is key for antipsychotic effects, while postmortem data points to a deficit in mGluR3 signaling.[4][15]
-
Limitations of Animal Models: While useful, pharmacological models in rodents may not fully recapitulate the complex neurodevelopmental and cognitive aspects of schizophrenia in humans.[16]
The initial hypothesis—that reducing glutamate release via presynaptic mGluR2/3 would ameliorate symptoms stemming from NMDA receptor hypofunction—remains a compelling therapeutic rationale.
Future research in this area is focused on more refined approaches:
-
Receptor-Selective Ligands: The development of compounds that can selectively activate mGluR2 or mGluR3 is crucial to dissect their individual contributions and therapeutic potential.[6]
-
Positive Allosteric Modulators (PAMs): PAMs offer a more nuanced approach than direct agonists. They do not activate the receptor on their own but enhance its response to the endogenous agonist (glutamate or NAAG). mGluR2-selective PAMs have shown promise in preclinical models and may offer a better safety and efficacy profile.[19]
-
Biomarker-Guided Trials: Identifying biomarkers related to glutamate function or mGluR3 expression could help select patient populations most likely to respond to this class of drugs, enabling more targeted and potentially successful clinical trials.[8]
While the first generation of mGluR2/3 agonists did not succeed as a broad treatment for schizophrenia, the target remains highly relevant to the glutamate hypothesis of the disorder. A deeper understanding of the distinct roles of mGluR2 and mGluR3, coupled with the development of more selective pharmacological tools, may yet unlock the therapeutic potential of modulating this critical synaptic control point.
References
- 1. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? | Semantic Scholar [semanticscholar.org]
- 8. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The group II metabotropic glutamate receptor 3 (mGluR3, mGlu3, GRM3): expression, function and involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of the mGlu2/3 receptor agonist LY379268 on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential expression of metabotropic glutamate receptors 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Pomaglumetad Methionil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil (formerly known as LY2140023) is a prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist, pomaglumetad (LY404039). Developed as a potential novel treatment for schizophrenia, its mechanism of action centers on modulating the glutamatergic system, offering a theoretical advantage over traditional antipsychotics that primarily target dopaminergic pathways.[1][2][3] This technical guide provides an in-depth overview of the preclinical pharmacology of pomaglumetad methionil, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support further research and development in this area.
Introduction
Schizophrenia is a complex neuropsychiatric disorder where dysregulation of the glutamatergic system is increasingly implicated.[4][5] Pomaglumetad methionil represents a therapeutic approach aimed at restoring glutamate homeostasis. As a prodrug, it was designed to overcome the poor oral bioavailability of its active moiety, pomaglumetad.[1][6] Pomaglumetad methionil is rapidly absorbed and hydrolyzed to pomaglumetad, which then acts as a selective agonist at mGluR2 and mGluR3.[5] These receptors are predominantly located presynaptically in key brain regions associated with schizophrenia, such as the limbic and forebrain areas, where their activation leads to a reduction in glutamate release.[1][2]
Mechanism of Action and Receptor Binding Profile
Pomaglumetad is a highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] It displays nanomolar potency at these receptors with a significantly lower affinity for other glutamate receptors and neurotransmitter systems, suggesting a targeted mechanism of action with a potentially favorable side-effect profile.[1][2] Pomaglumetad methionil itself is an inactive prodrug, with Ki values greater than 100 μM for mGluR2/3.[1]
Data Presentation: Receptor Binding Affinity
| Receptor | Ligand | Species | Ki (nM) | Reference |
| mGluR2 | Pomaglumetad (LY-404039) | Human (cloned) | 149 ± 11 | [1] |
| mGluR3 | Pomaglumetad (LY-404039) | Human (cloned) | 92 ± 14 | [1] |
Note: Pomaglumetad has been shown to have no significant affinity for other metabotropic glutamate receptors, ionotropic NMDA receptors, kainate receptors, or various other neurotransmitter receptors including adrenergic, benzodiazepine/GABAergic, histaminergic, and muscarinic receptors.[1]
Signaling Pathway
Activation of the Gi/o-coupled mGluR2 and mGluR3 by pomaglumetad initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the production of cyclic AMP (cAMP). The primary therapeutic effect is believed to stem from the presynaptic location of these receptors on glutamatergic neurons. Their activation inhibits voltage-gated calcium channels, which subsequently reduces the release of glutamate into the synaptic cleft. This modulation of excessive glutamatergic transmission is hypothesized to underlie its antipsychotic effects.
Caption: Pomaglumetad's activation of presynaptic mGluR2/3 and subsequent signaling cascade.
Preclinical Pharmacokinetics
Pomaglumetad methionil was developed to improve the oral bioavailability of pomaglumetad. In humans, the bioavailability of pomaglumetad is low (around 3%), whereas its prodrug, pomaglumetad methionil, exhibits a significantly higher oral bioavailability of approximately 49%.[1][7] Preclinical pharmacokinetic studies have been primarily conducted in rodents.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Pomaglumetad (in Rats) | Pomaglumetad Methionil (in Humans) | Pomaglumetad (in Humans, from Prodrug) | Reference |
| Route of Administration | Intravenous (IV) | Oral | Oral | [1][7][8] |
| Oral Bioavailability | 63% | ~49% | N/A | [1][7] |
| AUC0-24 | 2.9 µg*h/mL (IV) | Not Available | Not Available | [1] |
| Cmax | 7.5 µg/mL (IV) | Not Available | Not Available | [1] |
| Elimination Half-life | Not Available | 1.5 - 2.4 hours | 2 - 6.2 hours | [7][8] |
Preclinical Efficacy in Animal Models
The antipsychotic potential of pomaglumetad methionil has been evaluated in various animal models. A key model used in its preclinical assessment is the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia in rats. This model recapitulates certain neurophysiological and behavioral deficits observed in schizophrenia, including hyperactivity of the dopamine system.
Data Presentation: Efficacy in the MAM Rat Model of Schizophrenia
| Animal Model | Treatment | Dosing | Key Findings | Reference |
| MAM Rat Model | Pomaglumetad Methionil | 1, 3, 10 mg/kg, i.p. | Dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) to control levels. This effect was not observed in saline-treated control rats. | [2][4] |
| MAM Rat Model | Pomaglumetad Methionil | 1 and 3 mg/kg, i.p. | Increased novel object recognition in MAM rats without affecting control rats. | [4] |
| Normal Rats (Restraint Stress) | Pomaglumetad Methionil | 3 mg/kg, i.p. | Prevented the restraint-induced increase in VTA dopamine neuron activity. | [4] |
Experimental Protocols
MAM Neurodevelopmental Model of Schizophrenia
This protocol describes the induction of the MAM phenotype in rats, which is used to model schizophrenia-like symptoms.
Objective: To create a neurodevelopmental model of schizophrenia in rats characterized by dopamine system hyperactivity.
Materials:
-
Pregnant Sprague-Dawley rats (gestational day 17)
-
Methylazoxymethanol acetate (MAM)
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
On gestational day 17, pregnant dams are briefly anesthetized.
-
A single i.p. injection of MAM (typically 25 mg/kg) or vehicle (saline) is administered.
-
The dams are allowed to recover and give birth naturally.
-
The offspring are weaned at the appropriate time and housed under standard laboratory conditions.
-
Behavioral and neurophysiological experiments are conducted on the adult offspring.
Caption: Experimental workflow for the generation of the MAM rat model of schizophrenia.
In Vivo Electrophysiology in the VTA
This protocol outlines the procedure for measuring the activity of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats.
Objective: To assess the effect of pomaglumetad methionil on the population activity of VTA dopamine neurons.
Procedure:
-
Adult MAM and control rats are anesthetized.
-
Pomaglumetad methionil (1, 3, or 10 mg/kg, i.p.) or vehicle is administered 30 minutes prior to recording.
-
The rat is placed in a stereotaxic frame, and a craniotomy is performed over the VTA.
-
A recording electrode is lowered into the VTA.
-
The number of spontaneously firing dopamine neurons is counted as the electrode is advanced through a grid-like pattern within the VTA.
-
The firing rate and bursting activity of identified dopamine neurons are analyzed.
cAMP Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional activity of mGluR2/3 agonists by measuring changes in intracellular cAMP levels.
Objective: To determine the potency and efficacy of pomaglumetad in inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing recombinant human mGluR2 or mGluR3 (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Pomaglumetad (LY-404039) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cells are cultured and plated in appropriate assay plates.
-
Cells are pre-incubated with varying concentrations of pomaglumetad.
-
Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit.
-
The inhibitory effect of pomaglumetad on forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.
Preclinical Safety and Toxicology
Detailed preclinical toxicology data, such as LD50 values and comprehensive safety pharmacology studies for pomaglumetad methionil, are not extensively available in the public domain. However, information from clinical trials provides insights into its safety profile. In human studies, pomaglumetad methionil was generally found to be safe and tolerable.[1]
Commonly reported adverse effects in clinical trials include:
-
Insomnia
-
Nausea
-
Headache
-
Somnolence
Unlike many atypical antipsychotics, pomaglumetad methionil was not associated with significant weight gain or extrapyramidal symptoms.[2] However, a potential for an increased risk of seizures was noted in some clinical studies.[1]
Conclusion
Pomaglumetad methionil is a selective mGluR2/3 agonist prodrug with a well-defined mechanism of action centered on the modulation of glutamatergic neurotransmission. Preclinical studies, particularly in the MAM rat model of schizophrenia, have demonstrated its potential to normalize dopamine system hyperactivity, a key pathological feature of the disorder. Its favorable pharmacokinetic profile as a prodrug and its distinct safety profile, lacking some of the common side effects of dopaminergic antipsychotics, underscore its novelty. While clinical development has faced challenges, the preclinical pharmacological data for pomaglumetad methionil provide a valuable foundation for the continued exploration of glutamatergic modulators in the treatment of schizophrenia and other neuropsychiatric disorders. Further research into more selective mGluR2 or mGluR3 agonists may build upon the knowledge gained from the development of this compound.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis Pathway of Pomaglumetad Methionil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil hydrochloride (LY2140023 hydrochloride) is a prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Developed to enhance the oral bioavailability of the parent compound, pomaglumetad methionil has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, most notably schizophrenia. This technical guide provides a detailed overview of the chemical synthesis pathway of this compound, including experimental protocols for its key intermediates, quantitative data, and visual representations of the synthetic route.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Preparation of the bicyclic thioether intermediate, LY-389795.
-
Oxidation of LY-389795 to form the sulfone, pomaglumetad (LY-404039).
-
Amide coupling of pomaglumetad with L-methionine to yield pomaglumetad methionil.
-
Formation of the hydrochloride salt.
This pathway is designed to construct the complex bicyclo[3.1.0]hexane core, introduce the necessary functional groups with the correct stereochemistry, and finally attach the methionine promoiety to enhance pharmacokinetic properties.
Experimental Protocols
Stage 1: Synthesis of (-)-(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY-389795)
The synthesis of the initial bicyclic intermediate, LY-389795, is a complex process that establishes the critical stereochemistry of the final molecule. While specific, detailed public-domain protocols for this exact intermediate are scarce, analogous syntheses of similar bicyclo[3.1.0]hexane structures reported in the medicinal chemistry literature typically involve multi-step sequences. These often begin with a suitable cyclopentene derivative and employ key steps such as cyclopropanation, functional group manipulations, and stereoselective introductions of the amino and carboxylic acid moieties.
Due to the proprietary nature of large-scale manufacturing processes, the exact, optimized industrial synthesis is not publicly available. Research-scale syntheses would likely adapt known methods for constructing such constrained amino acids.
Stage 2: Oxidation of LY-389795 to Pomaglumetad (LY-404039)
The conversion of the thioether in LY-389795 to a sulfone to yield pomaglumetad is a standard oxidation reaction.
Reaction Scheme:
Experimental Protocol:
A typical laboratory-scale procedure for such an oxidation would involve the following steps:
-
Dissolution: LY-389795 is dissolved in a suitable solvent, such as a mixture of acetic acid and water.
-
Oxidation: An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), is added to the solution, often at a controlled temperature (e.g., 0-25 °C) to manage the exothermicity of the reaction. The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched, for instance, by the addition of a reducing agent like sodium bisulfite to destroy any excess oxidant. The product, pomaglumetad, may precipitate from the solution or be isolated through extraction and subsequent crystallization.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system to afford pure pomaglumetad.
| Parameter | Value/Condition |
| Starting Material | LY-389795 |
| Oxidizing Agent | Hydrogen Peroxide or MCPBA |
| Solvent | Acetic Acid/Water or similar |
| Temperature | 0-25 °C |
| Typical Yield | High (often >90%) |
| Purification | Recrystallization |
Table 1: Typical Reaction Parameters for the Oxidation of LY-389795.
Stage 3: Amide Coupling of Pomaglumetad (LY-404039) with L-Methionine
The final key synthetic transformation is the formation of an amide bond between the 4-amino group of pomaglumetad and the carboxylic acid of L-methionine. This is a standard peptide coupling reaction.
Reaction Scheme:
Experimental Protocol:
A general procedure for this amide coupling would be as follows, likely requiring protection of the non-reacting functional groups:
-
Protection: The carboxylic acid groups of pomaglumetad and the amino group of L-methionine would likely be protected using standard protecting groups (e.g., ester protection for the carboxylic acids and Boc or Cbz for the amine) to ensure selective amide bond formation.
-
Activation: The carboxylic acid of the protected L-methionine is activated using a suitable coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
-
Coupling: The protected pomaglumetad is then added to the activated L-methionine derivative in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM)) and in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to neutralize any acid formed during the reaction. The reaction is stirred at room temperature or slightly elevated temperature until completion.
-
Deprotection: Following the successful coupling, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz groups, and saponification for esters).
-
Purification: The resulting pomaglumetad methionil is then purified using techniques such as chromatography (e.g., ion-exchange or reverse-phase) or crystallization.
| Parameter | Value/Condition |
| Reactants | Protected Pomaglumetad, Protected L-Methionine |
| Coupling Agents | EDC/HOBt, DCC/NHS, or similar |
| Base | TEA, DIPEA |
| Solvent | DMF, DCM |
| Deprotection | Acidic or basic hydrolysis, hydrogenolysis |
| Purification | Chromatography, Crystallization |
Table 2: Typical Reaction Parameters for Amide Coupling.
Stage 4: Formation of the Hydrochloride Salt
To improve its stability and handling properties, pomaglumetad methionil is typically converted to its hydrochloride salt.
Experimental Protocol:
-
The free base of pomaglumetad methionil is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is added dropwise with stirring.
-
The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion
The synthesis of this compound is a challenging but well-defined process rooted in established methodologies of organic and medicinal chemistry. The key steps involve the stereocontrolled synthesis of a complex bicyclic amino acid precursor, a standard oxidation to the corresponding sulfone, and a final peptide coupling to attach the methionine promoiety. While the large-scale, optimized industrial synthesis remains proprietary, the pathway and the chemistry involved are accessible through an understanding of fundamental organic reactions. This guide provides a framework for researchers and drug development professionals to understand the synthetic route to this important investigational compound.
Structural Analysis of Pomaglumetad Methionil Binding to mGluR2/3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil, a prodrug of the potent and selective metabotropic glutamate receptor 2 and 3 (mGluR2/3) agonist LY404039, has been a subject of significant interest in the development of novel therapeutics for neuropsychiatric disorders. Understanding the structural basis of its interaction with mGluR2 and mGluR3 is paramount for designing next-generation ligands with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the structural analysis of pomaglumetad methionil's binding to its target receptors. While a direct co-crystal or cryo-electron microscopy (cryo-EM) structure of pomaglumetad methionil or its active form, LY404039, with mGluR2 or mGluR3 is not yet publicly available, this guide leverages existing structural data of these receptors with other orthosteric agonists, quantitative binding data, and molecular modeling principles to elucidate the binding mechanism. Detailed experimental protocols for structural and functional characterization are also provided to facilitate further research in this area.
Introduction to Pomaglumetad Methionil and mGluR2/3
Pomaglumetad methionil (LY2140023) is an orally bioavailable prodrug that is rapidly converted to its active metabolite, LY404039, in the body.[1] LY404039 acts as a selective agonist at mGluR2 and mGluR3, which are Group II metabotropic glutamate receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission.[3] Primarily located presynaptically, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing glutamate release.[4][5] This mechanism of action has positioned mGluR2/3 agonists as potential treatments for conditions associated with glutamate excitotoxicity, such as schizophrenia.[6]
Quantitative Binding and Functional Data
The binding affinity and functional potency of LY404039 have been characterized in various in vitro and cellular assays. These quantitative data are essential for understanding its pharmacological profile.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| Human mGluR2 | 149 ± 11 nM | Radioligand Binding Assay | [2] | |
| Human mGluR3 | 92 ± 14 nM | Radioligand Binding Assay | [2] | |
| Functional Potency (EC50) | ||||
| Human mGluR2 | 23 nM | Forskolin-stimulated cAMP formation | [7] | |
| Human mGluR3 | 48 nM | Forskolin-stimulated cAMP formation | [7] |
Structural Basis of Orthosteric Agonist Binding to mGluR2/3
The mGluR family possesses a large extracellular domain (ECD) that contains the orthosteric binding site, often referred to as the "Venus flytrap" domain (VFT).[8] This domain is connected to the seven-transmembrane (7TM) domain by a cysteine-rich domain (CRD).[8] Agonist binding to the VFT induces a conformational change that is transmitted to the 7TM domain, leading to G-protein activation.[9]
The Orthosteric Binding Pocket
Based on the cryo-EM structure of mGluR3 in complex with the selective agonist LY2794193, we can infer the key features of the orthosteric binding pocket that accommodates agonists like LY404039.[10] The binding site is located in the cleft between the two lobes (LB1 and LB2) of the VFT domain.
Key Interacting Residues (Inferred for LY404039)
While a definitive structure with LY404039 is unavailable, molecular docking studies and analysis of related agonist-bound structures suggest that the binding of LY404039 to mGluR2 and mGluR3 is mediated by a series of hydrogen bonds and electrostatic interactions with conserved residues within the VFT. The carboxylate and amino groups of the glutamate-like scaffold of LY404039 are predicted to be critical for these interactions.
Based on the mGluR3-agonist structure and mutagenesis data from related receptors, the following residues are likely to be key for LY404039 binding:[4][10]
| Receptor | Lobe | Key Residue | Predicted Interaction with LY404039 |
| mGluR2/3 | LB1 | Arginine (e.g., R68 in mGluR3) | Salt bridge with the α-carboxylate group |
| LB1 | Threonine (e.g., T174 in mGluR3) | Hydrogen bond with the α-amino group | |
| LB1 | Lysine (e.g., K389 in mGluR3) | Interaction with the distal carboxylate group | |
| LB2 | Aspartate (e.g., D301 in mGluR3) | Hydrogen bond with the α-amino group | |
| LB2 | Tyrosine (e.g., Y222 in mGluR3) | Aromatic interaction with the ligand scaffold |
Note: The exact residue numbers may vary slightly between mGluR2 and mGluR3 and across species.
Agonist-Induced Conformational Changes
The binding of an orthosteric agonist like LY404039 induces a significant conformational change in the mGluR2/3 dimer. This process involves the closure of the VFT domains, bringing the two lobes closer together.[8] This initial binding event triggers a reorientation of the dimer interface, which is propagated through the CRDs to the 7TM domains, ultimately leading to the activation of the intracellular G-protein signaling cascade.
Signaling Pathways and Experimental Workflows
The activation of mGluR2/3 by pomaglumetad methionil (via LY404039) initiates a cascade of intracellular events. The experimental workflows to study these pathways and the receptor's structure are complex and multi-faceted.
mGluR2/3 Signaling Pathway
Caption: mGluR2/3 signaling cascade initiated by pomaglumetad methionil.
Experimental Workflow for Structural Analysis
Caption: General workflow for the structural analysis of mGluR2/3.
Detailed Experimental Protocols
mGluR2/3 Expression and Purification for Structural Studies
-
Construct Design: The full-length rat or human mGluR2 or mGluR3 gene is cloned into a baculovirus expression vector (e.g., pFastBac). A C-terminal tag, such as a Twin-Strep-tag or a combination of a fluorescent protein (e.g., mVenus) and an affinity tag, is often included to facilitate purification and monitoring.
-
Baculovirus Generation: The expression construct is transformed into DH10Bac E. coli to generate a bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce a P1 viral stock, which is subsequently amplified to a high-titer P2 stock.
-
Protein Expression: Large-scale cultures of insect cells (e.g., Sf9 or Trichoplusia ni Tni) are infected with the P2 viral stock. Cells are harvested by centrifugation after a suitable expression period (typically 48-72 hours post-infection).
-
Membrane Preparation and Solubilization: Cell pellets are resuspended in a lysis buffer containing protease inhibitors. After cell lysis (e.g., by douncing or sonication), the cell debris is removed by low-speed centrifugation, and the membrane fraction is collected by ultracentrifugation. The membrane pellet is resuspended and solubilized with a suitable detergent (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).
-
Affinity Purification: The solubilized receptor is purified using affinity chromatography based on the C-terminal tag (e.g., Strep-Tactin resin for a Strep-tag). The column is washed extensively to remove non-specifically bound proteins.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (SEC) to separate the properly folded, dimeric receptor from aggregates and other impurities. The quality of the purified protein is assessed by SDS-PAGE and analytical SEC.
Cryo-Electron Microscopy of an mGluR-Agonist Complex
-
Complex Formation: The purified mGluR2 or mGluR3 is incubated with a saturating concentration of the orthosteric agonist (e.g., LY404039) to form a stable complex.
-
Grid Preparation: A small volume (typically 3-4 µL) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil). The grid is then blotted to create a thin film of the solution and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
Data Acquisition: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically using data acquisition software (e.g., EPU or SerialEM).
-
Image Processing: The movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (individual receptor complexes) are picked from the micrographs, extracted, and subjected to 2D classification to remove junk particles. A 3D initial model is generated, and the particles are subjected to 3D classification and refinement to obtain a high-resolution 3D reconstruction of the receptor-agonist complex.
-
Model Building and Refinement: An atomic model of the receptor-agonist complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot) and refined using programs like Phenix or Refmac.
Conclusion
The structural analysis of pomaglumetad methionil's binding to mGluR2 and mGluR3 is crucial for advancing our understanding of its mechanism of action and for the rational design of new therapeutic agents. Although a direct high-resolution structure of the complex is not yet available, this guide provides a comprehensive framework based on existing data for similar agonists and established experimental methodologies. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further structural and functional studies aimed at elucidating the intricate details of this important drug-receptor interaction. Future cryo-EM or X-ray crystallography studies on the pomaglumetad methionil (or LY404039)-mGluR2/3 complex will be instrumental in validating and refining our current understanding.
References
- 1. Agonists and allosteric modulators promote signaling from different metabotropic glutamate receptor 5 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis and molecular modeling of the orthosteric binding site of the mGlu2 receptor determining interactions of the group II receptor antagonist (3)H-HYDIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure and association behaviour of the GluR2 amino-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-state Solution for Glutamate Receptor Structure – Bartesaghi Lab [cryoem.cs.duke.edu]
- 9. Metabotropic glutamate receptor homo- and heterodimers exhibit distinct responses to orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
early-phase clinical trials of LY2140023 in psychosis
An In-depth Technical Guide to the Early-Phase Clinical Development of LY2140023 (Pomaglumetad Methionil) in Psychosis
Introduction: Targeting Glutamate in Schizophrenia
For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as hallucinations and delusions, these agents often fall short in treating the negative and cognitive symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can be associated with burdensome side effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, and hyperprolactinemia.[1]
This therapeutic gap spurred research into alternative pathophysiological models, leading to a focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This led to the development of novel therapeutic agents targeting glutamate receptors. One such agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for metabotropic glutamate 2/3 (mGlu2/3) receptors.[3][4] This document provides a detailed technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and mechanism of action in patients with schizophrenia.
Mechanism of Action of LY2140023
LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite, LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors.[3][6] These receptors are G-protein coupled receptors that are primarily located presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions implicated in schizophrenia.[4][5]
Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate.[3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal neurons thought to underlie psychosis, representing a fundamentally different approach from the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably, LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential for a distinct and improved side-effect profile.[4][5]
Early-Phase Clinical Trial Program
The clinical development of LY2140023 involved several key Phase 2 studies designed to establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.
Experimental Protocols
The early-phase trials for LY2140023 shared common design elements, including multicenter, randomized, and controlled methodologies. A generalized workflow for these studies is depicted below.
Key Methodological Details:
-
Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of symptoms, while others targeted those with prominent negative symptoms.[8][9]
-
Primary Efficacy Endpoint: The most common primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]
-
Key Secondary Endpoints: These often included the Clinical Global Impression-Severity (CGI-S) score, responder rates (e.g., ≥25% decrease in PANSS total score), and changes in PANSS subscales (positive and negative).[5]
-
Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.[9][10]
Summary of Key Phase 2 Trial Results
The clinical journey of LY2140023 was marked by initial promise followed by subsequent setbacks. The quantitative outcomes from major published early-phase studies are summarized below.
Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials
| Study (Reference) | Treatment Groups | Duration | N | Baseline PANSS (Mean) | Change in PANSS Total Score (Mean) | p-value vs. Placebo |
| Proof-of-Concept [5] | LY2140023 40mg BID | 4 Weeks | ~65 | ~87 | -20.6 | < 0.001 |
| Olanzapine 15mg QD | 4 Weeks | ~65 | ~87 | -22.3 | < 0.001 | |
| Placebo | 4 Weeks | ~65 | ~87 | -6.7 | - | |
| HBBM Study [8] | LY2140023 40mg BID | 6 Weeks | ~289 | Not Specified | Not Significantly Different from Placebo | 0.154 |
| LY2140023 80mg BID | 6 Weeks | ~289 | Not Specified | Not Significantly Different from Placebo | 0.698 | |
| Risperidone 2mg BID | 6 Weeks | ~145 | Not Specified | Statistically Superior to Placebo | < 0.001 | |
| Placebo | 6 Weeks | ~289 | Not Specified | - | - | |
| HBBR (vs. SOC) [9] | LY2140023 40mg BID | 24 Weeks | 130 | 79.8 | -12.1 | 0.004* |
| Standard of Care (SOC) | 24 Weeks | 131 | 79.0 | -17.6 | - | |
| Note: In the HBBR study, the p-value indicates that the improvement in the SOC group was significantly greater than in the LY2140023 group at the 24-week endpoint. |
Table 2: Safety and Tolerability Profile from Phase 2 Trials
| Adverse Event/Outcome | LY2140023 | Atypical Antipsychotic (SOC/Comparator) | Placebo | Key Findings and Citations |
| Discontinuation (Lack of Efficacy) | 20.8% | 11.5% (SOC) | N/A | Higher discontinuation due to lack of efficacy for LY2140023 in a 24-week study.[9] |
| Discontinuation (Adverse Events) | 17.7% | 14.5% (SOC) | N/A | No significant difference in discontinuation due to AEs compared to SOC.[9] |
| Weight Gain | -0.51 kg (4 wks) | +0.74 kg (Olanzapine, 4 wks) | No change | LY2140023 was not associated with weight gain and showed a slight mean reduction.[5][9] |
| -2.8 kg (24 wks) | +0.4 kg (Aripiprazole, 24 wks) | N/A | A Phase 3 study confirmed a significant weight loss advantage over aripiprazole.[10] | |
| Extrapyramidal Symptoms (EPS) | No difference from placebo | Significantly more (SOC) | No difference | LY2140023 showed a low incidence of EPS, comparable to placebo.[5][9] |
| Prolactin Elevation | No difference from placebo | N/A | No difference | Unlike many atypical antipsychotics, LY2140023 was not associated with prolactin elevation.[2][5] |
| Common TEAEs (>SOC) | Vomiting, Agitation, Dyspepsia | Akathisia, Weight Gain | N/A | The side-effect profile was distinct from dopamine-blocking agents.[9][11] |
| Convulsions/Seizures | Reported in some patients | N/A | N/A | A potential association with seizures was identified as a safety concern requiring further study.[11][12] |
Discussion and Conclusion
The early clinical development of LY2140023 represented a significant effort to validate the glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The initial proof-of-concept study was highly encouraging, showing robust efficacy on par with olanzapine for both positive and negative symptoms, coupled with a favorable side-effect profile devoid of weight gain, EPS, and prolactin elevation.[2][5]
However, these promising results were not replicated in subsequent, larger Phase 2 and Phase 3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation from placebo for either dose of LY2140023, while the active comparator, risperidone, demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 8. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for pomaglumetad methionil hydrochloride (LY2140023 hydrochloride). The information is compiled to assist researchers and drug development professionals in formulating and handling this investigational compound.
Pomaglumetad methionil is an oral prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3.[1] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[1][2][3][4] As a prodrug, pomaglumetad methionil is designed to have improved oral absorption and bioavailability compared to the active compound.[1]
Solubility Data
The solubility of this compound has been determined in various solvent systems, which is critical for in vitro and in vivo experimental design.
| Solvent System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (62.05 mM) | Ultrasonication may be required for dissolution.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.21 mM) | Results in a clear solution.[6] |
Stability Data
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Stored under nitrogen.[6] |
| -20°C | 1 month | Stored under nitrogen.[6] |
| -20°C (Powder) | 3 years | - |
| -80°C (In solvent) | 1 year | - |
It is generally noted that the salt form, this compound, typically exhibits enhanced water solubility and stability compared to the free form.[7]
Experimental Protocols
Detailed experimental protocols for the determination of solubility and stability are not extensively published in the public domain. However, based on the provided data, the following general methodologies can be inferred.
Protocol 1: Solubility Determination in Co-Solvent Systems for In Vivo Studies
This protocol outlines a common procedure for preparing a formulation of this compound for administration in animal studies.
-
Preparation of Stock Solution: A stock solution is typically first prepared in a suitable organic solvent, such as DMSO.
-
Addition of Co-solvents: To create a biocompatible formulation, co-solvents are added sequentially. For example, to prepare the "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline" solution:
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 and Tween-80, ensuring thorough mixing after each addition.
-
Finally, add saline to reach the final desired volume and concentration.
-
-
Observation: The solution should be visually inspected for clarity. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Protocol 2: Stock Solution Preparation and Storage
This protocol describes the preparation and storage of stock solutions for in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration. As noted, ultrasonication may be necessary to fully dissolve the compound in DMSO.[5]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes. These aliquots should then be stored under the recommended conditions (e.g., at -80°C under nitrogen for long-term storage).[6]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Pomaglumetad Methionil
Pomaglumetad methionil acts as a prodrug and is converted in the body to its active form, pomaglumetad (LY404039). Pomaglumetad is a selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][8] Activation of these presynaptic autoreceptors leads to an inhibition of glutamate release in the synapse. This modulation of glutamatergic neurotransmission is the basis for its potential therapeutic effects.[1]
Caption: Signaling pathway of this compound.
Experimental Workflow: Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a new solvent system.
Caption: A typical experimental workflow for determining solubility.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomaglumetad methionil (hydrochloride) () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
The Prodrug LY2140023: A Deep Dive into its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
LY2140023, also known as pomaglumetad methionil, emerged as a promising therapeutic agent targeting the metabotropic glutamate receptors 2 and 3 (mGluR2/3). As a prodrug of its active moiety, pomaglumetad (LY404039), LY2140023 was developed to overcome the poor oral bioavailability of the parent compound. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of LY2140023, drawing from available preclinical and clinical data.
Executive Summary
LY2140023 is a methionine amide prodrug designed for enhanced oral absorption. Following oral administration, it is actively transported across the intestinal epithelium via the peptide transporter 1 (PepT1). Subsequently, it undergoes rapid hydrolysis to release the active mGluR2/3 agonist, pomaglumetad. This strategy significantly improves the systemic exposure to pomaglumetad compared to direct oral administration of the active drug. In humans, the oral bioavailability of pomaglumetad is estimated to be approximately 49% when administered as LY2140023. The prodrug itself has a short elimination half-life of 1.5 to 2.4 hours, while the active pomaglumetad has a longer half-life of 2 to 6.2 hours. Preclinical studies in rats have shown an oral bioavailability of 63% for pomaglumetad.
Pharmacokinetic Profile
The pharmacokinetic properties of LY2140023 and its active metabolite, pomaglumetad, have been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics in Rats
Studies in rats have provided foundational knowledge of the pharmacokinetic profile of pomaglumetad.
| Parameter | Route of Administration | Value | Species |
| Cmax | Intravenous | 7.5 µg/mL | Rat |
| Oral | 4.0 µg/mL | Rat | |
| AUC₀₋₂₄ | Intravenous | 2.9 µg·h/mL | Rat |
| Oral | 7.2 µg·h/mL | Rat | |
| Oral Bioavailability | - | 63% | Rat |
Table 1: Preclinical Pharmacokinetic Parameters of Pomaglumetad (LY404039) in Rats.[1]
Human Pharmacokinetics
Clinical studies have defined the pharmacokinetic profile of LY2140023 and pomaglumetad in humans.
| Parameter | Compound | Value |
| Oral Bioavailability | Pomaglumetad (from LY2140023) | ~49%[1] |
| Elimination Half-life (t½) | LY2140023 (Prodrug) | 1.5 - 2.4 hours[1] |
| Pomaglumetad (Active Moiety) | 2 - 6.2 hours[1] | |
| AUC | Pomaglumetad (from a single 200 mg oral dose of pomaglumetad) | 900 ng·h/mL |
Table 2: Human Pharmacokinetic Parameters of LY2140023 and Pomaglumetad.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the general methodologies employed in the preclinical and clinical evaluation of LY2140023.
Preclinical Pharmacokinetic Study in Rats
A representative preclinical study to determine the pharmacokinetics and oral bioavailability of pomaglumetad in rats would typically follow this protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They are acclimated for at least one week before the experiment.
-
Drug Administration:
-
Intravenous (IV): A single dose of pomaglumetad is administered via the tail vein.
-
Oral (PO): A single dose of pomaglumetad is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of pomaglumetad are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability is calculated as (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Human Phase I Clinical Trial
A typical Phase I, single-center, double-blind, placebo-controlled, single-ascending-dose study to evaluate the safety, tolerability, and pharmacokinetics of LY2140023 in healthy subjects would involve:
-
Study Population: A cohort of healthy male and/or female volunteers.
-
Study Design: Subjects are randomized to receive a single oral dose of LY2140023 or a placebo. The study typically includes multiple dose cohorts with escalating doses of LY2140023.
-
Drug Administration: Subjects receive a single oral dose of LY2140023 or placebo in a fasted state.
-
Pharmacokinetic Blood Sampling: Serial blood samples are collected at specified time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Preparation and Bioanalysis: Plasma is separated and stored as in the preclinical protocol. Plasma concentrations of both LY2140023 and pomaglumetad are measured using a validated LC-MS/MS method.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Statistical analyses are performed to compare pharmacokinetic parameters across dose groups.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Bioanalytical Method: LC-MS/MS
The quantification of LY2140023 and pomaglumetad in plasma samples is typically achieved using a sensitive and specific LC-MS/MS method. While the specific parameters for a validated assay for these compounds are not publicly detailed, a general workflow would include:
-
Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Liquid Chromatography: Chromatographic separation is performed on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent and product ions of LY2140023 and pomaglumetad.
Visualizations
Signaling Pathway of mGluR2/3 Agonists
The active moiety of LY2140023, pomaglumetad, exerts its effects by acting as an agonist at mGluR2 and mGluR3. These are G-protein coupled receptors that are typically located presynaptically and are coupled to the inhibitory G-protein, Gi/o.
Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.
Experimental Workflow for a Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an orally administered drug like LY2140023.
Caption: Workflow of a human pharmacokinetic clinical trial.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Pomaglumetad Methionil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo experimental protocols for investigating the effects of pomaglumetad methionil hydrochloride, a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist. The focus is on its application in a preclinical animal model of schizophrenia.
Introduction
This compound (formerly LY2140023) is a prodrug of pomaglumetad, developed to enhance oral bioavailability.[1][2] It acts as a potent agonist at mGluR2 and mGluR3, which are implicated in modulating glutamatergic neurotransmission.[1] Dysregulation of the glutamate system is hypothesized to be a key factor in the pathophysiology of schizophrenia.[3] Preclinical studies in rodent models have been crucial in elucidating the mechanism of action and therapeutic potential of this compound.[4][5]
This document outlines the in vivo experimental design for assessing the effects of this compound in the methylazoxymethanol acetate (MAM) rat model of schizophrenia, a neurodevelopmental model that recapitulates certain behavioral and neurophysiological alterations relevant to the human condition.[4][6]
Key In Vivo Experimental Protocols
Animal Model: Methylazoxymethanol Acetate (MAM) Model of Schizophrenia
The MAM model is a well-established neurodevelopmental model of schizophrenia.[4][6]
Protocol:
-
Animal Housing: House pregnant Sprague-Dawley rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
MAM Administration: On gestational day 17, administer a single intraperitoneal (i.p.) injection of methylazoxymethanol acetate (22 mg/kg) to the pregnant dams. Control animals receive a saline injection.[4]
-
Offspring Development: Allow the offspring to be born and weaned naturally. The male offspring will exhibit a phenotype in adulthood that mimics aspects of schizophrenia, including hyperactivity of the mesolimbic dopamine system.[4][7]
-
Phenotype Confirmation: The schizophrenia-like phenotype in adult MAM-treated offspring can be confirmed by observing enhanced locomotor response to a low dose of amphetamine (e.g., 0.5 mg/kg, i.p.).[4]
In Vivo Electrophysiology: Recording of Ventral Tegmental Area (VTA) Dopamine Neuron Activity
This protocol is designed to measure the effect of this compound on the population activity of dopamine neurons in the VTA of anesthetized MAM and control rats.[5][8]
Protocol:
-
Animal Preparation: Anesthetize adult male MAM-treated and saline-treated control rats. Place the animal in a stereotaxic frame.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the start of electrophysiological recordings.[5][8]
-
Surgical Procedure: Perform a craniotomy over the VTA.
-
Electrode Placement: Lower a recording electrode into the VTA. The population activity of VTA dopamine neurons is assessed by counting the number of spontaneously firing dopamine neurons encountered as the electrode is advanced through a grid-like pattern within the VTA.[5][8]
-
Data Acquisition: Record extracellular single-unit activity of dopamine neurons. These neurons are typically identified by their characteristic long-duration action potentials and burst firing patterns.[3][9]
-
Data Analysis: Quantify the number of spontaneously active dopamine neurons per electrode track. Firing rate and the percentage of spikes occurring in bursts can also be analyzed.[5][8]
Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.[8][10]
Protocol:
-
Habituation: Individually habituate rats to the testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for a set period (e.g., 10 minutes) on consecutive days leading up to the test.[4]
-
Drug Administration: On the test day, administer this compound (1 or 3 mg/kg, i.p.) or vehicle 30 minutes before the familiarization phase.[5]
-
Familiarization Phase (T1): Place the rat in the arena containing two identical objects and allow it to explore for a defined period (e.g., 5 minutes).[1][2]
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).[1]
-
Test Phase (T2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set time (e.g., 5 minutes).[1][2]
-
Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object at a distance of ≤ 2 cm. Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
Data Presentation
Table 1: Pharmacokinetic Parameters of Pomaglumetad in Rats [6]
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | - | - |
| Cmax (µg/mL) | 7.5 | 4.0 |
| AUC0-24 (µg*h/mL) | 2.9 | 7.2 |
| Oral Bioavailability (%) | N/A | 63 |
Table 2: Effect of this compound on VTA Dopamine Neuron Population Activity in MAM Rats [5][6][8]
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Vehicle (Saline) | N/A | Elevated number of spontaneously active VTA dopamine neurons in MAM rats compared to control rats. |
| Pomaglumetad Methionil | 1 | Reduction in the number of spontaneously active VTA dopamine neurons in MAM rats. |
| Pomaglumetad Methionil | 3 | Further reduction in the number of spontaneously active VTA dopamine neurons in MAM rats, normalizing activity to control levels. |
| Pomaglumetad Methionil | 10 | Significant reduction in the number of spontaneously active VTA dopamine neurons in MAM rats. |
Table 3: Effect of this compound on Novel Object Recognition in MAM Rats [5][8]
| Treatment Group | Dose (mg/kg, i.p.) | Outcome on Discrimination Index (DI) |
| Vehicle (Saline) | N/A | Impaired performance (DI not significantly different from zero) in MAM rats. |
| Pomaglumetad Methionil | 1 | Improved performance in the novel object recognition test in MAM rats. |
| Pomaglumetad Methionil | 3 | Significant improvement in the novel object recognition test in MAM rats. |
Visualization of Pathways and Protocols
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of Functional Connectivity Between Dopamine Neurons of the Rat Ventral Tegmental Area in vitro [frontiersin.org]
- 4. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2140023 in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY2140023 (pomaglumetad methionil), a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, in preclinical rodent models of schizophrenia.[1][2][3] LY2140023 is the oral prodrug of LY404039 and has been investigated as a novel non-dopaminergic therapeutic agent for schizophrenia.[1][2][3][4] It is hypothesized to restore glutamate dysregulation, a key factor in the pathophysiology of the disorder.[4]
Mechanism of Action
LY2140023, through its active metabolite LY404039, acts as an agonist at mGlu2 and mGlu3 receptors.[1][3][5] These receptors are primarily located presynaptically in key brain regions implicated in schizophrenia, such as the prefrontal cortex, hippocampus, and striatum.[6] Activation of these Gi/o-coupled receptors leads to a reduction in the presynaptic release of glutamate.[1][2][7][8] This modulation of glutamatergic neurotransmission is believed to counteract the hyperactivity of cortical pyramidal neurons associated with psychosis.[5] Unlike traditional antipsychotics, LY2140023 does not have a direct affinity for dopamine or serotonin receptors.[1][2]
Signaling Pathway of LY2140023 (LY404039)
Caption: Signaling pathway of LY2140023's active metabolite, LY404039.
Rodent Models of Schizophrenia for LY2140023 Testing
Several rodent models are employed to evaluate the antipsychotic potential of compounds like LY2140023. These models aim to replicate certain aspects of schizophrenia, including positive, negative, and cognitive symptoms.
NMDA Receptor Antagonist-Induced Hyperactivity Models
These models are widely used to screen for antipsychotic efficacy, particularly against positive symptoms. Non-competitive NMDA receptor antagonists like phencyclidine (PCP) and ketamine induce a hyper-glutamatergic state, leading to locomotor hyperactivity in rodents.[9][10]
Experimental Protocol: PCP-Induced Hyperlocomotion in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
LY2140023 (Pomaglumetad Methionil): Dissolve in 0.9% sterile saline. The pH may be adjusted to ~7.0 with dropwise addition of 1M NaOH.[11]
-
Phencyclidine (PCP): Dissolve in 0.9% sterile saline.
-
-
Drug Administration:
-
Administer LY2140023 (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before PCP administration.
-
Administer PCP (e.g., 5 mg/kg) subcutaneously (s.c.).
-
-
Behavioral Assessment:
-
Immediately after PCP injection, place individual mice into open-field arenas (e.g., 40 x 40 x 30 cm).
-
Record locomotor activity (total distance traveled, ambulations) for 60-90 minutes using an automated video-tracking system.
-
-
Data Analysis: Analyze the total distance traveled or ambulation counts using ANOVA followed by post-hoc tests to compare treatment groups.
Neurodevelopmental Models
These models aim to replicate the developmental origins of schizophrenia. The Methylazoxymethanol acetate (MAM) model involves prenatal exposure to a neurotoxin, leading to behavioral and neurochemical abnormalities in adulthood that resemble schizophrenia.[11]
Experimental Protocol: Peripubertal Treatment in the MAM Model
-
MAM Model Induction:
-
On gestational day 17, administer pregnant Sprague-Dawley rats with a single i.p. injection of MAM (e.g., 22 mg/kg) or saline (for control animals).
-
Allow dams to give birth and wean the pups at postnatal day 21.
-
-
Peripubertal Drug Treatment:
-
From postnatal day 31 to 40, administer male offspring with LY2140023 (e.g., 3 mg/kg, i.p.), vehicle, or no injection daily.[11]
-
-
Adult Behavioral and Neurophysiological Assessment:
-
Once the animals reach adulthood (e.g., > postnatal day 90), perform a battery of tests:
-
Novel Object Recognition (NOR): To assess cognitive deficits.
-
Electrophysiology: In vivo recordings of ventral hippocampal (vHPC) pyramidal neuron activity and dopamine (DA) neuron population activity in the ventral tegmental area (VTA).[11]
-
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the outcomes between the different treatment groups in both MAM-exposed and control animals.
Experimental Workflow
Caption: General experimental workflow for testing LY2140023 in rodent models.
Quantitative Data Summary
The following tables summarize the effects of LY2140023 and its active metabolite in rodent models and the effects of LY2140023 in clinical trials.
Table 1: Preclinical Efficacy of mGlu2/3 Agonists in Rodent Models
| Model | Species | mGlu2/3 Agonist | Dose | Effect | Reference |
| PCP-induced hyperlocomotion | Mouse | LY404039 | Not Specified | Inhibited PCP-induced hyperlocomotion | [12] |
| PCP-induced behaviors | Rat | LY354740, LY379268 | Not Specified | Blocked certain behavioral responses to PCP | [7][8] |
| MAM Model | Rat | LY2140023 (POM) | 3 mg/kg/day (PD 31-40) | Normalized DA neuron and vHPC pyramidal neuron activity in adulthood | [11] |
| 5-HT-induced EPSPs | Rat | LY354740, LY379268 | Not Specified | Potently suppressed glutamate release in prefrontal cortex | [7][8] |
Table 2: Neurochemical Effects of LY2140023/LY404039 in Rats
| Compound | Administration | Brain Region/Fluid | Analyte | Effect | Reference |
| LY2140023 | Acute oral | Prefrontal Cortex | DOPAC, HVA | Significant dose-dependent increase | [13][14] |
| LY2140023 | Acute oral | Prefrontal Cortex | 5-HIAA | No significant change | [13][14] |
| LY2140023 | 7-day oral | CSF | HVA | Elevated concentrations | [13][14] |
| LY404039 | Acute i.p. | CSF | DOPAC, HVA, MHPG | Increased concentrations | [13][14] |
| LY404039 | Acute i.p. | CSF | 5-HIAA | No significant change | [13][14] |
DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid; MHPG: Methoxy-hydroxyphenylglycol; CSF: Cerebrospinal fluid.
Table 3: Summary of Key Clinical Trial Findings for LY2140023 in Schizophrenia
| Phase | Comparison | Key Efficacy Finding | Key Safety/Tolerability Finding | Reference |
| Phase 2 | vs. Placebo & Olanzapine | Statistically significant improvement in PANSS total, positive, and negative symptoms vs. placebo at 4 weeks. | Generally well-tolerated, no significant difference from placebo in prolactin elevation, EPS, or weight gain. | [12][15] |
| Phase 2 (long-term) | vs. Atypical Antipsychotic Standard of Care (SOC) | Comparable negative symptom improvement to SOC at 24 weeks. | Lower incidence of parkinsonism and akathisia compared to SOC. More vomiting, agitation, and dyspepsia. | [16] |
| Phase 3 | vs. Aripiprazole | Aripiprazole showed significantly greater improvement in PANSS total score. | LY2140023 resulted in significantly less weight gain. Higher incidence of serious adverse events and discontinuation due to adverse events. | [17] |
| Adjunctive Therapy | vs. Placebo (with SGA) | No significant improvement in negative symptoms (NSA-16 total score). | Generally well-tolerated, with more vomiting reported in the LY2140023 group. | [18] |
PANSS: Positive and Negative Syndrome Scale; EPS: Extrapyramidal Symptoms; SGA: Second-Generation Antipsychotic; NSA-16: 16-item Negative Symptom Assessment scale.
Conclusion
LY2140023 has demonstrated efficacy in preclinical rodent models of schizophrenia by attenuating behaviors relevant to psychosis and normalizing neuronal hyperactivity.[11][12] Its mechanism of action, centered on the modulation of glutamate release via mGlu2/3 receptor agonism, offers a theoretical advantage over traditional dopamine-blocking antipsychotics, particularly concerning side effects like weight gain and extrapyramidal symptoms.[1][6][16] However, clinical trial results have been mixed, with an early Phase 2 study showing promise, but subsequent Phase 3 trials failing to consistently demonstrate superior or even non-inferior efficacy compared to existing treatments.[5][12][17] Further research may be warranted to identify specific patient populations that might benefit from a glutamatergic-based therapeutic approach.[19]
References
- 1. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 9. Neurophysiological and neurochemical animal models of schizophrenia: Focus on glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Effects of a novel mGlu₂/₃ receptor agonist prodrug, LY2140023 monohydrate, on central monoamine turnover as determined in human and rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Targeting mGluR2/3 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are class C G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability. As such, they have emerged as promising therapeutic targets for various neurological and psychiatric disorders, including schizophrenia and anxiety. The development of potent and selective agonists for mGluR2/3 requires robust and reliable cell-based assays to characterize their activity. These application notes provide detailed protocols for key assays used to identify and characterize mGluR2/3 agonists.
mGluR2/3 Signaling Pathway
Activation of mGluR2 and mGluR3, which are coupled to the Gi/o family of G-proteins, initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), which can modulate downstream effectors, including gene transcription.
Figure 1. Simplified signaling pathway of mGluR2/3 activation.
Key Cell-Based Assays for mGluR2/3 Agonist Activity
The primary functional consequence of mGluR2/3 activation is a decrease in intracellular cAMP levels. Therefore, the most common and direct cell-based assays for identifying and characterizing mGluR2/3 agonists are those that measure changes in cAMP. Other assays, such as calcium flux and reporter gene assays, can also be employed to investigate other aspects of mGluR2/3 signaling.
cAMP Measurement Assays
These assays directly quantify the decrease in intracellular cAMP levels following agonist stimulation of mGluR2/3.
Experimental Workflow: cAMP Assay
Figure 2. General workflow for a cAMP measurement assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
CHO-K1 cells stably expressing human mGluR2 or mGluR3
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Forskolin
-
Test compounds (mGluR2/3 agonists)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white, low-volume plates
Procedure:
-
Cell Plating:
-
Culture CHO-mGluR2/3 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Plate 5,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add 5 µL of the test compound dilutions to the wells.
-
Add 5 µL of forskolin (at a final concentration that stimulates ~80% of the maximal cAMP response, e.g., 1 µM) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the control wells (forskolin alone for 0% inhibition, and no forsklin for 100% inhibition).
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: mGluR2/3 Agonist Potency
| Compound | mGluR2 IC50 (nM) | mGluR3 IC50 (nM) |
| Glutamate | 1,200 | 1,500 |
| LY379268 | 15 | 25 |
| DCG-IV | 150 | 200 |
| Compound X | 50 | 800 |
Calcium Flux Assays
While mGluR2/3 are primarily coupled to Gi/o, they can indirectly modulate intracellular calcium levels, particularly in cells co-expressing other channels or receptors. Calcium flux assays can be a useful secondary assay.[1]
Protocol: FLIPR-Based Calcium Flux Assay
This protocol is for a 384-well plate format using a fluorescent calcium indicator.
Materials:
-
HEK293 cells co-expressing mGluR2/3 and a promiscuous G-protein (e.g., Gα16) or a reporter system that links Gi/o activation to calcium mobilization.
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Test compounds
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating:
-
Plate 10,000 cells per well in a 384-well plate and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add 20 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The FLIPR will then add 10 µL of the test compound to the wells and continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the maximal peak fluorescence response for each well.
-
Plot the peak response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation: mGluR2/3 Agonist-Induced Calcium Mobilization
| Compound | mGluR2 EC50 (nM) | Max Response (% of Glutamate) |
| Glutamate | 800 | 100 |
| LY379268 | 30 | 95 |
| Compound Y | 150 | 110 |
Reporter Gene Assays
Reporter gene assays provide a downstream, integrated measure of receptor activation and are highly amenable to high-throughput screening.[2] For Gi/o-coupled receptors like mGluR2/3, a common approach is to use a reporter construct driven by a cAMP response element (CRE), which is activated by the transcription factor CREB. Since mGluR2/3 activation inhibits cAMP production, it leads to a decrease in CRE-driven reporter gene expression.
Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells stably co-expressing mGluR2/3 and a CRE-luciferase reporter construct.
-
Cell culture medium
-
Forskolin
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom plates
Procedure:
-
Cell Plating:
-
Plate 10,000 cells per well in a 384-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Add the test compounds and a sub-maximal concentration of forskolin to the wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to control wells (forskolin alone for 0% inhibition, and no forskolin for 100% inhibition).
-
Plot the normalized response against the log of the agonist concentration and fit the data to determine the IC50 value.
-
Data Presentation: mGluR2/3 Agonist Inhibition of CRE-Luciferase Expression
| Compound | mGluR2 IC50 (nM) | mGluR3 IC50 (nM) |
| Glutamate | 1,500 | 1,800 |
| LY379268 | 20 | 35 |
| Compound Z | 100 | 1,200 |
Summary and Conclusion
The choice of assay for screening and characterizing mGluR2/3 agonists depends on the specific research goals. cAMP assays provide a direct and sensitive measure of the primary signaling event. Calcium flux assays can offer additional insights into the broader signaling profile of the receptors, especially in engineered cell lines. Reporter gene assays are robust and well-suited for high-throughput screening campaigns. By employing these detailed protocols and data presentation formats, researchers can effectively identify and characterize novel mGluR2/3 agonists for therapeutic development.
References
Application Notes and Protocols: Pomaglumetad Methionil in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for pomaglumetad methionil (also known as LY2140023) in preclinical animal studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this mGlu2/3 receptor agonist.
Introduction
Pomaglumetad methionil is a prodrug of pomaglumetad (LY404039), a selective and potent agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] These receptors are primarily located presynaptically and are involved in the modulation of glutamatergic neurotransmission.[2] By activating these Gαi/o-coupled receptors, pomaglumetad reduces the presynaptic release of glutamate.[3] This mechanism of action has made it a compound of interest for psychiatric and neurological disorders characterized by glutamate dysregulation, such as schizophrenia.[4] Animal models are crucial for elucidating the pharmacological profile and therapeutic efficacy of pomaglumetad methionil.[5]
Quantitative Data Summary
The following tables summarize the reported dosages of pomaglumetad methionil and its active metabolite, pomaglumetad, in rodent studies.
Table 1: Pomaglumetad Methionil Dosage in Rat Studies
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Key Findings |
| Methylazoxymethanol acetate (MAM) model of schizophrenia | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Acute or repeated daily for 14 days | Dose-dependently reduced the number of spontaneously active dopamine neurons in the VTA.[6] |
| MAM model of schizophrenia | Intraperitoneal (i.p.) | 1, 3 mg/kg | Acute | Improved novel object recognition performance.[7] |
| Normal Sprague-Dawley rats | Intraperitoneal (i.p.) | 3 mg/kg | Acute | Prevented restraint stress-induced increase in dopamine neuron activity.[7] |
| Normal Sprague-Dawley rats | Oral (p.o.) | 3-300 mg/kg | Once daily for 7 days | Dose-dependently increased dopamine metabolite levels (DOPAC and HVA). |
Table 2: Pomaglumetad (LY404039) Dosage in Rodent Studies
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Key Findings |
| Wild-type, mGluR2-/-, and mGluR3-/- mice | Not specified | 10 mg/kg | Acute | Reduced PCP-induced hyperlocomotor activity in wild-type and mGluR3-/- mice, but not in mGluR2-/- mice.[3][5] |
| Overnight-fasted rats | Intravenous (i.v.) | Not specified | Single dose | Resulted in an AUC0-24 of 2.9 μgh/mL and a Cmax of 7.5 μg/mL.[8] |
| Overnight-fasted rats | Oral (p.o.) | Not specified | Single dose | Resulted in an AUC0-24 of 7.2 μgh/mL and a Cmax of 4.0 μg/mL, with an oral bioavailability of 63%.[8] |
Note on Mouse Studies: Specific dosage information for pomaglumetad methionil in mouse behavioral paradigms such as the fear-potentiated startle and marble burying tests is limited in the currently available literature. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific experimental conditions. Based on the effective dose of the active compound (LY404039) in mice, a starting dose range for pomaglumetad methionil could be extrapolated, taking into account its prodrug nature.
Experimental Protocols
Protocol 3.1.1: Intraperitoneal (i.p.) Injection in Rats
-
Materials:
-
Pomaglumetad methionil (LY2140023) powder
-
0.9% sterile saline
-
1M NaOH solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of pomaglumetad methionil powder.
-
Dissolve the powder in 0.9% sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a rat receiving a 1 ml/kg injection volume, the concentration would be 1 mg/ml).[9]
-
Pomaglumetad methionil may require pH adjustment for complete dissolution. Add 1M NaOH dropwise while vortexing until the powder is fully dissolved and the pH of the solution is approximately 7.[9]
-
Confirm the final pH is neutral.
-
Administer the solution via intraperitoneal injection at a volume of 1 ml/kg body weight. For a 10 mg/kg dose, a higher volume of 3 ml/kg may be necessary for solubility.[6]
-
The vehicle control group should receive 0.9% sterile saline adjusted to the same pH.[9]
-
Protocol 3.1.2: Oral Gavage in Rodents
-
Materials:
-
Pomaglumetad methionil (LY2140023) powder
-
Vehicle (e.g., water, 0.5% methylcellulose, or a suspension vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Homogenizer or sonicator
-
Oral gavage needles (size appropriate for the animal)
-
Sterile syringes
-
-
Procedure:
-
Prepare the chosen vehicle.
-
Weigh the required amount of pomaglumetad methionil powder.
-
Suspend or dissolve the powder in the vehicle to the desired concentration. Use of a homogenizer or sonicator may be necessary to achieve a uniform suspension.
-
Ensure the final formulation is a homogenous suspension or clear solution before each administration.
-
Administer the formulation via oral gavage using a proper technique to minimize stress and risk of injury to the animal.
-
The vehicle control group should receive the same vehicle without the drug.
-
Protocol 3.2.1: Novel Object Recognition (NOR) in Rats
This test assesses recognition memory.[10]
-
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A set of identical objects for the familiarization phase and a set of novel objects for the testing phase.
-
Habituation: For 2-3 consecutive days, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization (Day 1): Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Testing (Day 2): After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it. Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[6]
Protocol 3.2.2: Fear-Potentiated Startle (FPS) in Mice
This paradigm is used to assess fear and anxiety.
-
Apparatus: A startle response system with a chamber that can deliver a conditioned stimulus (CS; e.g., light) and an unconditioned stimulus (US; e.g., mild foot shock), and measure the acoustic startle response.
-
Acclimation: Place the mouse in the startle chamber for a 5-10 minute acclimation period.
-
Training (Day 1): Present a series of CS-US pairings (e.g., 10 pairings of a 30-second light followed by a 0.5-second, 0.5 mA foot shock).
-
Testing (Day 2): Place the mouse back in the chamber. Present a series of acoustic startle stimuli (e.g., 100 dB white noise bursts) both in the presence and absence of the CS (light).
-
Data Analysis: Measure the amplitude of the startle response. The fear-potentiated startle is the difference in the startle amplitude in the presence of the CS compared to its absence. Anxiolytic compounds are expected to reduce this difference.
Protocol 3.2.3: Marble Burying Test in Mice
This test is used to screen for anxiolytic and anti-compulsive-like behaviors.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding. 20-25 glass marbles.
-
Procedure:
-
Evenly space the marbles on the surface of the bedding.
-
Gently place a single mouse in the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of buried marbles between the drug-treated and vehicle-treated groups. A decrease in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.
Visualization of Pathways and Workflows
Caption: Signaling cascade following mGluR2/3 activation by pomaglumetad.
Caption: General workflow for preclinical animal studies with pomaglumetad.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 5. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 9. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pomaglumetad in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of pomaglumetad (also known as LY-404039) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on a validated bioanalytical method and is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this selective mGluR2/3 agonist. The protocol includes procedures for sample preparation involving protein precipitation and chemical derivatization, followed by chromatographic separation and mass spectrometric detection.
Introduction
Pomaglumetad is a selective agonist for the metabotropic glutamate receptor subtypes 2 and 3 (mGluR2/3) that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2] Accurate quantification of pomaglumetad in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a robust and sensitive LC-MS/MS method for the determination of pomaglumetad concentrations in plasma. The method employs protein precipitation for sample cleanup, followed by a butylation derivatization step to enhance chromatographic retention and signal intensity.[1][2]
Experimental
Materials and Reagents
-
Pomaglumetad reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of pomaglumetad)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Butanol
-
Hydrochloric acid (HCl)
-
Control plasma (e.g., rat or human)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Thermo Scientific Accucore RP-MS column (100 × 2.1 mm, 2.6 μm) or equivalent[1][2]
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Autosampler vials
Sample Preparation
A protein precipitation extraction followed by a derivatization step is utilized for sample preparation.[1][2]
-
Protein Precipitation:
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 3 M HCl in n-butanol.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column: Thermo Scientific Accucore RP-MS, 100 × 2.1 mm, 2.6 μm[1][2]
-
Mobile Phase: Isocratic elution with 40:60 (v/v) acetonitrile and 0.1% formic acid in water[1][2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions for pomaglumetad and the internal standard should be optimized based on the instrument used.
Method Validation Parameters
A summary of the validation parameters for the analytical method in rat plasma is presented below.[1][2] These parameters should be re-validated for use with human plasma and on the specific instrumentation in your laboratory.
| Parameter | Result |
| Linearity Range | 2.0 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Stability | Stable under tested conditions |
Results and Discussion
This LC-MS/MS method demonstrates good sensitivity, selectivity, and a wide linear range for the quantification of pomaglumetad in plasma. The protein precipitation step effectively removes the majority of plasma proteins, while the butylation derivatization improves the chromatographic properties and ionization efficiency of the analyte. The use of an isocratic mobile phase allows for a simple and rapid analytical run time.[1][2]
Conclusion
The described LC-MS/MS method provides a reliable and robust protocol for the quantitative determination of pomaglumetad in plasma. This application note serves as a comprehensive guide for researchers to implement this method in their laboratories for pharmacokinetic and other related studies. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Electrophysiology Studies with Pomaglumetad Methionil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiology experiments to investigate the effects of pomaglumetad methionil, a prodrug of the selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, LY404039. The protocols detailed below are intended to serve as a foundational methodology for studying the impact of this compound on neuronal activity and synaptic transmission.
Introduction
Pomaglumetad methionil is an investigational drug that has been explored for its potential as a novel antipsychotic.[1][2][3] It acts as a prodrug, which is metabolized to LY404039, a potent and selective agonist for mGluR2 and mGluR3.[4][5] These receptors are Gi/o-protein coupled and are primarily located presynaptically, where they function as autoreceptors to inhibit glutamate release.[6] Postsynaptic mGluR2/3 are also present and contribute to the modulation of neuronal excitability.[7] Understanding the electrophysiological effects of pomaglumetad methionil is crucial for elucidating its mechanism of action and therapeutic potential.
Data Presentation: Quantitative Effects of Pomaglumetad Methionil and mGluR2/3 Agonists
The following tables summarize the quantitative data from various electrophysiology studies investigating the effects of pomaglumetad methionil and other selective mGluR2/3 agonists.
Table 1: In Vivo Electrophysiological Effects of Pomaglumetad Methionil on Dopamine Neuron Activity
| Animal Model | Drug & Dosage (i.p.) | Brain Region | Recorded Parameter | Effect | Reference |
| Methylazoxymethanol acetate (MAM) rat model of schizophrenia | Pomaglumetad Methionil (1, 3, 10 mg/kg) | Ventral Tegmental Area (VTA) | Number of spontaneously active dopamine neurons | Dose-dependent reduction to control levels | [1][2][8] |
| MAM rat model of schizophrenia | Pomaglumetad Methionil (1, 3, 10 mg/kg) | Ventral Tegmental Area (VTA) | Dopamine neuron firing rate | No significant effect | [2] |
| MAM rat model of schizophrenia | Pomaglumetad Methionil (1, 3, 10 mg/kg) | Ventral Tegmental Area (VTA) | Percentage of spikes in bursts | No significant effect | [2] |
| Saline (SAL) control rats | Pomaglumetad Methionil (1, 3, 10 mg/kg) | Ventral Tegmental Area (VTA) | Number of spontaneously active dopamine neurons | No significant effect | [1][2][8] |
| Normal rats under restraint stress | Pomaglumetad Methionil (3 mg/kg) | Ventral Tegmental Area (VTA) | Increase in dopamine neuron activity | Prevented the stress-induced increase | [1][2][8] |
Table 2: In Vitro Electrophysiological Effects of mGluR2/3 Agonists on Synaptic Transmission
| Agonist & Concentration | Preparation | Synapse | Recorded Parameter | Effect | Reference |
| LY379268 (100 nM) | NAc shell slices from scPCP-treated mice | Thalamo-accumbal | sEPSC Frequency in D1-MSNs | Rescued the scPCP-induced increase | [9] |
| LY379268 (100 nM) | NAc shell slices from scPCP-treated mice | Thalamo-accumbal | LTD induction | Rescued impaired LTD | [9] |
| LY354740 (200 nM) | Nucleus Accumbens (NAc) slices | Prelimbic cortex-NAc | Field EPSP (fEPSP) | Induced long-term depression (LTD) | [10] |
| LY354740 (200 nM) | Nucleus Accumbens (NAc) slices | Prelimbic cortex-NAc | Spontaneous EPSC (sEPSC) Frequency | Reduced during and after application | [10] |
| LY354740 (200 nM) | Nucleus Accumbens (NAc) slices | Prelimbic cortex-NAc | Spontaneous EPSC (sEPSC) Amplitude | No significant effect | [10] |
| LY379268 (1 µM) | Hippocampal slices | Schaffer collateral-CA1 | Miniature EPSC (mEPSC) Frequency | No significant effect | [11] |
| LY379268 (1 µM) | Hippocampal slices | Schaffer collateral-CA1 | Miniature EPSC (mEPSC) Amplitude | No significant effect | [11] |
| LY379268 (1 µM) | Hippocampal slices | Schaffer collateral-CA1 | Paired-Pulse Ratio (PPR) | No significant effect | [11] |
Table 3: Functional Activity of LY404039 (Active Metabolite of Pomaglumetad Methionil)
| Assay | Cell Line | Parameter | Value | Reference |
| Forskolin-stimulated cAMP formation | Cells expressing human mGluR2 | Ki | 149 nM | [4] |
| Forskolin-stimulated cAMP formation | Cells expressing human mGluR3 | Ki | 92 nM | [4] |
| [35S]GTPγS binding | Rat cortical membranes | EC50 (for LY379268) | 0.019 ± 0.012 µM | [12] |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology in Anesthetized Rats
This protocol is adapted from studies investigating the effects of pomaglumetad methionil on dopamine neuron activity in the VTA of a rat model of schizophrenia.[1][2][8]
1.1. Animal Model:
-
Male Sprague-Dawley rats.
-
For disease models, such as the MAM model, prenatal treatment with methylazoxymethanol acetate is administered. Control animals receive saline.
1.2. Drug Preparation and Administration:
-
Pomaglumetad methionil is dissolved in sterile saline.
-
Administer pomaglumetad methionil (1, 3, or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes prior to the start of electrophysiological recordings.
1.3. Anesthesia and Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the VTA.
1.4. Recording:
-
Use glass microelectrodes filled with a 2% Pontamine Sky Blue solution in 2 M NaCl.
-
Lower the electrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and burst firing).
-
Record the spontaneous activity of dopamine neurons. To assess population activity, an electrode can be passed in a grid-like pattern through the VTA to count the number of spontaneously firing dopamine neurons.
1.5. Data Analysis:
-
Analyze the number of spontaneously active dopamine neurons, their firing rate, and the percentage of spikes fired in bursts.
-
Compare the data from pomaglumetad methionil-treated animals with vehicle-treated controls.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is a general guide for studying the effects of pomaglumetad methionil's active metabolite, LY404039, on synaptic transmission in brain slices, for example, from the hippocampus or nucleus accumbens.
2.1. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and rapidly dissect the brain.
-
Place the brain in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 3 MgCl2, and 10 glucose).
-
Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) (in mM: 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 2.5 CaCl2, 1.5 MgCl2, and 10 glucose) and allow them to recover for at least 1 hour at room temperature.
2.2. Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with DIC optics.
-
Perform whole-cell patch-clamp recordings from the neurons of interest (e.g., pyramidal neurons in the hippocampus or medium spiny neurons in the nucleus accumbens).
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 CsMeSO3, 8 NaCl, 10 HEPES, 0.25 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH 7.2-7.3).
-
Record spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs). For eEPSCs, place a stimulating electrode in the relevant afferent pathway.
-
To study presynaptic effects, a paired-pulse protocol can be employed (e.g., two stimuli with a 50 ms inter-stimulus interval).
2.3. Drug Application:
-
Prepare a stock solution of LY404039 in an appropriate solvent (e.g., water or DMSO) and dilute to the final concentration in aCSF.
-
After obtaining a stable baseline recording, bath-apply LY404039 at the desired concentration (e.g., 100 nM - 1 µM).
2.4. Data Analysis:
-
Measure the amplitude and frequency of sEPSCs or the amplitude of eEPSCs before and after drug application.
-
Calculate the paired-pulse ratio (PPR = amplitude of the second EPSC / amplitude of the first EPSC).
-
A change in PPR is indicative of a presynaptic mechanism of action.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of P/Q-Ca2+ Channels in Metabotropic Glutamate Receptor 2/3-Dependent Presynaptic Long-Term Depression at Nucleus Accumbens Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Sensitive to mGluR2/3 Agonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of behavioral assays established to be sensitive to the activation of metabotropic glutamate receptors 2 and 3 (mGluR2/3). The provided information is intended to guide researchers in the design and execution of preclinical studies aimed at evaluating the therapeutic potential of mGluR2/3 agonists for psychiatric and neurological disorders.
Introduction to mGluR2/3 Receptors
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II mGluRs, a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Primarily located presynaptically, they act as autoreceptors to inhibit glutamate release. Their activation is generally associated with a reduction in glutamatergic neurotransmission, making them attractive therapeutic targets for conditions characterized by glutamate excitotoxicity or hyperfunction, such as anxiety, schizophrenia, and substance use disorders.
Signaling Pathway of mGluR2/3
Upon binding to an agonist, mGluR2/3 receptors couple to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Additionally, the liberation of Gβγ subunits can modulate the activity of various ion channels, such as inhibiting voltage-sensitive calcium channels and activating potassium channels, further contributing to a reduction in neuronal excitability.
Elevated Plus Maze (EPM)
Application Note
The Elevated Plus Maze is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiolytic compounds, such as mGluR2/3 agonists, typically increase the exploration of the open arms (both in terms of time spent and entries made) without significantly altering general locomotor activity.[3] This assay is therefore highly sensitive for screening compounds with potential anxiolytic properties.
Experimental Protocol
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm for mice), with two open arms and two enclosed arms of equal size.[1] Materials and colors can vary, but consistency should be maintained throughout an experiment.
-
Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the test to habituate to the new environment.[3]
-
Procedure:
-
Data Analysis: Key parameters measured are:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotion).
-
Anxiolytic-like effect is inferred from a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
-
Inter-trial Cleaning: The maze must be thoroughly cleaned with a 70% ethanol solution and dried between each animal to eliminate olfactory cues.[3]
Experimental Workflow
Quantitative Data Summary: mGluR2/3 Agonists in EPM
| Compound | Species | Dose (mg/kg, route) | Effect on Open Arm Time/Entries | Reference |
| LY354740 | Rat | 10, i.p. | Anxiolytic-like activity reported | [5] |
| LY404039 | Rat/Mouse | 3-10, p.o. | Anxiolytic-like effects in marble burying test | [4] |
| LY379268 | Rat | 3, i.p. | Anxiogenic-like effect (decreased time in light chamber) | [6] |
Note: Some agonists may show anxiogenic-like effects at higher doses, highlighting the importance of dose-response studies.[6]
Forced Swim Test (FST)
Application Note
The Forced Swim Test is a widely used rodent behavioral test for evaluating depressive-like states and the efficacy of antidepressant compounds.[7] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually cease active escape-oriented behaviors and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments, including some mGluR2/3 modulators, have been shown to reduce the time spent immobile, suggesting a potential therapeutic effect on depressive-like symptoms.
Experimental Protocol
-
Apparatus: A transparent glass or plastic cylinder (e.g., 50 cm height, 28 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure (for rats):
-
Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute session. This initial exposure accentuates immobility on the test day.
-
Remove the animal, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test): 24 hours later, administer the test compound or vehicle. After the appropriate pre-treatment time, place the rat back into the cylinder for a 5-minute test session.
-
-
Procedure (for mice): A single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.[7]
-
Data Analysis: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. Active behaviors like swimming and climbing are scored separately. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Inter-trial Cleaning: The water should be changed and the cylinder cleaned between animals.
Experimental Workflow
Quantitative Data Summary: mGluR2/3 Modulators in FST
| Compound/Modulator | Species | Dose (mg/kg, route) | Effect on Immobility Time | Reference |
| VU273 (mGluR5 PAM) | Mouse | 10, i.p. | ↓ Immobility Time | [8] |
| MGS0039 (mGluR2/3 Antagonist) | Rat | 10, i.p. | Antidepressant effect in learned helplessness | [9] |
Note: Data for direct mGluR2/3 agonists in the standard FST is less common in initial searches; often, antagonists or modulators of related receptors are tested. The learned helplessness model is another key assay for depression-like behavior.
Novel Object Recognition (NOR)
Application Note
The Novel Object Recognition test is a widely used assay to evaluate learning and memory, particularly recognition memory, in rodents. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is sensitive to cognitive deficits and enhancements. mGluR2/3 agonists have been shown to ameliorate cognitive deficits in neurodevelopmental models of schizophrenia, making the NOR test a valuable tool for assessing the pro-cognitive effects of these compounds.[5][10]
Experimental Protocol
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A variety of objects are needed, which should be heavy enough that the animal cannot move them and have no innate rewarding or aversive properties.[6]
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes to reduce novelty-induced anxiety.[6]
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent actively exploring each object (defined as sniffing or touching the object with the nose or paws).
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1 hour), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[11]
-
Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar vs. the novel object.
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
Inter-trial Cleaning: The arena and objects must be cleaned with 70% ethanol between trials to remove olfactory cues.[6]
Experimental Workflow
Quantitative Data Summary: mGluR2/3 Agonists in NOR
| Compound | Species | Model | Dose (mg/kg, route) | Effect on Discrimination Index (DI) | Reference |
| Pomaglumetad (POM) | Rat | MAM model | 3, i.p. | ↑ DI (ameliorated deficit) | [10][11] |
| LY379268 | Rat | Social Isolation | 1, i.p. | ↑ DI (reversed deficit) |
Fear Conditioning
Application Note
Fear conditioning is a form of Pavlovian learning used to assess fear-based learning and memory.[5] An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.[5] The expression of this learned fear is typically measured as "freezing," a species-specific defensive posture. This assay is highly relevant for studying the neurobiology of fear and anxiety disorders like PTSD. mGluR2/3 agonists are investigated for their potential to modulate fear memory, for instance, by reducing the expression of conditioned fear.
Experimental Protocol
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, a speaker for auditory cues, and a video camera to record behavior.
-
Habituation/Training (Day 1):
-
Place the animal in the conditioning chamber and allow a baseline period of exploration (e.g., 2-4 minutes).[5]
-
Present the CS (e.g., an 80 dB tone for 20-30 seconds).[5]
-
The US (e.g., a 0.4-0.9 mA footshock for 1-2 seconds) is delivered, co-terminating with the CS.[5]
-
This pairing is typically repeated 1-5 times with an inter-trial interval.
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the original conditioning chamber (the "context") for a set period (e.g., 5-6 minutes) without presenting the tone or shock.[5]
-
Measure the percentage of time the animal spends freezing. This assesses memory for the environment where the shock occurred.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (different shape, flooring, and odor) to prevent freezing based on environmental cues.
-
After a baseline period, present the CS (the tone) without the shock.
-
Measure the percentage of time spent freezing during the CS presentation. This assesses memory for the specific auditory cue.
-
-
Data Analysis: The primary dependent variable is the percentage of time spent freezing, defined as the complete absence of movement except for respiration. An increase in freezing from baseline indicates successful fear learning. A reduction in freezing by a pharmacological agent suggests an attenuation of fear memory expression.
Experimental Workflow
Quantitative Data Summary: mGluR2/3 Agonists in Fear-Related Models
| Compound | Species | Model | Dose (mg/kg, route) | Effect on Freezing Behavior | Reference |
| LY379268 | Rat | Fear-potentiated startle | 0.3-3.0, s.c. | Reduced footshock-induced reinstatement | [8] |
| LY404039 | Rat | Fear-potentiated startle | 0.003-0.03, p.o. | ↓ Fear-potentiated startle | [4] |
| MGS0039 (Antagonist) | Rat | Conditioned fear stress | 2, i.p. | ↓ Freezing behavior | [9] |
Social Interaction Test
Application Note
The social interaction test assesses sociability in rodents by measuring the amount of time an animal spends interacting with a novel conspecific.[12] Deficits in social interaction are a core feature of several psychiatric disorders, including schizophrenia and autism spectrum disorder. Pharmacological models, such as using NMDA receptor antagonists, can induce social deficits in rodents. This assay is valuable for evaluating the potential of compounds like mGluR2/3 agonists to reverse these social deficits.[12]
Experimental Protocol
-
Apparatus: Can be a standard open field or a three-chambered apparatus. The three-chambered box has a central chamber connected to two side chambers, one containing a novel object (or empty) and the other containing a novel mouse enclosed in a wire cage.
-
Habituation: The subject animal is first allowed to habituate to the central chamber, and then to the entire empty apparatus.
-
Sociability Test:
-
A novel "stranger" mouse is placed in one of the side chambers within a wire cage. An inanimate novel object is placed in the other side chamber.
-
The subject mouse is placed in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Time spent in each chamber and time spent sniffing the caged mouse vs. the object are recorded.
-
-
Social Novelty Test (Optional):
-
The novel object is replaced with a second novel "stranger" mouse.
-
The subject mouse is again allowed to explore, and time spent interacting with the now-familiar mouse vs. the new stranger mouse is recorded.
-
-
Data Analysis: Healthy rodents typically spend significantly more time interacting with a conspecific than a novel object (sociability) and more time with a novel conspecific than a familiar one (social novelty). A reversal of pharmacologically-induced deficits in these measures indicates a pro-social effect of the test compound.
Quantitative Data Summary: mGluR2/3 Agonists in Social Interaction
| Compound | Species | Model | Dose (mg/kg, route) | Effect on Social Interaction Time | Reference |
| LY354740 | Rat | Sodium-lactate induced deficit | Not specified | Prevented decrease in social interaction | [12] |
| LY379268 | Mouse | Toluene-induced deficit | Not specified | Reversed deficits in social interaction | [12] |
| LY379268 | Mouse | Prenatal stress model | Not specified | Reversed deficits in social interaction | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 3. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mGlu2/3 receptor agonist LY354740 suppresses immobilization stress-induced increase in rat prefrontal cortical BDNF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mGluR2/3 orthosteric agonist LY-404,039 reduces dyskinesia, psychosis-like behaviours and parkinsonism in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaging Techniques to Measure Pomaglumetad Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad (also known as LY-404,039) is a selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are implicated in the modulation of glutamatergic neurotransmission, and as such, pomaglumetad has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] A critical aspect of the clinical development of pomaglumetad is the confirmation of target engagement in the central nervous system (CNS). This document outlines the imaging techniques that have been utilized to provide evidence of pomaglumetad's engagement with its intended targets.
Currently, there is a lack of direct imaging methods, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with a specific radioligand, to quantify the receptor occupancy of pomaglumetad at mGluR2/3. However, an indirect functional imaging technique, pharmacological magnetic resonance imaging (pharmacoMRI or pharmacoBOLD), has been employed to assess the functional consequences of pomaglumetad's interaction with its targets in the brain.[3][4][5]
This document will focus on the principles and application of pharmacoBOLD fMRI, particularly in the context of a ketamine challenge, as a surrogate measure of pomaglumetad's target engagement.
Signaling Pathway and Mechanism of Action
Pomaglumetad is an agonist at presynaptic mGluR2 and mGluR3 receptors, which are negatively coupled to adenylyl cyclase.[1] Activation of these receptors leads to a reduction in glutamate release in brain regions where they are densely expressed, such as the limbic and forebrain areas.[1][2] This modulation of excessive glutamatergic activity is believed to be the basis of its therapeutic potential.[2]
Imaging Techniques for Target Engagement
Pharmacological MRI (pharmacoBOLD) with Ketamine Challenge
Principle:
PharmacoBOLD fMRI is an indirect imaging biomarker that measures changes in the Blood-Oxygen-Level-Dependent (BOLD) signal in response to a pharmacological challenge.[4][5] In the context of pomaglumetad, the NMDA receptor antagonist ketamine is used as the challenge agent. Ketamine induces a transient "glutamate surge" in the brain, leading to increased metabolic activity and a corresponding increase in the BOLD signal.[4][5]
The rationale is that if pomaglumetad is engaging its mGluR2/3 targets, it should attenuate the presynaptic release of glutamate, thereby blunting the ketamine-induced BOLD response.[5] This attenuation serves as a functional measure of target engagement.[4]
Data Presentation:
The following tables summarize quantitative data from a clinical study assessing the effect of pomaglumetad on the ketamine-induced pharmacoBOLD signal.
| Drug | Dose | Effect on Ketamine-Induced BPRS Total Symptoms | Effect on Ketamine-Induced dACC pharmacoBOLD |
| Pomaglumetad | 80 mg/day | Not significant | Not significant |
| Pomaglumetad | 320 mg/day | Significant reduction (p < 0.01, d = -0.41) | Not significant |
BPRS: Brief Psychiatric Rating Scale; dACC: dorsal Anterior Cingulate Cortex. Data from a Phase Ib proof of mechanism study.[3]
| Drug | Dose | Effect on Ketamine-Evoked BOLD phMRI Signal |
| Pomaglumetad (LY2140023) | 10 mg | Not significant |
| Pomaglumetad (LY2140023) | 40 mg | Not significant |
| Pomaglumetad (LY2140023) | 160 mg | Reduction relative to placebo |
Data from a study assessing the modulatory effects of single acute doses of pomaglumetad on the ketamine challenge phMRI paradigm.[5]
Experimental Protocols
PharmacoBOLD fMRI with Ketamine Challenge Protocol
Objective: To assess the functional target engagement of pomaglumetad by measuring its effect on the ketamine-induced BOLD fMRI signal.
Materials:
-
3T MRI scanner equipped for BOLD fMRI
-
Intravenous infusion pump
-
Ketamine hydrochloride for injection
-
Pomaglumetad methionil (oral formulation)
-
Saline solution (placebo)
-
Physiological monitoring equipment (heart rate, blood pressure, oxygen saturation)
Procedure:
-
Participant Screening: Recruit healthy volunteers or patients with schizophrenia. Conduct a thorough medical and psychiatric history, physical examination, and routine laboratory tests. Exclude individuals with contraindications to MRI or ketamine.
-
Study Design: Employ a randomized, placebo-controlled, double-blind, crossover or parallel-group design.
-
Drug Administration:
-
fMRI Acquisition:
-
Acquire a baseline resting-state fMRI scan (e.g., 15 minutes).
-
Administer a bolus of ketamine (e.g., 0.23 mg/kg over 1 minute) followed by a continuous infusion.[6]
-
Acquire a second fMRI scan during and after the ketamine infusion.
-
-
Image Analysis:
-
Pre-process the fMRI data (motion correction, spatial smoothing, temporal filtering).
-
Perform statistical analysis to identify brain regions showing a significant change in BOLD signal in response to ketamine.
-
Compare the magnitude of the ketamine-induced BOLD response between the pomaglumetad and placebo groups. A significant reduction in the BOLD signal in the pomaglumetad group is indicative of target engagement.
-
Positron Emission Tomography (PET) for Receptor Occupancy (General Protocol)
While no specific PET radioligand has been validated for pomaglumetad receptor occupancy studies, the following provides a general protocol for a receptor occupancy study, which could be adapted if a suitable mGluR2/3 radioligand becomes available.
Principle:
PET imaging can be used to quantify the binding of a radiolabeled ligand to a specific receptor in the brain.[7] In a receptor occupancy study, two PET scans are performed: a baseline scan without the drug of interest and a second scan after the administration of the drug.[7] The reduction in radioligand binding in the second scan reflects the occupancy of the receptors by the unlabeled drug.[7]
Hypothetical Protocol for Pomaglumetad Receptor Occupancy:
Objective: To quantify the occupancy of mGluR2/3 receptors by pomaglumetad.
Materials:
-
PET scanner
-
A suitable mGluR2/3 PET radioligand (e.g., a hypothetical [11C]mGluR2/3-ligand)
-
Pomaglumetad methionil
-
Arterial line for blood sampling (for full kinetic modeling)
-
Equipment for radioligand synthesis and quality control
Procedure:
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of the mGluR2/3 radioligand.
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect arterial blood samples to measure the radioligand concentration in plasma.
-
-
Drug Administration:
-
Administer a single or multiple doses of pomaglumetad.
-
-
Post-Dosing PET Scan:
-
At a time corresponding to the expected peak receptor occupancy, repeat the PET scan as described in step 1.
-
-
Image and Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain with high and low mGluR2/3 density.
-
Use kinetic modeling to estimate the binding potential (BP_ND_) at baseline and after pomaglumetad administration.
-
Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline
-
Conclusion
The assessment of pomaglumetad's target engagement in the human brain has so far relied on indirect functional imaging methods. PharmacoBOLD fMRI with a ketamine challenge has been the primary tool to demonstrate that pomaglumetad can modulate glutamate-related brain activity, providing evidence of its pharmacological action at a systems level. While this method offers valuable insights into the functional consequences of mGluR2/3 agonism, it does not provide a direct measure of receptor occupancy. The development of a specific PET radioligand for mGluR2/3 would be a significant advancement, enabling more direct and quantitative assessment of pomaglumetad's target engagement and facilitating dose-finding studies for future clinical trials.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptor agonist prodrugs LY2979165 and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of Imaging-Based Biomarkers for Glutamate-Targeted Drug Development in Psychotic Disorders: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Pomaglumetad Methionil: A Tool for Investigating Glutamate Dysregulation in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil, a prodrug of the potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist LY404039, has emerged as a critical pharmacological tool for studying the role of glutamate dysregulation in various neurological and psychiatric disorders.[1][2] By activating presynaptic mGluR2/3, pomaglumetad methionil modulates glutamatergic neurotransmission, offering a non-dopaminergic approach to restore synaptic balance.[1][3] These application notes provide detailed protocols for utilizing pomaglumetad methionil in preclinical research to investigate its effects on neuronal activity, neurotransmitter levels, and behavior, particularly in models of glutamate hyperactivity.
Mechanism of Action
Pomaglumetad methionil is an orally bioavailable prodrug that is rapidly converted to its active metabolite, LY404039.[2] LY404039 acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors primarily located on presynaptic terminals.[4] Activation of these autoreceptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in glutamate release.[4] This mechanism allows for the targeted dampening of excessive glutamatergic signaling, which is implicated in the pathophysiology of conditions like schizophrenia.[1]
dot
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Absorption of Pomaglumetad Methionil Hydrochloride
Welcome to the Technical Support Center for Pomaglumetad Methionil Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to enhance the oral absorption of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Low Permeability in Caco-2 Assays
-
Question: My Caco-2 permeability assay for this compound shows highly variable and lower-than-expected apparent permeability coefficient (Papp) values. What could be the cause?
-
Answer: Several factors can contribute to this issue. Firstly, ensure the integrity of your Caco-2 cell monolayer. The transepithelial electrical resistance (TEER) values should be consistently high, indicating well-formed tight junctions. Low TEER values suggest a leaky monolayer, which would lead to inaccurate permeability measurements. Secondly, since pomaglumetad methionil is a substrate for the Peptide Transporter 1 (PepT1), its transport is an active process.[1][2] Variations in the expression levels of PepT1 across different passages of Caco-2 cells can lead to inconsistent results. It is crucial to use cells within a specific passage range for your experiments. Lastly, the pH of the apical and basolateral compartments is critical for PepT1-mediated transport, which is a proton-coupled process.[3] Ensure your buffer systems are robust and maintain the appropriate pH gradient.
Issue 2: Difficulty Confirming PepT1-Mediated Transport
-
Question: I am trying to confirm that the transport of this compound is indeed mediated by PepT1, but my inhibitor studies are inconclusive. What should I check?
-
Answer: When conducting inhibitor studies, the choice and concentration of the inhibitor are crucial. A known competitive inhibitor of PepT1, such as glycyl-sarcosine (Gly-Sar), should be used at a concentration sufficient to saturate the transporter.[4] If the inhibition is not significant, consider increasing the inhibitor concentration. Additionally, ensure that the inhibitor itself is not toxic to the Caco-2 cells at the concentrations used, as this can compromise monolayer integrity and lead to misleading results. You can also use a negative control, a compound structurally similar to pomaglumetad methionil but not a PepT1 substrate, to demonstrate the specificity of the transport.
Issue 3: Poor In Vivo Bioavailability Despite Good In Vitro Permeability
-
Question: My in vitro Caco-2 data for a new this compound formulation shows high permeability, but the in vivo oral bioavailability in my animal model is still low. What could explain this discrepancy?
-
Answer: A discrepancy between in vitro and in vivo results can arise from several factors. Firstly, consider pre-systemic metabolism. While Caco-2 cells have some metabolic activity, they may not fully replicate the metabolic environment of the small intestine and the liver. The prodrug, pomaglumetad methionil, must be absorbed and then hydrolyzed to the active drug, pomaglumetad.[5] If the hydrolysis is too rapid in the gut lumen or intestinal wall, the parent drug with its inherently low permeability may be released before the prodrug can be effectively transported. Conversely, if the hydrolysis in the systemic circulation is too slow, the exposure to the active moiety will be limited. Secondly, the presence of efflux transporters in vivo that are not highly expressed in Caco-2 cells could be pumping the compound back into the intestinal lumen. Finally, formulation effects in vivo, such as drug release and dissolution rate from your dosage form, can significantly impact the amount of drug available for absorption at the intestinal wall.
Frequently Asked Questions (FAQs)
General Knowledge
-
What is this compound and why is oral absorption a focus? this compound is a prodrug of pomaglumetad, a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). The parent drug, pomaglumetad, has very low oral bioavailability. The methionil prodrug was designed to target the intestinal peptide transporter PepT1 to enhance its absorption.[1][2] Improving its oral absorption is key to achieving therapeutic concentrations for its potential use in treating neurological and psychiatric disorders.[6][7]
-
What is the role of the PepT1 transporter in the absorption of this compound? PepT1 is a high-capacity, low-affinity transporter primarily expressed in the small intestine. It is responsible for the absorption of di- and tripeptides from dietary protein digestion.[2][3] By mimicking the structure of a dipeptide, pomaglumetad methionil is recognized and actively transported across the intestinal epithelium by PepT1, bypassing the poor passive diffusion of the parent drug.[1]
Experimental Design
-
What is a typical apparent permeability coefficient (Papp) value for a well-absorbed compound in a Caco-2 assay? Generally, compounds can be classified based on their Papp values in Caco-2 cells as follows:
-
How can I formulate this compound to further improve its oral absorption? Formulation strategies for amino acid prodrugs like pomaglumetad methionil can focus on several aspects.[10] Enhancing solubility through the use of co-solvents, surfactants, or complexing agents like cyclodextrins can increase the concentration of the drug at the absorption site.[4] Mucoadhesive polymers can prolong the residence time of the formulation in the small intestine, increasing the opportunity for PepT1-mediated uptake.[4] Enteric coatings can protect the prodrug from the acidic environment of the stomach and ensure its release in the small intestine where PepT1 is highly expressed.
-
What should I consider when performing drug-excipient compatibility studies for a solid dosage form? For this compound, it is crucial to assess its stability in the presence of various excipients under accelerated conditions (e.g., high temperature and humidity).[11] Given that it is a hydrochloride salt, interactions with alkaline excipients could lead to the conversion to the free base, which may have different solubility and stability profiles. Techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are commonly used to detect physical and chemical incompatibilities.[12][13]
Data Presentation
Table 1: General Classification of Caco-2 Permeability
| Permeability Class | Apparent Permeability Coefficient (Papp) (cm/s) | Expected Human Intestinal Absorption (%) |
| Low | < 1.0 x 10⁻⁶ | 0 - 20 |
| Moderate | 1.0 x 10⁻⁶ - 10.0 x 10⁻⁶ | 20 - 80 |
| High | > 10.0 x 10⁻⁶ | 80 - 100 |
Data adapted from publicly available literature for general guidance.[8][9]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solution: Dissolve this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a pH of 6.0-6.5 to mimic the acidic microenvironment of the small intestine and favor PepT1 activity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (mol/cm³).[9]
-
Protocol 2: Bioanalytical Method for Quantification of Pomaglumetad Methionil in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[6]
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for pomaglumetad methionil and the internal standard. These would need to be optimized during method development.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of pomaglumetad methionil into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the concentration of pomaglumetad methionil in the unknown samples by interpolating from the calibration curve.[14][15]
-
Visualizations
Caption: Oral absorption pathway of this compound.
References
- 1. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug design targeting intestinal PepT1 for improved oral absorption: design and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 7. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. bioanalysisjournal.com [bioanalysisjournal.com]
- 14. lcms.cz [lcms.cz]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Navigating Challenges in LY2140023 Clinical Trial Design: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered in the clinical trial design of LY2140023 (pomaglumetad methionil), a metabotropic glutamate receptor 2/3 (mGluR2/3) agonist investigated for the treatment of schizophrenia. This resource offers troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a high placebo response in our early-phase schizophrenia trial. How can we mitigate this, and what was the experience with LY2140023?
A: A significant challenge in the LY2140023 clinical trial program was a higher-than-expected placebo response, which complicated the assessment of the drug's efficacy.[1][2] In the Phase 2 HBBI study, the placebo group showed a mean improvement of 14.6 points on the Positive and Negative Syndrome Scale (PANSS) total score, which was about double the historical average for schizophrenia trials. This high placebo response likely contributed to the failure of both LY2140023 and the active comparator, olanzapine, to separate from placebo.[1][2]
Troubleshooting High Placebo Response:
-
Patient Selection and Training: Implement rigorous patient selection criteria to exclude individuals who are likely to be highly responsive to placebo. Standardized training for patients on the rating scales can help manage expectations and reduce variability.
-
Rater Training and Standardization: Ensure all clinical raters are extensively trained and calibrated on the PANSS assessment to maintain consistency and reduce rater-induced variability. The Positive and Negative Syndrome Scale (PANSS) is a widely used "gold standard" for assessing the efficacy of antipsychotic treatments.[3][4] The scale requires a structured approach to rater training due to its complexity and the heterogeneity of the disorders it evaluates.[3][4]
-
Study Design Considerations:
-
Placebo Lead-in Phase: Incorporating a single-blind placebo lead-in phase can help identify and exclude placebo responders before randomization.[1]
-
Centralized Rating: Utilize centralized raters to minimize inter-rater variability.
-
Expectation Management: Carefully manage patient expectations regarding treatment allocation and potential outcomes. The design of multi-arm trials with active comparators can inadvertently increase placebo response by raising participants' expectation of receiving an active treatment.[5]
-
Q2: Our mGluR agonist is showing a lack of efficacy compared to standard-of-care antipsychotics. What were the efficacy findings for LY2140023?
A: Multiple clinical trials of LY2140023 failed to demonstrate consistent efficacy. In several studies, LY2140023 did not show a statistically significant improvement in PANSS total scores compared to placebo.[6][7] Furthermore, when compared to active controls such as olanzapine, risperidone, and aripiprazole, LY2140023 generally showed less improvement in psychotic symptoms.[8][9] For instance, in a Phase 3 trial, the change in PANSS total scores for aripiprazole was significantly greater than for pomaglumetad methionil.[9]
Troubleshooting Lack of Efficacy:
-
Dose Ranging: Ensure that a comprehensive dose-ranging study has been conducted to identify the optimal therapeutic window. The HBBI study for LY2140023 investigated multiple doses (5, 20, 40, and 80 mg twice daily).[2]
-
Patient Population: Consider the heterogeneity of the patient population. Schizophrenia is a complex disorder, and a "one-size-fits-all" approach may not be effective. Exploratory analyses of the LY2140023 data suggested that patients who were early in the course of their illness or had been previously treated with dopamine D2 receptor antagonists might be more responsive.[10]
-
Mechanism of Action: Re-evaluate the therapeutic hypothesis. While the glutamate hypothesis of schizophrenia is compelling, the clinical translation for mGluR2/3 agonists has been challenging.[11][12]
Q3: We are experiencing high discontinuation rates in our trial. What were the discontinuation rates and reasons for LY2140023?
A: High discontinuation rates were a notable issue in the LY2140023 trials, particularly due to perceived lack of efficacy.[1][8] In a 24-week open-label study, only 27% of patients in the LY2140023 group completed the treatment phase, compared to 45% in the standard-of-care group.[8] Discontinuation due to lack of efficacy was significantly higher in the LY2140023 group (20.8%) compared to the standard-of-care group (11.5%).[1][8]
Troubleshooting High Discontinuation Rates:
-
Efficacy Monitoring: Implement interim analyses to monitor for futility.
-
Patient Engagement: Develop robust patient engagement and retention strategies.
-
Tolerability Profile: While LY2140023 had a generally favorable profile regarding weight gain and extrapyramidal symptoms compared to some atypical antipsychotics, adverse events such as vomiting, agitation, and dyspepsia were more frequently reported.[8] Close monitoring and management of adverse events are crucial. A potential risk of seizures was also identified.[1][13]
Q4: We are considering a biomarker strategy for patient stratification. Was a genetic biomarker identified for LY2140023?
A: Yes, a pharmacogenetic analysis of the LY2140023 clinical trial data identified a potential biomarker. An association was found between the single nucleotide polymorphism (SNP) rs7330461 in the serotonin 2A receptor gene (HTR2A) and treatment response in Caucasian patients.[14][15] Patients with the T/T genotype at this SNP showed a greater improvement in PANSS total scores when treated with pomaglumetad methionil compared to those with the A/A genotype.[15]
Considerations for Biomarker Strategy:
-
Prospective Validation: The association between HTR2A SNP rs7330461 and response to LY2140023 was identified in a post-hoc analysis and would require prospective validation in future trials.
-
Mechanism of Interaction: The interaction between the serotonergic and glutamatergic systems is complex. Research suggests that the 5-HT2A receptor and mGluR2 can form a functional receptor complex in the brain, which may be dysregulated in schizophrenia.[16] This provides a biological rationale for the observed genetic association.
Quantitative Data Summary
Table 1: Efficacy of LY2140023 vs. Comparators (Change in PANSS Total Score)
| Clinical Trial | Treatment Group | N | Baseline PANSS (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value vs. Placebo |
| Phase 3 [9] | Pomaglumetad Methionil | 516 | Not Reported | -12.03 ± 0.99 | Not Significant |
| Aripiprazole | 162 | Not Reported | -15.58 ± 1.58 | < 0.05 | |
| HBBM [7][17] | Pomaglumetad Methionil (40mg BID) | ~289 | Not Reported | Not Separated from Placebo | Not Significant |
| Pomaglumetad Methionil (80mg BID) | ~289 | Not Reported | Not Separated from Placebo | Not Significant | |
| Risperidone (2mg BID) | ~145 | Not Reported | Separated from Placebo | < 0.001 | |
| Placebo | ~289 | Not Reported | Not Applicable | Not Applicable | |
| HBBI [1][2] | Pomaglumetad Methionil (multiple doses) | ~134 per dose | Not Reported | Not Separated from Placebo | Not Significant |
| Olanzapine (15mg QD) | ~134 | Not Reported | Not Separated from Placebo | Not Significant | |
| Placebo | ~67 | Not Reported | -14.6 | Not Applicable |
Table 2: Discontinuation Rates in a 24-Week Open-Label Study [1][8]
| Reason for Discontinuation | LY2140023 (N=130) | Standard of Care (N=131) | P-value |
| Completed Study | 27% | 45% | - |
| Lack of Efficacy | 20.8% | 11.5% | 0.044 |
| Adverse Events | 17.7% | 14.5% | 0.505 |
Experimental Protocols & Methodologies
Positive and Negative Syndrome Scale (PANSS) Assessment:
The PANSS is a 30-item rating scale used to assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.[3][18] It is a semi-structured interview-based assessment.[18]
-
Scoring: Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).
-
Subscales: The 30 items are divided into three subscales:
-
Positive Symptoms (7 items)
-
Negative Symptoms (7 items)
-
General Psychopathology (16 items)
-
-
Rating Period: The standard rating period is the past week.[3]
-
Rater Training: Rigorous and standardized training is essential to ensure inter-rater reliability.[3][4][19]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the mGluR2/3 agonist LY2140023.
Experimental Workflow
Caption: General experimental workflow for a Phase 2/3 LY2140023 clinical trial.
Logical Relationship
Caption: Interrelationship of key challenges in LY2140023 clinical trials.
References
- 1. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter, inpatient, phase 2, double-blind, placebo-controlled dose-ranging study of LY2140023 monohydrate in patients with DSM-IV schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Placebo response in clinical trials with schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin 2A Receptor SNP rs7330461 Association with Treatment Response to Pomaglumetad Methionil in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin 2A Receptor SNP rs7330461 Association with Treatment Response to Pomaglumetad Methionil in Patients with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a Novel Serotonin/Glutamate Receptor Complex Implicated in Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Website [eprovide.mapi-trust.org]
- 19. isctm.org [isctm.org]
Technical Support Center: Overcoming Poor Bioavailability of Pomaglumetad
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomaglumetad and its prodrug, pomaglumetad methionil. The information is designed to address specific experimental challenges related to the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does pomaglumetad have poor oral bioavailability in humans?
Pomaglumetad exhibits low oral bioavailability in humans, estimated at only 3%, primarily due to its interaction with the peptide transporter PepT1, which limits its absorption.[1] A single 200 mg dose of pomaglumetad results in an Area Under the Curve (AUC) of 900 ng*h/mL, indicating poor systemic exposure.[1]
Q2: How was the poor bioavailability of pomaglumetad addressed?
To overcome this limitation, a prodrug approach was employed. Pomaglumetad methionil (also known as LY-2140023) is a methionine amide prodrug of pomaglumetad.[1][2] This prodrug is actively transported by the human peptide transporter PepT1, leading to rapid and efficient absorption.[3] Following absorption, it is hydrolyzed to release the active pomaglumetad.[1][2]
Q3: How much does the prodrug strategy improve pomaglumetad's bioavailability?
The use of the pomaglumetad methionil prodrug significantly increases the oral bioavailability of pomaglumetad in humans to approximately 49%.[1][3] This is a substantial improvement from the 3% bioavailability of the parent compound. In human studies, administration of pomaglumetad methionil resulted in markedly higher plasma levels of pomaglumetad compared to direct oral administration of pomaglumetad (LY-404039).[1]
Q4: What is the mechanism of action of pomaglumetad?
Pomaglumetad is a highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This modulation of glutamatergic activity is the basis for its investigation as a potential treatment for schizophrenia and other neuropsychiatric disorders.[1][2]
Q5: What are the key pharmacokinetic parameters for pomaglumetad and its prodrug?
In humans, the elimination half-life of pomaglumetad methionil is between 1.5 to 2.4 hours, while the active metabolite, pomaglumetad, has a half-life of 2 to 6.2 hours.[3] In preclinical studies with rats, the oral bioavailability of pomaglumetad was found to be 63%.[1]
Troubleshooting Guides
Issue 1: High variability in oral bioavailability in preclinical animal studies.
-
Possible Cause: Inconsistent dosing technique, variability in gastrointestinal transit time, or food effects.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique to deliver the compound directly to the stomach.[5] For rats, use a flexible gavage needle of appropriate size to minimize stress and ensure accurate administration.
-
Control for Food Intake: Fast animals overnight prior to dosing, as food can significantly impact the absorption of orally administered compounds.[1] Ensure free access to water.
-
Vehicle Formulation: The formulation of the dosing vehicle can impact solubility and absorption. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle. Consider using common vehicles such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.
-
Monitor Animal Health: Stress and underlying health issues can affect gastrointestinal function. Ensure animals are healthy and properly acclimated before the study.
-
Issue 2: Difficulty confirming PepT1-mediated transport of pomaglumetad methionil in vitro.
-
Possible Cause: Suboptimal cell culture conditions, inappropriate assay parameters, or low transporter expression.
-
Troubleshooting Steps:
-
Cell Line Selection: The Caco-2 cell line is a well-established model for studying intestinal drug absorption and expresses PepT1.[6][7] Alternatively, MDCK cells stably transfected with human PepT1 (MDCK-hPepT1) can provide a more specific system with higher transporter expression.[7][8]
-
Optimize Assay pH: PepT1 is a proton-coupled transporter. Maintain an acidic pH (e.g., pH 6.0) on the apical side of the cell monolayer to mimic the conditions of the small intestine and facilitate transport.[8] The basolateral pH should be kept at a physiological level (e.g., pH 7.4).
-
Include Controls: Use known PepT1 substrates (e.g., glycyl-sarcosine) as positive controls and non-substrates as negative controls to validate the assay system.[7]
-
Confirm Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of a tight cell monolayer before conducting permeability studies.[6]
-
Issue 3: Incomplete conversion of pomaglumetad methionil to pomaglumetad.
-
Possible Cause: Insufficient enzymatic activity in the in vitro system or rapid clearance of the prodrug in vivo before conversion.
-
Troubleshooting Steps:
-
In Vitro Hydrolysis Assay: Incubate pomaglumetad methionil with liver microsomes or plasma from the species of interest to assess the rate and extent of hydrolysis. This will help determine if the enzymatic machinery is sufficient for conversion.
-
LC-MS/MS Analysis: Develop and validate a sensitive LC-MS/MS method to simultaneously quantify both the prodrug and the active compound in plasma samples from pharmacokinetic studies.[9][10] This will allow for the direct assessment of the conversion ratio in vivo.
-
Time-Course Analysis: Collect plasma samples at multiple time points after oral administration to characterize the absorption of the prodrug and the appearance of the active metabolite.[11]
-
Data Presentation
Table 1: Bioavailability of Pomaglumetad and its Prodrug in Humans
| Compound | Bioavailability (%) | Notes |
| Pomaglumetad | 3% | Poor absorption due to interaction with PepT1.[1] |
| Pomaglumetad Methionil | ~49% | Prodrug utilizes PepT1 for enhanced absorption.[1][3] |
Table 2: Pharmacokinetic Parameters in Humans
| Compound | Elimination Half-life (hours) |
| Pomaglumetad Methionil | 1.5 - 2.4 |
| Pomaglumetad | 2.0 - 6.2 |
| [3] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Acclimate animals for at least one week with free access to food and water.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a formulation of pomaglumetad methionil in a suitable vehicle (e.g., 0.5% HPMC in water).
-
Administer the formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated vessel at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of pomaglumetad methionil and pomaglumetad in rat plasma.[12]
-
Prepare calibration standards and quality control samples in blank rat plasma.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Caco-2 Permeability Assay for PepT1 Substrate Identification
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[6]
-
-
Monolayer Integrity:
-
Measure the TEER of the Caco-2 monolayers to ensure integrity. TEER values should be stable and within the expected range for the cell line.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Prepare transport buffers: Apical buffer at pH 6.0 and basolateral buffer at pH 7.4.
-
Add the test compound (pomaglumetad methionil) to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Compare the Papp value to that of known high and low permeability compounds.
-
Protocol 3: cAMP Assay for mGluR2/3 Agonist Activity
-
Cell Line: Use a cell line stably expressing the human mGluR2 or mGluR3 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Immediately add varying concentrations of pomaglumetad.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the pomaglumetad concentration.
-
Calculate the EC50 value to determine the potency of the compound.
-
Visualizations
Caption: Experimental workflow for evaluating pomaglumetad methionil.
Caption: Pomaglumetad signaling pathway via mGluR2/3.
Caption: Troubleshooting logic for in vivo bioavailability variability.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 4. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. ovid.com [ovid.com]
- 8. Peptide transporter substrate identification during permeability screening in drug discovery: comparison of transfected MDCK-hPepT1 cells to Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 12. Novel LC-MS/MS analysis of the GLP-1 analog semaglutide with its application to pharmacokinetics and brain distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
Technical Support Center: Pomaglumetad Methionil In Vitro Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pomaglumetad methionil in in vitro experiments. The information focuses on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of pomaglumetad methionil?
A1: Pomaglumetad methionil is a prodrug that is hydrolyzed to pomaglumetad (LY-404,039).[1][2][3][4] Pomaglumetad is a highly selective and potent agonist for the metabotropic glutamate receptor group II subtypes, mGluR2 and mGluR3.[2][5][6] Pomaglumetad methionil itself is considered inactive, with Ki values greater than 100 μM for its targets.[2]
Q2: What is the known off-target profile of pomaglumetad?
A2: In vitro studies have demonstrated that pomaglumetad has a high degree of selectivity for mGluR2 and mGluR3 receptors.[2] Research suggests it does not have significant affinity for other metabotropic glutamate receptors, ionotropic NMDA or kainate receptors, nor does it appear to bind to adrenergic, benzodiazepine/GABAergic, histaminergic, or muscarinic receptors.[2] While some effects on dopamine D2 receptors (partial agonism) and serotonin turnover have been noted, these are generally considered minor in the context of its primary activity at mGluR2/3.[2]
Q3: I am observing an unexpected effect in my in vitro assay. Could it be an off-target effect of pomaglumetad methionil?
A3: While pomaglumetad is highly selective, an unexpected effect could arise from several sources. First, ensure that the prodrug, pomaglumetad methionil, is being efficiently converted to the active compound, pomaglumetad, in your experimental system.[1] The enzymes responsible for this conversion, such as dehydropeptidase 1 (DPEP1), are present in tissues like the intestine and kidney, and in plasma, but may be absent in others like the liver.[1] If your cell line or tissue preparation lacks the necessary peptidases, the observed effects might be due to the prodrug itself or a lack of on-target activity.
Consider the possibility of downstream effects of mGluR2/3 activation that may be specific to your cell type or experimental conditions. Also, at very high concentrations, any compound can exhibit off-target activity. We recommend performing a dose-response curve to determine if the unexpected effect is occurring at a physiologically relevant concentration.
Q4: How can I confirm that the observed effect in my experiment is due to on-target mGluR2/3 activation?
A4: To confirm on-target activity, you can use a selective mGluR2/3 antagonist to see if it blocks the effect of pomaglumetad. Additionally, you can use RNA interference (e.g., siRNA or shRNA) to knock down the expression of mGluR2 and/or mGluR3 in your cells and observe if the effect of pomaglumetad is diminished.
Q5: Are there any known interactions of pomaglumetad methionil with transporters?
A5: Yes, pomaglumetad methionil is a substrate of the peptide transporter 1 (PEPT1), which facilitates its absorption.[3][7] The active moiety, pomaglumetad, is not a PEPT1 substrate.[7] In vitro studies have shown that the PEPT1-mediated uptake of pomaglumetad methionil can be inhibited by other PEPT1 substrates, such as valacyclovir.[7] However, due to the high capacity of PEPT1 in the intestine, clinically significant drug-drug interactions at this transporter are considered unlikely.[7]
Data Presentation
Table 1: In Vitro Receptor Binding Profile of Pomaglumetad
| Target | Affinity (Ki) | Functional Activity | Reference |
| mGluR2 | 149 ± 11 nM | Potent Full Agonist | [2] |
| mGluR3 | 92 ± 14 nM | Potent Full Agonist | [2] |
| Other mGluRs | No Appreciable Affinity | - | [2] |
| NMDA Receptors | No Appreciable Affinity | - | [2] |
| Kainate Receptors | No Appreciable Affinity | - | [2] |
| Adrenergic Receptors | No Appreciable Affinity | - | [2] |
| Benzodiazepine/GABAergic Receptors | No Appreciable Affinity | - | [2] |
| Histaminergic Receptors | No Appreciable Affinity | - | [2] |
| Muscarinic Receptors | No Appreciable Affinity | - | [2] |
| Dopamine D2 Receptors | - | Partial Agonist Actions | [2] |
Experimental Protocols
Protocol 1: Assessing On-Target Efficacy in a Neuronal Cell Line
-
Cell Culture: Culture a neuronal cell line known to express mGluR2 and/or mGluR3 (e.g., SH-SY5Y) in appropriate media.
-
Compound Preparation: Prepare stock solutions of pomaglumetad methionil and a selective mGluR2/3 antagonist in a suitable vehicle (e.g., DMSO).
-
Treatment:
-
Pre-treat a subset of cells with the mGluR2/3 antagonist for 30 minutes.
-
Treat cells with varying concentrations of pomaglumetad methionil (e.g., 1 nM to 10 µM).
-
Include a vehicle-only control group.
-
-
Functional Assay: After a suitable incubation period, measure a downstream marker of mGluR2/3 activation. A common method is to measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation.[2]
-
Data Analysis: Plot the concentration-response curve for pomaglumetad methionil and determine the EC50. Compare the response in the presence and absence of the antagonist to confirm on-target activity.
Protocol 2: Troubleshooting Unexpected In Vitro Effects
-
Confirm Prodrug Conversion:
-
Incubate pomaglumetad methionil with your cell lysate or conditioned media.
-
Use LC-MS/MS to quantify the formation of pomaglumetad over time to confirm the presence of active peptidases.
-
-
Dose-Response Analysis:
-
Perform a wide dose-response curve (e.g., 10 nM to 100 µM) for the unexpected effect.
-
Compare the EC50 for the unexpected effect with the EC50 for on-target activity. A significant separation in potency may suggest an off-target effect.
-
-
Target Knockdown:
-
Use siRNA or shRNA to specifically knockdown the expression of mGluR2 and mGluR3.
-
Repeat the experiment with pomaglumetad methionil and observe if the unexpected effect persists in the knockdown cells.
-
-
Broad Panel Screening:
-
If the effect is persistent and occurs at relevant concentrations, consider screening pomaglumetad against a broad panel of receptors and enzymes to identify potential off-target interactions. Commercial services are available for this purpose.[8]
-
Visualizations
Caption: Pomaglumetad signaling pathway via mGluR2/3.
References
- 1. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
optimizing pomaglumetad methionil dosage to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomaglumetad methionil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pomaglumetad methionil?
A1: Pomaglumetad methionil is a prodrug of pomaglumetad (also known as LY-404039).[1][2] Pomaglumetad is a highly selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][3] These receptors are primarily located presynaptically on glutamatergic neurons.[2] Activation of mGluR2/3 inhibits the release of the excitatory neurotransmitter glutamate.[1] Unlike traditional antipsychotics, pomaglumetad does not have a strong affinity for dopamine or serotonin receptors, which is thought to contribute to its different side-effect profile.[3][4]
Q2: What are the common dosages of pomaglumetad methionil used in clinical trials?
A2: Oral dosages of pomaglumetad methionil in clinical trials have typically ranged from 10 mg to 80 mg administered twice daily (BID).[1][3] Some studies have utilized flexible dosing, adjusting the dose between 20 mg, 40 mg, and 80 mg BID based on tolerability and response.[4] In a Phase 2 trial, a target dose of 40 mg BID was used.[1] A Phase 3 study also used flexible dosing between 20 and 80 mg BID.[4]
Q3: What are the most frequently reported side effects associated with pomaglumetad methionil?
A3: The most common treatment-emergent adverse effects reported in clinical trials include nausea, vomiting, headache, and insomnia.[3][5] Compared to some atypical antipsychotics like aripiprazole, pomaglumetad methionil has been associated with a lower incidence of weight gain and extrapyramidal symptoms.[1][4][5] However, a potential risk of convulsions has been identified.[3][6]
Q4: Is there a known genetic biomarker to identify patients who may respond better to pomaglumetad methionil?
A4: Denovo Biopharma, the company currently developing pomaglumetad methionil (now designated as DB103), is pursuing a biomarker-guided approach to identify a subset of patients who may show improved outcomes.[7][8] While the existence of a proprietary genetic biomarker is known, its specific identity has not been publicly disclosed. Denovo is currently in the process of biomarker discovery for this program.[8]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in Experimental Subjects
Description: Researchers may observe a significant number of subjects experiencing nausea and vomiting, particularly during the initial phases of administration. In a Phase 3 trial, 19.2% of patients treated with pomaglumetad methionil reported nausea, compared to 11.2% of those treated with aripiprazole.[4][5]
Suggested Mitigation Strategies:
-
Dose Titration: A gradual dose escalation schedule may improve tolerability. While specific titration protocols for pomaglumetad methionil are not detailed in published clinical trials, a general approach could be to start with a lower dose (e.g., 10 mg or 20 mg BID) and increase to the target dose over several days to a week, provided the initial dose is well-tolerated.[3]
-
Administration with Food: While not explicitly stated in the clinical trial data, administering pomaglumetad methionil with food is a general strategy to mitigate gastrointestinal side effects of oral medications. The impact of food on the bioavailability of pomaglumetad methionil would need to be considered based on its pharmacokinetic profile.
-
Prophylactic Antiemetics: For preclinical studies, the prophylactic use of a 5-HT3 receptor antagonist (e.g., ondansetron) could be investigated to see if it mitigates nausea and vomiting without interfering with the primary experimental outcomes. The rationale is that some drug-induced nausea is mediated by the serotonin system.
-
Monitoring and Dose Adjustment: Closely monitor subjects for the onset and severity of nausea and vomiting. If these side effects are severe or persistent, a dose reduction should be considered.[3]
Issue 2: Potential for Seizure Activity
Description: Clinical trials have identified a potential for an increased risk of seizures with pomaglumetad methionil treatment.[3][6] This is a critical safety concern that requires careful management in any experimental setting.
Suggested Mitigation and Monitoring Strategies:
-
Subject Screening: In preclinical studies, animals with a lower seizure threshold should be excluded. For clinical research, a thorough patient history should be taken to exclude individuals with a history of seizures or conditions that may lower the seizure threshold.
-
Concomitant Medications: Avoid the use of concomitant medications that are known to lower the seizure threshold.
-
Dose Selection: Use the lowest effective dose of pomaglumetad methionil. The risk of seizures may be dose-dependent.
-
EEG Monitoring in Preclinical Studies: In preclinical safety pharmacology studies, continuous electroencephalogram (EEG) monitoring in animal models (e.g., rats, dogs, non-human primates) can be employed to detect any subclinical seizure activity and to determine the no-observed-adverse-effect-level (NOAEL) for seizure liability.[9]
-
Emergency Protocol: Have a clear protocol in place for the management of any observed seizures, including the administration of anticonvulsant medication such as a benzodiazepine.
Data Presentation
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) from a 24-Week, Phase 3, Double-Blind Study (NCT01328093)
| Adverse Event | Pomaglumetad Methionil (n=516) | Aripiprazole (n=162) | p-value |
| Nausea | 19.2% | 11.2% | 0.023 |
| Akathisia | 2.5% | 7.5% | 0.007 |
| Dyspepsia | 1.0% | 3.7% | 0.027 |
| Pyrexia (Fever) | 0.4% | 2.5% | 0.032 |
| Nasal Congestion | 0.2% | 1.9% | 0.045 |
| Headache | 5.9% | Not Reported | N/A |
| Insomnia | 3.0% | Not Reported | N/A |
| *Data for Headache and Insomnia are from the open-label phase of the study.[5] | |||
| (Data sourced from Adams et al., 2014 as cited in multiple sources)[4][5] |
Table 2: Discontinuation Rates and Serious Adverse Events (SAEs) from a 24-Week, Phase 3, Double-Blind Study (NCT01328093)
| Outcome | Pomaglumetad Methionil (n=516) | Aripiprazole (n=162) | p-value |
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020 |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 |
| (Data sourced from Adams et al., 2014 as cited in multiple sources)[4][5] |
Experimental Protocols
Protocol: Assessment of Seizure Liability in a Rodent Model
Objective: To determine the potential of pomaglumetad methionil to induce seizures in a preclinical setting using telemetry video-EEG.
Materials:
-
Sprague-Dawley rats
-
Telemetry transmitters for EEG recording
-
Video recording equipment synchronized with EEG data acquisition
-
Pomaglumetad methionil at various dose levels
-
Vehicle control
-
Positive control (e.g., Pentylenetetrazol - PTZ)
-
Anticonvulsant for emergency use (e.g., Diazepam)
Methodology:
-
Animal Preparation:
-
Surgically implant telemetry transmitters in rats under anesthesia to record EEG activity from the cortical surface.
-
Allow for a post-operative recovery period of at least one week.
-
Acclimate animals to the experimental environment.
-
-
Baseline Recording:
-
Record baseline video-EEG data for at least 24 hours to ensure no spontaneous seizure activity is present.
-
-
Drug Administration:
-
Divide animals into groups: vehicle control, positive control (PTZ), and multiple pomaglumetad methionil dose groups.
-
Administer the assigned treatment (vehicle, PTZ, or pomaglumetad methionil) via the intended clinical route (e.g., oral gavage).
-
-
Data Acquisition:
-
Continuously record synchronized video and EEG data for at least 24 hours post-dosing.
-
Observe animals for any clinical signs of seizure activity (e.g., tremors, myoclonic jerks, clonic or tonic-clonic convulsions).
-
-
Data Analysis:
-
Analyze EEG recordings for epileptiform activity, such as spike-and-wave discharges.
-
Correlate any EEG abnormalities with behavioral observations from the video recordings.
-
Determine the dose at which seizure activity is first observed and the NOAEL.
-
-
Emergency Intervention:
-
If an animal experiences prolonged or severe seizure activity, administer a rescue anticonvulsant as per the approved animal care protocol.
-
Mandatory Visualizations
References
- 1. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Denovo Biopharma Licenses Late-Stage Neuroscience Drug From Lilly For Development As A Personalized Medicine [prnewswire.com]
- 8. Denovo Biopharma [denovobiopharma.com]
- 9. Telemetry video-electroencephalography (EEG) in rats, dogs and non-human primates: methods in follow-up safety pharmacology seizure liability assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting pomaglumetad methionil stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with pomaglumetad methionil. The information is designed to help address common stability issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing and storing solutions of pomaglumetad methionil.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | 1. Low aqueous solubility: The free base of pomaglumetad methionil has limited water solubility. 2. pH-dependent solubility: The molecule has ionizable groups, making its solubility dependent on the pH of the solution. 3. Salt form conversion: If using a salt form (e.g., hydrochloride), it may convert to the less soluble free base at certain pH values. | 1. Use of co-solvents: For stock solutions, use DMSO. For aqueous experimental solutions, consider using a co-solvent system such as PEG300 and Tween-80.[1][2] 2. pH adjustment: Prepare solutions in a suitable buffer system. Acidic pH is likely to improve solubility due to the presence of amine groups. 3. Use the hydrochloride salt: The hydrochloride salt form generally offers enhanced water solubility and stability.[3] |
| Appearance of new peaks in HPLC analysis over time | 1. Hydrolysis: The methionine amide bond is susceptible to hydrolysis, yielding the active metabolite pomaglumetad (LY404039) and methionine. This is the expected primary degradation pathway.[4] 2. Oxidation: The thioether group in the methionine side chain can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents or dissolved oxygen. 3. Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially involving the thioether moiety. | 1. Control pH and temperature: Hydrolysis is often catalyzed by acidic or basic conditions and accelerated by heat. Store solutions at recommended low temperatures (-20°C or -80°C) and use buffered systems for experiments.[5] 2. Protect from oxygen: Prepare solutions with degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon).[5] Avoid sources of oxidative stress. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure. |
| Discoloration of the solution (e.g., yellowing) | 1. Oxidation: Oxidation of the thioether group or other parts of the molecule can sometimes lead to chromophores that absorb visible light. 2. Reaction with excipients: Certain excipients in a formulation could potentially react with pomaglumetad methionil over time. | 1. Inert atmosphere: As with preventing new HPLC peaks, storing solutions under nitrogen or argon can mitigate oxidative degradation.[5] 2. Excipient compatibility study: If using a complex formulation, test the stability of pomaglumetad methionil with individual excipients to identify any incompatibilities. |
| Loss of potency or inconsistent results | 1. Degradation: The primary cause is likely the chemical degradation of the parent compound into its metabolites or other degradation products. 2. Adsorption to container: The compound may adsorb to the surface of certain types of plastic or glass containers. 3. Improper storage: Storing solutions at room temperature or for extended periods beyond the recommended timeframe will lead to degradation. | 1. Fresh preparation: Prepare working solutions fresh daily from a frozen stock solution to ensure accurate concentrations.[2] 2. Container selection: Use low-adsorption polypropylene or silanized glass vials for storage and preparation. 3. Adhere to storage guidelines: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, under a nitrogen atmosphere.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pomaglumetad methionil in solution?
A1: The primary degradation pathway is the hydrolysis of the amide bond linking the pomaglumetad core to the methionine promoiety. This reaction yields the active drug, pomaglumetad (LY404039), and L-methionine. This is an expected conversion, as pomaglumetad methionil is a prodrug.[4]
Q2: What are the optimal storage conditions for pomaglumetad methionil stock solutions?
A2: For long-term stability, stock solutions (typically in DMSO) should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. To prevent oxidation, it is best practice to store the solutions under an inert nitrogen atmosphere.[5] Working solutions for in vivo or in vitro experiments should be prepared fresh daily.[2]
Q3: How does pH affect the stability of pomaglumetad methionil?
A3: Amide bonds are susceptible to both acid- and base-catalyzed hydrolysis. Therefore, extremes of pH will likely accelerate the degradation of pomaglumetad methionil to pomaglumetad. For experimental solutions, it is recommended to use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range, to balance stability and solubility.
Q4: Is pomaglumetad methionil sensitive to light?
A4: While specific photostability data is not widely published, compounds containing thioether groups can be susceptible to photodegradation. As a general precaution, all solutions containing pomaglumetad methionil should be protected from light by using amber vials or by covering the containers with aluminum foil.
Q5: What solvents should I use to prepare solutions of pomaglumetad methionil?
A5: For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used.[2] For preparing aqueous working solutions for biological experiments, a co-solvent system is often required due to the limited aqueous solubility of the compound. A typical formulation involves diluting the DMSO stock solution into a mixture containing PEG300, Tween-80, and a final dilution in saline or buffered solution.[1]
Predicted Degradation Pathways and Workflows
The following diagrams illustrate the predicted degradation pathways of pomaglumetad methionil, the logical workflow for conducting a stability study, and the compound's mechanism of action.
Caption: Predicted chemical degradation pathways for pomaglumetad methionil.
Caption: A typical workflow for a forced degradation stability study.
Caption: Pomaglumetad activates the mGluR2/3 inhibitory pathway.
Quantitative Data Summary
The following tables provide hypothetical stability data for pomaglumetad methionil based on predicted degradation patterns. These are for illustrative purposes to guide experimental design.
Table 1: Effect of pH on Pomaglumetad Methionil Stability at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 96.5 | 99.1 | 95.2 |
| 8 | 92.8 | 98.2 | 90.1 |
| 12 | 89.1 | 97.5 | 85.3 |
| 24 | 80.4 | 95.0 | 72.6 |
Table 2: Effect of Temperature on Pomaglumetad Methionil Stability in pH 7.4 Buffer
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 95.0 | 85.7 |
| 48 | 99.5 | 90.3 | 73.1 |
| 72 | 99.2 | 85.8 | 62.5 |
| 168 (1 week) | 98.1 | 70.1 | 35.2 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To determine the rate of hydrolysis of pomaglumetad methionil under acidic and basic conditions.
Materials:
-
Pomaglumetad methionil
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.1 M NaOH and 0.1 M HCl for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Methodology:
-
Prepare a stock solution of pomaglumetad methionil (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
For base hydrolysis, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.
-
Incubate all solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the acidic and basic solutions.
-
Immediately neutralize the aliquot (add an equivalent amount of 0.1 M NaOH to the acidic sample and 0.1 M HCl to the basic sample).
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of pomaglumetad methionil remaining.
Protocol 2: Oxidative Degradation Study
Objective: To assess the stability of pomaglumetad methionil in the presence of an oxidizing agent.
Materials:
-
Pomaglumetad methionil stock solution (as in Protocol 1)
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system
Methodology:
-
Add a known volume of the stock solution to a volumetric flask and dilute with a 3% H₂O₂ solution to a final concentration of ~50 µg/mL.
-
Prepare a control sample by diluting the stock solution with water to the same concentration.
-
Store the solutions at room temperature, protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC. The appearance of new peaks, particularly with shorter retention times, may indicate the formation of more polar sulfoxide or sulfone derivatives.
References
- 1. colorcon.com [colorcon.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormal Glu/mGluR2/3/PI3K pathway in the hippocampal neurovascular unit leads to diabetes-related depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
Technical Support Center: LY2140023 (Pomaglumetad Methionil)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the animal response to LY2140023.
Frequently Asked Questions (FAQs)
Q1: What is LY2140023 and what is its mechanism of action?
A1: LY2140023, also known as pomaglumetad methionil, is an oral prodrug of LY404039.[1][2] LY2140023 itself is biologically inactive but is metabolized to the active compound LY404039, which is a selective agonist for the metabotropic glutamate 2 and 3 (mGlu2/3) receptors.[1][2] Its proposed mechanism of action in preclinical models of schizophrenia involves the modulation of glutamatergic neurotransmission by reducing the presynaptic release of glutamate.[2]
Q2: Why was LY2140023 developed as a prodrug?
A2: The active compound, pomaglumetad (LY404039), has low oral absorption and bioavailability in humans.[3] The prodrug form, LY2140023, was developed to enhance absorption and bioavailability.[4]
Q3: In which animal models has LY2140023 shown efficacy?
A3: LY2140023 and other mGlu2/3 receptor agonists have demonstrated antipsychotic-like and anxiolytic effects in various rodent models. These include models utilizing agents like phencyclidine (PCP) and amphetamine to induce hyperlocomotion and other behaviors relevant to schizophrenia.[3][5] It has also been studied in the methylazoxymethanol acetate (MAM) developmental model of schizophrenia.[6]
Q4: Has LY2140023 shown consistent efficacy in clinical trials?
A4: While early clinical data suggested potential efficacy, subsequent larger trials failed to consistently demonstrate a significant advantage of LY2140023 over placebo in treating schizophrenia.[7][8] Some analyses suggest it may be more effective in specific patient populations, such as those early in the disease.
Troubleshooting Guide: Addressing Variability in Animal Response
Variability in animal response to LY2140023 can arise from several factors. This guide provides a structured approach to identifying and mitigating these sources of inconsistency.
Issue 1: Inconsistent or Lack of Efficacy in Pharmacological Models (e.g., PCP or Amphetamine-induced hyperactivity)
Possible Causes and Troubleshooting Steps:
-
Animal Strain and Species Differences: The pharmacokinetic and pharmacodynamic profiles of LY2140023 can vary between different rodent strains and species.
-
Recommendation: If observing inconsistent results, consider testing in a different, well-characterized strain. For example, if using Sprague-Dawley rats, consider Wistar rats or a different mouse strain like C57BL/6. Document and report the specific strain used in all experiments.
-
-
Route of Administration and Bioavailability: Although LY2140023 is a prodrug designed for improved oral bioavailability, factors such as fasting state and formulation can influence its absorption.[5]
-
Recommendation: Ensure consistent administration protocols. For oral gavage, ensure the vehicle is appropriate and the volume is accurate for the animal's weight. Consider subcutaneous or intraperitoneal administration of the active moiety LY404039 to bypass absorption variability, though be aware this changes the experimental paradigm.
-
-
Timing of Drug Administration and Behavioral Testing: The onset and duration of action of LY2140023 can influence its effect on induced hyperactivity.
-
Recommendation: Conduct a time-course study to determine the optimal window for behavioral testing after LY2140023 administration in your specific animal model and strain.
-
Issue 2: Discrepant Results Between Different Types of Animal Models
Possible Causes and Troubleshooting Steps:
-
Model-Specific Pathophysiology: Pharmacological models (e.g., PCP-induced) primarily mimic acute psychosis, whereas neurodevelopmental models (e.g., MAM) may better represent the underlying pathology of schizophrenia.[6] The efficacy of LY2140023 has been shown to differ between these types of models. For instance, LY2140023 was effective in reducing dopamine neuron hyperactivity in the MAM model but not in wild-type rats.[6]
-
Recommendation: Clearly define the scientific question and choose the animal model accordingly. If investigating the effects on developmental aspects of a disorder, a neurodevelopmental model is more appropriate. Be cautious when extrapolating results from one model type to another.
-
-
Genetic vs. Induced Models: The underlying genetic background of an animal can significantly impact its response to a drug targeting a specific neurotransmitter system.
-
Recommendation: When available, consider using genetic models that have face validity for aspects of the human condition being studied. This can help to understand how genetic predispositions might influence the therapeutic response to LY2140023.
-
Issue 3: High Inter-Individual Variability Within the Same Experimental Group
Possible Causes and Troubleshooting Steps:
-
Sex and Hormonal Status: Hormonal fluctuations, particularly in female rodents, can influence neurotransmitter systems and drug responses. A study on the MAM model found that the effect of pomaglumetad on dopamine neuron activity in female rats was dependent on the estrous cycle.[6]
-
Recommendation: For studies involving female animals, monitor and record the stage of the estrous cycle. Consider including both male and female subjects and analyzing the data separately to identify potential sex-specific effects.
-
-
Underlying Health and Stress Levels: Stress can significantly impact the glutamatergic system and alter the animal's response to LY2140023.
-
Recommendation: Ensure proper acclimatization of animals to the experimental environment. Handle animals consistently and minimize stressors. Monitor for any signs of illness that could affect the experimental outcomes.
-
-
Pharmacogenetics: Just as in humans, genetic variations within a population of animals can lead to differences in drug metabolism and target receptor sensitivity.
-
Recommendation: While not always feasible, being aware of the genetic background of the animals is important. For inbred strains, variability should be lower, but is not absent.[9] If using outbred stocks, a larger sample size may be required to account for greater genetic diversity.
-
Data Presentation
Table 1: Summary of LY2140023 (Pomaglumetad Methionil) and its Active Moiety (LY404039) in Preclinical Models
| Parameter | Animal Model | Compound | Dose/Route | Observed Effect | Reference |
| Antipsychotic-like Activity | Rat (PCP-induced hyperlocomotion) | LY544344 (prodrug of LY354740) | 30 & 100 mg/kg, oral | Dose-dependent inhibition of hyperlocomotion | [5] |
| Rat (PCP-induced hyperlocomotion) | LY354740 | Up to 100 mg/kg, oral | No significant reversal of hyperlocomotion | [5] | |
| Rodent (amphetamine & PCP models) | Pomaglumetad | Not specified | Inhibition of induced hyperlocomotion and conditioned avoidance | [3] | |
| Anxiolytic-like Activity | DBA/2 Mice (Stress-induced hyperthermia) | LY544344 | 30 mg/kg, oral | Attenuation of hyperthermia | [5] |
| Rat (Fear-induced suppression of operant responding) | LY544344 | 10 & 30 mg/kg, oral | Significant anxiolytic effects | [5] | |
| Dopamine Neuron Activity | MAM Rat Model | Pomaglumetad | Dose-dependent | Reduced number of spontaneously active DA neurons in the VTA | [6] |
| Wild-type Rat | Pomaglumetad | Not specified | No effect on DA firing | [6] | |
| Female MAM Rat | Pomaglumetad | Not specified | Significant reduction in DA neuron population activity only during proestrous and estrous stages | [6] |
Experimental Protocols
Protocol 1: Evaluation of LY2140023 in a Phencyclidine (PCP)-Induced Hyperactivity Model in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Housed in pairs in a temperature-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimatization: Animals are handled for 5 minutes daily for 5 days prior to the experiment. On the day of the experiment, animals are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
Drug Preparation: LY2140023 is suspended in a vehicle of 0.5% methylcellulose in sterile water. PCP is dissolved in sterile saline.
-
Experimental Procedure:
-
Animals are randomly assigned to treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, LY2140023 + PCP).
-
LY2140023 or vehicle is administered orally (p.o.) via gavage at a volume of 5 ml/kg.
-
60 minutes after LY2140023/vehicle administration, animals are injected with PCP (e.g., 2.0 mg/kg, i.p.) or saline.
-
Immediately after the PCP/saline injection, animals are placed in individual open-field arenas.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60 minutes using an automated activity monitoring system.
-
-
Data Analysis: Data are analyzed using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare between groups.
Protocol 2: Assessment of LY2140023 on Dopamine Neuron Activity in the MAM Rat Model
-
Animals: Pregnant Sprague-Dawley rats.
-
MAM Administration: On gestational day 17, pregnant dams are injected with methylazoxymethanol acetate (MAM; 25 mg/kg, i.p.) or saline.
-
Offspring Rearing: Pups are weaned on postnatal day 21 and housed in same-sex groups.
-
Drug Administration: In adulthood, male offspring are administered LY2140023 (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle.
-
Electrophysiology:
-
30 minutes after drug administration, animals are anesthetized (e.g., with chloral hydrate).
-
In vivo single-unit extracellular recordings of putative dopamine neurons in the ventral tegmental area (VTA) are performed.
-
Neurons are identified as dopaminergic based on established electrophysiological criteria (e.g., firing rate, waveform characteristics).
-
The number of spontaneously active dopamine neurons is quantified.
-
-
Data Analysis: The number of active dopamine neurons per electrode track is compared between treatment groups using a one-way ANOVA.
Visualizations
Caption: Mechanism of action of LY2140023 at the synapse.
Caption: Workflow for PCP-induced hyperactivity model.
Caption: Troubleshooting logic for variable LY2140023 response.
References
- 1. mGlu2/3 agonist-induced hyperthermia: an in vivo assay for detection of mGlu2/3 receptor antagonism and its relation to antidepressant-like efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2140023 – Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Phase 3 Trial Failure of Pomaglumetad Methionil
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the Phase 3 clinical trial failure of pomaglumetad methionil (LY2140023), a selective metabotropic glutamate receptor 2/3 (mGlu2/3) agonist investigated for the treatment of schizophrenia. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help researchers understand the potential reasons for the trial outcomes and to inform future research in glutamatergic modulation for psychiatric disorders.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for pomaglumetad methionil in treating schizophrenia?
Pomaglumetad methionil is a prodrug of LY404039, a potent agonist of mGlu2 and mGlu3 receptors.[1] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, pomaglumetad methionil was designed to modulate the glutamatergic system.[2] The glutamate hypothesis of schizophrenia suggests that dysregulation of this neurotransmitter system contributes to the symptoms of the disorder. By activating presynaptic mGlu2/3 receptors, pomaglumetad methionil was expected to reduce excessive glutamate release in key brain regions, thereby ameliorating the positive and negative symptoms of schizophrenia.[1]
Q2: Why did the Phase 3 clinical trials for pomaglumetad methionil fail?
The Phase 3 development program for pomaglumetad methionil in schizophrenia was terminated due to a lack of efficacy.[3] The pivotal clinical trials, including the HBBM and HBBN studies, failed to demonstrate a statistically significant improvement in the primary endpoint, the Positive and Negative Syndrome Scale (PANSS) total score, compared to placebo.[4] One of the pivotal studies, HBBN, was stopped early after an independent futility analysis concluded it was unlikely to meet its primary endpoint.[3] The decision to halt the trials was not based on safety concerns.[3]
Q3: Was pomaglumetad methionil effective in any patient subpopulations?
Exploratory post-hoc analyses of the clinical trial data suggested potential efficacy in specific patient subgroups.[5] One analysis indicated that patients in the early stages of schizophrenia (illness duration of three years or less) and those previously treated with antipsychotics having predominant dopamine D2 receptor antagonist activity showed a greater response to the 40 mg twice-daily dose of pomaglumetad methionil compared to placebo.[5] However, these findings were from exploratory analyses and would require confirmation in prospective, well-controlled clinical trials.
Q4: How did the safety and tolerability profile of pomaglumetad methionil compare to other antipsychotics?
Pomaglumetad methionil was generally well-tolerated in the clinical trials.[4] Compared to atypical antipsychotics like aripiprazole and olanzapine, it was associated with less weight gain and a lower incidence of extrapyramidal symptoms (EPS).[6][7] However, in a Phase 3 trial comparing it to aripiprazole, pomaglumetad methionil was associated with a significantly higher incidence of serious adverse events (8.2% vs. 3.1%) and discontinuations due to adverse events (16.2% vs. 8.7%).[6][8] Nausea was a frequently reported treatment-emergent adverse event.[6]
Troubleshooting Guide for Experimental Design
This section provides insights into potential experimental design considerations for future studies of mGlu2/3 agonists based on the pomaglumetad methionil clinical trial outcomes.
Issue: Lack of Efficacy in a Heterogeneous Patient Population.
-
Potential Cause: The broad inclusion criteria in the Phase 3 trials may have enrolled a patient population with diverse underlying pathophysiology, not all of whom would be responsive to a glutamatergic modulator.
-
Recommendation: Future studies could consider more restrictive inclusion criteria, potentially focusing on patient subpopulations identified in exploratory analyses, such as those early in the course of their illness.[5] The use of biomarkers to identify patients with evidence of glutamatergic dysregulation could also enrich the study population for potential responders.
Issue: Suboptimal Dosing Regimen.
-
Potential Cause: The doses of pomaglumetad methionil used in the Phase 3 trials (typically 40 mg and 80 mg twice daily) may not have been optimal for all patients.[4]
-
Recommendation: Future research should include robust dose-ranging studies to identify the optimal therapeutic window for mGlu2/3 agonists. It is possible that a different dosing strategy, such as a slower titration or a wider range of doses, could yield different results.
Quantitative Data Summary
The following tables summarize key quantitative data from the pomaglumetad methionil clinical trials.
Table 1: Efficacy Results of Key Clinical Trials
| Study | Treatment Arms | Primary Endpoint | Change from Baseline in PANSS Total Score | p-value vs. Placebo |
| HBBM (Phase 3) | Pomaglumetad 40mg BID | Change in PANSS Total Score at 6 weeks | -13.1 | 0.154 |
| Pomaglumetad 80mg BID | -11.6 | 0.698 | ||
| Risperidone 2mg BID | -17.8 | <0.001 | ||
| Placebo | -11.0 | N/A | ||
| NCT01328093 (Phase 3) | Pomaglumetad (flexible dose) | Change in PANSS Total Score at 24 weeks | -12.03 | N/A |
| Aripiprazole (flexible dose) | -15.58 | 0.045 (vs. Pomaglumetad) | ||
| HBBR (Long-term Safety) | Pomaglumetad 40mg BID | Time to discontinuation due to lack of tolerability | Improvement was significantly greater in the SOC group at 24-week endpoint (P = .004).[7][9] | N/A |
| Standard of Care (SOC) | N/A | N/A |
BID: twice daily; PANSS: Positive and Negative Syndrome Scale; SOC: Standard of Care (olanzapine, risperidone, or aripiprazole)
Table 2: Key Safety and Tolerability Findings (NCT01328093)
| Adverse Event | Pomaglumetad (n=516) | Aripiprazole (n=162) | p-value |
| Serious Adverse Events | 8.2% | 3.1% | 0.032 |
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020 |
| Nausea | 19.2% | 11.2% | 0.023 |
| Akathisia | 2.5% | 7.5% | 0.007 |
| Weight Gain (≥7% increase from baseline) | 5.1% | 8.4% | Not Statistically Significant |
| Weight Loss (≥7% decrease from baseline) | 15.6% | 4.5% | <0.001 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the pomaglumetad methionil clinical trial program.
Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study (HBBM)
-
Patient Population: Adult patients (18-65 years) with a DSM-IV-TR diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.[4]
-
Treatment Arms: Patients were randomized to one of four treatment groups: pomaglumetad methionil 40 mg twice daily, pomaglumetad methionil 80 mg twice daily, risperidone 2 mg twice daily (as an active control), or placebo.[4]
-
Duration: 6 weeks of treatment.[4]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline to week 6 in the PANSS total score.[4]
-
Key Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM-IV-TR.
-
A minimum score on the PANSS at screening and baseline.
-
-
Key Exclusion Criteria:
-
History of substance dependence within the past 6 months.
-
Significant or unstable medical conditions.
-
Known hypersensitivity to the study medications.
-
-
Statistical Analysis: The primary efficacy analysis was performed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.
Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Active-Comparator Study (NCT01328093)
-
Patient Population: Adult outpatients (18-65 years) with a DSM-IV-TR diagnosis of schizophrenia.[6]
-
Study Design: A multicenter, randomized, double-blind, active-comparator study.[6]
-
Treatment Arms: Patients were randomized in a 3:1 ratio to receive either flexible-dose pomaglumetad methionil (40, 80, or 160 mg/day) or flexible-dose aripiprazole (10, 15, 20, or 30 mg/day).[6]
-
Duration: 24 weeks of double-blind treatment.[6]
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in body weight. Efficacy, as measured by the change in PANSS total score, was a secondary endpoint.[6]
-
Key Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM-IV-TR.[6]
-
Clinically stable on an oral antipsychotic for at least 8 weeks prior to screening.
-
-
Key Exclusion Criteria:
-
Statistical Analysis: The primary analysis of the change in body weight was conducted using an MMRM. The change in PANSS total score was also analyzed using an MMRM.
Visualizations
The following diagrams illustrate key concepts related to the pomaglumetad methionil clinical trials.
Caption: Proposed mechanism of action for pomaglumetad methionil.
Caption: Generalized workflow of the pomaglumetad methionil Phase 3 clinical trials.
Caption: Logical flow leading to the discontinuation of pomaglumetad methionil Phase 3 trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. A double-blind, placebo-controlled comparator study of LY2140023 monohydrate in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Patient Subpopulations Responsive to Pomaglumetad
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying patient subpopulations responsive to the mGluR2/3 agonist, pomaglumetad.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad and what is its mechanism of action?
A1: Pomaglumetad (also known as LY-404,039) is a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3.[1][2] It is designed to treat schizophrenia and other psychotic disorders by modulating glutamatergic activity.[2] Pomaglumetad reduces the presynaptic release of glutamate in brain regions where mGluR2/3 receptors are highly expressed.[1] The orally bioavailable prodrug, pomaglumetad methionil (LY2140023), was used in clinical trials.[2]
Q2: Why did the initial clinical trials for pomaglumetad fail to meet their primary endpoints?
A2: Several Phase II and III clinical trials of pomaglumetad methionil did not demonstrate a statistically significant improvement in PANSS (Positive and Negative Syndrome Scale) total scores compared to placebo in the overall patient population.[2][3] However, post-hoc analyses have suggested that certain subgroups of patients may have benefited from the treatment, indicating that patient heterogeneity likely contributed to the trial outcomes.[4][5][6]
Q3: What are the key identified patient subpopulations that may respond to pomaglumetad?
A3: Exploratory analyses of clinical trial data have identified two main patient subgroups that showed a greater therapeutic response to pomaglumetad, particularly at a 40 mg twice-daily dose[4]:
-
Early-in-disease patients: Patients with a duration of illness of three years or less.[4]
-
Patients with a specific prior medication history: Patients previously treated with antipsychotics that are predominantly dopamine D2 receptor antagonists, as opposed to those with significant serotonin 5-HT2A receptor antagonist activity.[4]
Q4: Are there any known biomarkers that can predict a patient's response to pomaglumetad?
A4: Research has explored the use of electroencephalography (EEG) as a potential biomarker. A study applying a machine learning algorithm to pre-treatment EEG data from two Phase III trials of pomaglumetad methionil reported the ability to predict responders with a high degree of accuracy.[7][8] The predictive models were based on a constellation of EEG features, suggesting that specific patterns of brain electrical activity could identify patients likely to benefit from glutamatergic modulators.[7]
Troubleshooting Guides
Issue: Difficulty identifying "early-in-disease" patients for study enrollment.
-
Troubleshooting Steps:
-
Strict Inclusion Criteria: Define "early-in-disease" clearly in the study protocol as a duration of illness of ≤ 3 years from the initial diagnosis of schizophrenia.[4]
-
Thorough Patient History: Conduct comprehensive patient interviews and review medical records to accurately determine the timeline of diagnosis and illness progression.
-
Collaboration with Clinics: Partner with psychiatric clinics that specialize in first-episode psychosis to enhance recruitment of this patient population.
-
Issue: Ambiguous classification of prior antipsychotic medication history.
-
Troubleshooting Steps:
-
Pharmacological Review: Create a comprehensive list of antipsychotic medications and classify them based on their primary mechanism of action (predominantly D2 receptor antagonism vs. significant 5-HT2A receptor antagonism).
-
Detailed Medication Records: Obtain complete medication histories for all potential study participants, including dosages and duration of treatment.
-
Consultation with Pharmacologists: If uncertainty exists regarding the classification of a specific antipsychotic, consult with a clinical pharmacologist.
-
Issue: Inability to replicate predictive EEG biomarker findings.
-
Troubleshooting Steps:
-
Standardized EEG Protocol: Ensure that EEG data acquisition follows a standardized protocol, including electrode placement (e.g., 10-20 system), recording duration, and patient state (e.g., resting-state with eyes open/closed).
-
Feature Extraction: The predictive models were based on a complex set of EEG features. While the exact features from the proprietary machine learning model are not fully public, the research highlighted the importance of analyzing various frequency bands (alpha, low beta, high beta, low gamma, high gamma) and their ratios (e.g., beta/gamma) across different cortical regions.[9]
-
Machine Learning Expertise: Collaboration with data scientists or bioinformaticians with expertise in machine learning and EEG signal processing is highly recommended to develop and validate predictive models.
-
Data Presentation
The following tables summarize the anticipated outcomes based on the exploratory analysis of pomaglumetad clinical trials. Please note that the specific values are illustrative placeholders, as the detailed quantitative data from the subgroup analyses in the pivotal Kinon et al. (2015) publication are not publicly available. Researchers should refer to the full publication and its supplementary materials for the exact data.
Table 1: Efficacy of Pomaglumetad (40 mg BID) in Early- vs. Late-in-Disease Schizophrenia Patients (Illustrative Data)
| Patient Subgroup | N | Baseline PANSS (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Early-in-Disease (≤3 years) | 382 | [Value] | [Value] | <0.05 |
| Late-in-Disease (≥10 years) | [Value] | [Value] | [Value] | >0.05 |
| Placebo | [Value] | [Value] | [Value] | - |
Table 2: Efficacy of Pomaglumetad (40 mg BID) Based on Prior Antipsychotic Treatment History (Illustrative Data)
| Prior Treatment Subgroup | N | Baseline PANSS (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Predominant D2 Antagonists | 590 | [Value] | [Value] | <0.05 |
| Prominent 5-HT2A Antagonists | [Value] | [Value] | [Value] | >0.05 |
| Placebo | [Value] | [Value] | [Value] | - |
Experimental Protocols
1. Protocol for Patient Subgroup Identification and Stratification
This protocol is based on the methodology from the integrated analysis of five placebo-controlled trials of pomaglumetad.[4]
-
Objective: To identify and stratify patients with schizophrenia into subgroups based on illness duration and prior medication history to assess differential response to pomaglumetad.
-
Inclusion Criteria for Subgroup Analysis:
-
Diagnosis of schizophrenia according to DSM-IV criteria.
-
Data available from one of the five included clinical trials (NCT00149292, NCT00520923, NCT01086748, NCT01125358, NCT01307800).[4]
-
-
Stratification by Illness Duration:
-
Early-in-Disease: Patients with a documented duration of illness of three years or less from the time of their initial diagnosis.
-
Late-in-Disease: Patients with a documented duration of illness of ten years or more.
-
-
Stratification by Prior Antipsychotic Treatment:
-
D2 Group: Patients whose most recent antipsychotic medication prior to study entry was a drug with predominant dopamine D2 receptor antagonist activity.
-
S2 Group: Patients whose most recent antipsychotic medication prior to study entry was a drug with prominent serotonin 5-HT2A receptor antagonist activity.
-
-
Data Analysis:
-
The primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at the end of the treatment period (up to 6 weeks).
-
Statistical analysis should be performed to compare the treatment effect of pomaglumetad (40 mg and 80 mg BID) versus placebo within each subgroup.
-
2. Protocol for Predictive EEG Biomarker Discovery
This protocol is a generalized representation of the methodology used in studies identifying EEG biomarkers for pomaglumetad response.[7][8]
-
Objective: To identify pre-treatment EEG features that predict clinical response to pomaglumetad in patients with schizophrenia.
-
EEG Data Acquisition:
-
Record resting-state EEG for a minimum of 5 minutes with eyes open and 5 minutes with eyes closed.
-
Use a standard 19-channel EEG montage (10-20 system).
-
Minimize artifacts through proper scalp preparation and patient instruction.
-
-
EEG Data Preprocessing:
-
Apply a band-pass filter (e.g., 1-50 Hz) and a notch filter (50 or 60 Hz).
-
Perform artifact rejection or correction (e.g., using Independent Component Analysis - ICA).
-
Segment the continuous EEG data into epochs (e.g., 2 seconds).
-
-
Feature Extraction:
-
Calculate power spectral density for various frequency bands (delta, theta, alpha, beta, gamma).
-
Compute ratios of power in different bands (e.g., theta/beta ratio).
-
Analyze connectivity and coherence between different brain regions.
-
-
Machine Learning Model Development:
-
Define "responders" and "non-responders" based on a clinically meaningful change in PANSS scores (e.g., ≥20% reduction).
-
Train a machine learning classifier (e.g., gradient boosting, support vector machine) on the extracted EEG features from a training dataset.
-
Validate the model's predictive accuracy on an independent test dataset.
-
Mandatory Visualization
References
- 1. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Implication of Electrophysiological Biomarkers in Psychosis: Focusing on Diagnosis and Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological Markers Predicting Antipsychotic Treatment Response in Patients with Schizophrenia: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of LY2140023 and Other mGluR2/3 Agonists
Metabotropic glutamate receptors 2 and 3 (mGluR2/3) have emerged as promising therapeutic targets for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1] Agonists of these receptors are thought to exert their effects by modulating glutamate transmission, offering a novel mechanistic approach compared to traditional antipsychotics that primarily target dopamine receptors.[2][3] This guide provides a comparative overview of the efficacy of LY2140023 (pomaglumetad methionil), a prodrug of the mGluR2/3 agonist LY404039, with other notable mGluR2/3 agonists, LY354740 and LY379268, based on available preclinical and clinical data.
Preclinical Efficacy in Animal Models of Schizophrenia
The phencyclidine (PCP)-induced hyperlocomotion model in rodents is a widely used preclinical screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state that mimics some of the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperlocomotion is indicative of potential antipsychotic efficacy.
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Reference |
| LY404039 (active form of LY2140023) | 10 mg/kg | Mouse | Attenuated phencyclidine (PCP)-induced hyperlocomotion. | [2] |
| LY354740 | 1-10 mg/kg, s.c. | Rat | Reversed the increases in ambulations and fine motor movements evoked by PCP (5 mg/kg).[4] | [4] |
| LY379268 | 0.3-3 mg/kg, s.c. | Rat | Reversed the increases in ambulations and fine motor movements evoked by PCP (5 mg/kg).[4] | [4] |
Clinical Efficacy of LY2140023 in Schizophrenia
LY2140023 has been evaluated in several clinical trials for the treatment of schizophrenia. The primary measure of efficacy in these trials is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Study Phase | Dose | Comparator | Primary Endpoint | Key Results | Reference |
| Phase 2 | 40 mg twice daily | Placebo, Olanzapine (15 mg/day) | Change from baseline in PANSS total score at 4 weeks | Statistically significant improvement in PANSS total, positive, and negative scores compared to placebo (P < 0.001). No significant difference from olanzapine. | [2] |
| Phase 2 | 5, 20, 40, 80 mg twice daily | Placebo, Olanzapine (15 mg/day) | Change from baseline in PANSS total score at 4 weeks | No significant separation from placebo for any LY2140023 dose or olanzapine, potentially due to a high placebo response. | [1] |
| Phase 3 | Not specified | Aripiprazole | Change from baseline in PANSS total score at 24 weeks | Aripiprazole showed a statistically significantly greater improvement in PANSS total score compared to pomaglumetad methionil (-15.58 vs -12.03; P = 0.045). | [5][6] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This protocol is designed to assess the potential antipsychotic activity of a test compound by measuring its ability to reverse hyperlocomotion induced by PCP.
-
Animals: Male rodents (mice or rats) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are then placed individually into the activity chambers for a 30-minute habituation period.
-
Following habituation, animals are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes), animals are administered PCP (e.g., 2.5 mg/kg) or saline.[7]
-
Locomotor activity is then recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is recorded and analyzed. The percentage reduction in PCP-induced hyperlocomotion by the test compound is calculated.
Positive and Negative Syndrome Scale (PANSS) Assessment
The PANSS is a semi-structured clinical interview used to assess the severity of symptoms in individuals with schizophrenia.[8][9]
-
Rater Training: Raters undergo rigorous training to ensure consistent and reliable scoring. This includes didactic sessions, review of anchor points for each item, and rating of standardized patient interviews.
-
Interview Structure: The interview is semi-structured, allowing for both standardized questions and clinical judgment to elicit information about the patient's symptoms over the past week.[10]
-
Scoring: The PANSS consists of 30 items, each rated on a 7-point scale from 1 (absent) to 7 (extreme).[9] The items are divided into three subscales:
-
Positive Scale (7 items): Assesses symptoms such as delusions, hallucinations, and disorganized thought.
-
Negative Scale (7 items): Assesses symptoms such as blunted affect, social withdrawal, and lack of motivation.
-
General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and cognitive impairment.
-
-
Data Analysis: The scores for each subscale and the total score are calculated. The primary efficacy endpoint in clinical trials is typically the change in the PANSS total score from baseline to the end of the treatment period.
mGluR2/3 Signaling Pathway
The activation of mGluR2/3 by agonists like LY2140023 initiates an intracellular signaling cascade that ultimately modulates neuronal excitability.
Caption: mGluR2/3 signaling cascade leading to reduced glutamate release.
References
- 1. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate receptor group II agonist LY354740 in animal models of positive schizophrenia symptoms and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wcgclinical.com [wcgclinical.com]
- 9. shmsafety.com [shmsafety.com]
- 10. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Pomaglumetad's In Vivo Mechanism of Action: A Comparative Analysis
Pomaglumetad, a selective agonist for the metabotropic glutamate receptor 2 and 3 (mGluR2/3), has been investigated as a novel, non-dopaminergic treatment for schizophrenia. Its mechanism centers on modulating glutamatergic neurotransmission, which is hypothesized to be dysregulated in this disorder.[1][2] In vivo studies in both animal models and human clinical trials have sought to validate this mechanism and compare its efficacy and tolerability against other antipsychotic agents.
Pomaglumetad acts by activating presynaptic mGluR2/3, which in turn inhibits the release of glutamate.[1] This modulation of the glutamatergic system is believed to restore balance in brain circuits implicated in schizophrenia, such as the prefrontal cortex and limbic areas.[1] The prodrug, pomaglumetad methionil (also known as LY2140023), was developed to improve oral bioavailability.[1][3]
Comparative In Vivo Efficacy
In vivo studies have compared pomaglumetad with both placebo and standard-of-care atypical antipsychotics, as well as other investigational glutamatergic agents.
Preclinical Animal Models
In rodent models, pomaglumetad has demonstrated antipsychotic-like effects. For instance, in amphetamine and PCP animal models of psychosis, pomaglumetad showed efficacy comparable to the atypical antipsychotic clozapine.[1]
A key animal model used to study pomaglumetad is the methylazoxymethanol acetate (MAM) model in rats, which mimics certain neurodevelopmental aspects of schizophrenia and induces a hyperdopaminergic state. In MAM rats, pomaglumetad dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) to control levels, an effect not observed in saline-treated control rats.[4][5] This suggests that pomaglumetad can indirectly normalize dopamine system hyperactivity.[4][5] Furthermore, this effect was blocked by an mGluR2/3 antagonist, confirming the target engagement.[5]
| Animal Model | Pomaglumetad Effect | Comparator | Comparator Effect | Reference |
| Amphetamine-induced hyperactivity | Reduced locomotion | Clozapine | Similar efficacy | [1] |
| PCP-induced behaviors | Reduced psychotic-like behaviors | Clozapine | Similar efficacy | [1] |
| MAM Rat Model | Normalized VTA dopamine neuron activity | Vehicle | No effect | [4][5] |
| Restraint Stress Model | Prevented increase in dopamine neuron activity | Vehicle | No effect | [4][5] |
Human Clinical Trials
Clinical trials have yielded mixed results. An early Phase II study suggested that pomaglumetad methionil improved schizophrenia symptoms as measured by the Positive and Negative Syndrome Scale (PANSS), with efficacy not significantly different from olanzapine.[1] However, subsequent Phase III trials failed to show a significant difference from placebo.[1] Later analyses suggested that higher doses might be required for efficacy and that the drug could be more effective in early-stage patients.[4][6][7]
A comparative study with the investigational mGluR2/3 agonist TS-134 in healthy volunteers using a ketamine-induced psychosis model provided further insights. High-dose pomaglumetad (320 mg/d) significantly reduced ketamine-induced psychotic symptoms, whereas the lower dose (80 mg/d) did not.[7][8] In contrast, a low dose of TS-134 showed a reduction in both symptoms and a key biomarker of target engagement (pharmacoBOLD imaging), suggesting it may be more potent than pomaglumetad.[7][8]
| Study Population | Pomaglumetad Methionil Dose | Comparator | Comparator Dose | Key Findings | Reference |
| Schizophrenia Patients (Phase II) | 40 mg BID | Olanzapine | Not Specified | Improved PANSS scores, no significant difference from olanzapine. | [1] |
| Schizophrenia Patients (Phase III) | 5, 20, 40, 80 mg | Placebo, Olanzapine | Not Specified | Not significantly more efficacious than placebo. | [1] |
| Schizophrenia Patients (Long-term Safety) | 40 mg BID | Standard of Care (SOC) Atypical Antipsychotics | Not Specified | No significant difference in time to discontinuation due to tolerability. SOC showed greater improvement in PANSS total score at 24 weeks. | [9] |
| Healthy Volunteers (Ketamine Challenge) | 80 mg/d, 320 mg/d | Placebo, TS-134 | 20 mg/d, 60 mg/d | High-dose pomaglumetad reduced symptoms. Low-dose TS-134 reduced symptoms and showed target engagement. | [7][8] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action of pomaglumetad involves the activation of mGluR2/3, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) formation.[1] This ultimately leads to a decrease in presynaptic glutamate release.
Caption: Pomaglumetad's signaling pathway.
A typical experimental workflow to validate the in vivo mechanism of pomaglumetad in an animal model is depicted below.
Caption: Experimental workflow in the MAM rat model.
Experimental Protocols
In Vivo Electrophysiology in MAM Rat Model
-
Animal Model: Pregnant Sprague-Dawley rats are administered methylazoxymethanol acetate (MAM; 22 mg/kg, i.p.) on gestational day 17. The male offspring of these rats are used in the experiments as the MAM model of schizophrenia. Control animals are offspring of saline-injected dams.[4]
-
Drug Administration: Adult MAM and saline control rats are administered pomaglumetad methionil (e.g., 0.3, 1, or 3 mg/kg, i.p.) or vehicle (saline).[4]
-
Electrophysiological Recordings: Thirty minutes after drug administration, rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A recording electrode is lowered into the ventral tegmental area (VTA) to record the activity of dopamine neurons. The number of spontaneously active dopamine neurons, their firing rate, and burst firing are measured.[4]
Ketamine Challenge in Healthy Volunteers
-
Participants: Healthy volunteers are recruited and screened for any psychiatric or medical conditions.[7][8]
-
Drug Administration: Participants are randomized to receive a multi-day regimen of pomaglumetad (e.g., 80 mg/d or 320 mg/d) or placebo in a double-blind manner.[7][8]
-
Ketamine Infusion: After the treatment period, participants receive a subanesthetic dose of intravenous ketamine to induce transient psychotic-like symptoms.
-
Assessments:
-
Symptom Measurement: Psychotic symptoms are assessed using scales such as the Brief Psychiatric Rating Scale (BPRS).[7][8]
-
PharmacoBOLD fMRI: Functional magnetic resonance imaging is used to measure changes in blood-oxygen-level-dependent (BOLD) signal in specific brain regions, such as the dorsal anterior cingulate cortex (dACC), as a biomarker of target engagement.[7][8]
-
Tolerability and Safety Profile
A long-term, open-label comparative safety study in schizophrenia patients found no statistically significant difference between pomaglumetad methionil and the standard of care (SOC) atypical antipsychotics in terms of time to discontinuation due to lack of tolerability.[9] However, the adverse event profiles differed. Pomaglumetad-treated patients reported significantly more vomiting, agitation, and dyspepsia, while the SOC group reported more akathisia and weight gain.[9] Notably, treatment-emergent parkinsonism and akathisia were significantly greater in the SOC group.[9]
Conclusion
In vivo studies have validated that pomaglumetad engages its target, mGluR2/3, to modulate downstream neuronal activity, particularly in a hyperdopaminergic state. While preclinical studies showed promise, clinical efficacy in broad patient populations has not been definitively established, with suggestions that higher doses or specific patient subpopulations might be more responsive. Comparative studies indicate that pomaglumetad has a distinct tolerability profile compared to standard dopaminergic antipsychotics, with a lower incidence of extrapyramidal symptoms and weight gain. Further research with potent mGluR2/3 agonists and refined patient selection may clarify the therapeutic potential of this glutamatergic mechanism of action.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Pathways: Pomaglumetad Methionil and Olanzapine in Schizophrenia Research
A comparative analysis of two distinct pharmacological approaches to treating schizophrenia reveals divergent clinical outcomes. While olanzapine remains a cornerstone of therapy, the investigational agent pomaglumetad methionil, despite a promising initial profile, ultimately failed to demonstrate consistent efficacy in later-stage clinical trials, leading to the discontinuation of its development.
This guide offers a detailed comparison of the clinical trial results for the metabotropic glutamate 2/3 (mGlu2/3) receptor agonist pomaglumetad methionil (also known as LY2140023) and the established second-generation antipsychotic olanzapine. The comparison is based on available data from Phase 2 and 3 clinical trials, focusing on efficacy, safety, and the distinct pharmacological mechanisms of each compound. While early research on pomaglumetad methionil suggested a novel, non-dopaminergic approach to schizophrenia treatment with a potentially favorable side-effect profile, subsequent larger-scale studies did not confirm these initial findings.
Mechanisms of Action: A Divergence in Neurotransmitter Modulation
The fundamental difference between pomaglumetad methionil and olanzapine lies in their primary molecular targets within the central nervous system. Olanzapine functions as a multi-receptor antagonist, primarily targeting dopamine D2 and serotonin 5HT2A receptors.[1][2] In contrast, pomaglumetad methionil is a prodrug of LY404039, a selective agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3), which are involved in modulating glutamate transmission.[3]
Olanzapine's Dopamine and Serotonin Blockade
Olanzapine's therapeutic effects are largely attributed to its antagonism of D2 receptors in the mesolimbic pathway, which is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its simultaneous blockade of 5HT2A receptors is believed to contribute to its efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with D2 antagonism.[4]
Pomaglumetad Methionil's Glutamatergic Modulation
Pomaglumetad methionil, as an mGluR2/3 agonist, was designed to address the hypothesized dysregulation of glutamate neurotransmission in schizophrenia.[3] Activation of these presynaptic autoreceptors reduces the release of glutamate in key brain regions, thereby dampening excessive glutamatergic activity.[3]
Experimental Protocols: An Overview of Key Clinical Trials
The comparison between pomaglumetad methionil and olanzapine is primarily informed by a Phase 2, randomized, double-blind, placebo-controlled trial (often referred to as the HBBD study) and a subsequent long-term, Phase 2, open-label, comparative safety study (Study HBBR).
Phase 2, Double-Blind, Placebo-Controlled Trial (HBBD)
This initial proof-of-concept study randomized patients with schizophrenia to receive pomaglumetad methionil (40 mg twice daily), olanzapine (15 mg daily), or a placebo for 4 weeks.[3] The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[3] Safety and tolerability were also assessed.
Long-Term, Phase 2, Open-Label, Comparative Safety Study (HBBR)
This 24-week, multicenter, randomized, open-label study compared the long-term safety and tolerability of pomaglumetad methionil with a "standard of care" (SOC) group, which included olanzapine, risperidone, or aripiprazole.[5] Patients with schizophrenia were randomized to receive either pomaglumetad methionil (target dose: 40 mg twice daily) or one of the SOC antipsychotics.[5] The primary objective was to compare the time to discontinuation due to a lack of tolerability.[5]
Clinical Trial Results: A Head-to-Head Comparison
The clinical trial data for pomaglumetad methionil and olanzapine present a nuanced picture, with initial promise for the novel agent that was not substantiated in later, more extensive studies.
Efficacy Data
In the initial Phase 2 double-blind study, both pomaglumetad methionil and olanzapine demonstrated a statistically significant improvement in PANSS total scores compared to placebo at week 4.[3] However, a post-hoc analysis did not show a statistically significant difference in efficacy between the pomaglumetad methionil and olanzapine groups.[1]
In the longer-term, open-label HBBR study, improvement in the PANSS total score was similar between the pomaglumetad methionil and the SOC groups (which included olanzapine) during the initial 6 to 8 weeks.[5] However, at the 24-week endpoint, the improvement was significantly greater in the SOC group.[5]
Table 1: Efficacy Outcomes (PANSS Total Score)
| Clinical Trial | Treatment Group | Baseline PANSS (Mean ± SD) | Change from Baseline at Endpoint (LS Mean ± SE) | p-value vs. Placebo/Comparator |
| Phase 2 (HBBD) | Pomaglumetad Methionil | Not Reported | Statistically significant improvement | < 0.001 (vs. Placebo) |
| Olanzapine | Not Reported | Statistically significant improvement | < 0.001 (vs. Placebo) | |
| Phase 2 (HBBR) | Pomaglumetad Methionil | 85.6 ± 14.8 | Not explicitly stated as LS mean change | 0.004 (vs. SOC at 24 weeks) |
| Standard of Care (SOC) | 85.1 ± 15.8 | Significantly greater improvement than Pomaglumetad |
Note: Detailed PANSS score changes from the double-blind HBBD study were not publicly available in the reviewed sources. The HBBR study was open-label, which may introduce bias.
Safety and Tolerability
A key differentiating factor in early trials was the safety and tolerability profile. In the Phase 2 HBBD study, patients treated with pomaglumetad methionil did not differ from placebo-treated patients in terms of prolactin elevation, extrapyramidal symptoms (EPS), or weight gain.[3]
The long-term HBBR study provided more detailed safety data. While there was no significant difference in the time to discontinuation due to lack of tolerability, the reasons for discontinuation and the types of adverse events varied between the groups.[5]
Table 2: Safety and Tolerability - Study HBBR (24 Weeks)
| Outcome | Pomaglumetad Methionil (n=130) | Standard of Care (SOC) (n=131) | p-value |
| Discontinuation due to Lack of Efficacy | 20.8% (27 patients) | 11.5% (15 patients) | 0.044 |
| Discontinuation due to Adverse Events | 17.7% (23 patients) | 14.5% (19 patients) | 0.505 |
| Completion of 24-week Treatment | 27% | 45% | |
| Significantly More Frequent Adverse Events | Vomiting, Agitation, Dyspepsia | Akathisia, Weight Gain | |
| Treatment-Emergent Parkinsonism | Lower incidence | Significantly greater incidence | 0.011 |
| Treatment-Emergent Akathisia | Lower incidence | Significantly greater incidence | 0.029 |
Source: Adams et al., 2013.[5]
Conclusion: A Promising Avenue That Reached a Dead End
The clinical development of pomaglumetad methionil represented a significant effort to establish a novel, non-dopaminergic treatment for schizophrenia. Initial Phase 2 data were encouraging, suggesting comparable efficacy to olanzapine with a more favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms.
However, these promising early results did not translate into success in larger, later-stage trials. Subsequent Phase 2 and pivotal Phase 3 studies failed to consistently demonstrate a significant therapeutic benefit over placebo.[2] This lack of robust efficacy ultimately led to the discontinuation of the pomaglumetad methionil development program for schizophrenia in 2012.[2]
In contrast, olanzapine, despite its well-documented side effects such as weight gain and metabolic disturbances, remains an effective and widely prescribed antipsychotic. The story of pomaglumetad methionil serves as a crucial case study in drug development, highlighting the challenges of translating a novel mechanism of action into a clinically effective therapy. For researchers and drug development professionals, it underscores the importance of rigorous, large-scale clinical trials to validate early findings and the inherent risks in pursuing innovative therapeutic pathways.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. pmlive.com [pmlive.com]
- 3. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Pomaglumetad vs. Risperidone
An Examination of Glutamatergic vs. Dopaminergic/Serotonergic Modulation in Schizophrenia Treatment
For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of antipsychotic agents is critical for advancing therapeutic strategies. This guide provides a comparative analysis of the side effects associated with pomaglumetad (a metabotropic glutamate receptor 2/3 agonist) and risperidone (a dopamine D2 and serotonin 5-HT2A receptor antagonist). The fundamental divergence in their mechanisms of action offers a valuable lens through which to examine the tolerability of targeting the glutamatergic system versus the traditional dopaminergic and serotonergic pathways.
Mechanism of Action Overview
Pomaglumetad operates by selectively agonizing group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are primarily located presynaptically on glutamatergic neurons and are coupled to Gαi/o proteins.[1][2] Their activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and ultimately, a decrease in excessive glutamate release.[1][2] This mechanism is hypothesized to restore balance to the dysregulated glutamatergic neurotransmission implicated in schizophrenia.[3]
In contrast, risperidone's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway and serotonin 5-HT2A receptors.[4][5] Blockade of D2 receptors is central to the therapeutic action of most antipsychotics, while the additional 5-HT2A antagonism is thought to mitigate some of the extrapyramidal side effects and potentially improve negative symptoms.[5][6]
Comparative Side Effect Data
The following table summarizes treatment-emergent adverse events (TEAEs) from key clinical trials. Data for pomaglumetad is primarily drawn from a Phase 3 study comparing it to aripiprazole (Adams et al., 2014) and a Phase 2 study comparing it to a standard of care (SOC) group that included risperidone (Adams et al., 2013).[7][8] Data for risperidone is presented from a pivotal early trial (Marder and Meibach, 1994) to provide a baseline profile.[9][10] Direct head-to-head, double-blind comparative data is limited, and cross-trial comparisons should be interpreted with caution.
| Adverse Event Category | Pomaglumetad (LY2140023) | Risperidone | Key Distinctions and Notes |
| Gastrointestinal | Nausea (19.2%), Vomiting, Dyspepsia (1.0%)[7] | Nausea, Vomiting, Constipation | Nausea was the most frequently reported TEAE for pomaglumetad in its Phase 3 trial.[7] In a Phase 2 study, vomiting and dyspepsia were significantly more common with pomaglumetad than the SOC group.[8] |
| Neurological/Psychiatric | Agitation, Insomnia, Headache | Somnolence, Insomnia, Agitation, Anxiety, Headache | Agitation was reported more frequently with pomaglumetad in a Phase 2 trial.[8] A potential association with seizures has been noted for pomaglumetad, requiring further investigation.[3] |
| Metabolic | Weight Loss (-2.8 kg mean change)[7] | Weight Gain | Pomaglumetad is associated with weight loss, a significant departure from many atypical antipsychotics, including risperidone, which are known to cause weight gain.[7][8] |
| Extrapyramidal Symptoms (EPS) | Low association; Akathisia (2.5%)[7] | Dose-dependent; Akathisia, Parkinsonism | Pomaglumetad's mechanism avoids direct dopamine receptor blockade, resulting in a significantly lower incidence of EPS.[3][8] Risperidone's risk for EPS increases with dose, particularly above 6 mg/day.[9][10] |
| Endocrine | Not reported as a common TEAE | Hyperprolactinemia | Risperidone's blockade of the tuberoinfundibular dopamine pathway frequently leads to elevated prolactin levels. Pomaglumetad is not associated with this effect.[3] |
| Discontinuation due to AEs | 16.2% (vs. 8.7% for aripiprazole)[7] | Varies by study | The rate of discontinuation due to adverse events was significantly higher for pomaglumetad compared to aripiprazole in a Phase 3 trial.[7] |
| Serious Adverse Events (SAEs) | 8.2% (vs. 3.1% for aripiprazole)[7] | Varies by study | The incidence of SAEs was also significantly higher for pomaglumetad compared to aripiprazole in the same trial.[7] |
Signaling Pathway Diagrams
The distinct mechanisms of action of pomaglumetad and risperidone are visualized below, illustrating their primary targets and initial downstream signaling events.
Caption: Pomaglumetad signaling pathway.
Caption: Risperidone signaling pathway.
Experimental Protocols
The data presented are derived from multicenter, randomized clinical trials. The methodologies employed in these key studies are detailed below to provide context for the assessment of side effects.
Pomaglumetad Phase 3 Study (Adams et al., 2014; NCT01328093)
-
Design: A 24-week, multicenter, randomized, double-blind study.[7]
-
Participants: 678 patients with a DSM-IV diagnosis of schizophrenia.[7]
-
Intervention: Patients were randomized to either flexibly dosed pomaglumetad (20 to 80 mg twice daily) or aripiprazole (10 to 30 mg/day) as an active control.[7]
-
Adverse Event Assessment: Treatment-emergent adverse events (TEAEs) were recorded at each study visit. Investigators assessed the severity and relationship of the AE to the study drug. Monitoring for extrapyramidal symptoms (EPS) was conducted using the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS). Suicidality was assessed using the Columbia-Suicide Severity Rating Scale (C-SSRS). Vital signs and weight were also regularly monitored.[7]
Risperidone Pivotal Study (Marder and Meibach, 1994)
-
Intervention: Patients were randomly assigned to one of six groups: placebo, risperidone (2, 6, 10, or 16 mg/day), or haloperidol (20 mg/day).[9][10]
-
Adverse Event Assessment: Spontaneously reported adverse events were recorded. Extrapyramidal side effects were systematically evaluated using the Extrapyramidal Symptom Rating Scale (ESRS), which includes subscales for parkinsonism, dystonia, and dyskinesia.[9]
General Clinical Trial Workflow for Adverse Event Monitoring
The following diagram illustrates a typical workflow for identifying, assessing, and reporting adverse events in psychopharmacology clinical trials.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. youtube.com [youtube.com]
- 7. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil: A Comparative Analysis Against Standard Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pomaglumetad methionil (LY2140023), an investigational metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, against standard-of-care atypical antipsychotics. Due to the low oral bioavailability of the parent compound, pomaglumetad, clinical research has focused on its prodrug, pomaglumetad methionil.[1][2] This document synthesizes data from various clinical trials to offer a head-to-head comparison of its efficacy and safety profile with established treatments for schizophrenia.
Efficacy Comparison
The efficacy of pomaglumetad methionil has been evaluated in several clinical trials, primarily using the Positive and Negative Syndrome Scale (PANSS) to measure changes in schizophrenia symptoms. The results have been mixed, with some studies showing comparable efficacy to active controls in the initial weeks of treatment, while others failed to demonstrate superiority over placebo.[1][3]
Table 1: Change in PANSS Total Score from Baseline
| Treatment Group | Comparator | Study Duration | Mean Change in PANSS Total Score | p-value | Reference |
| Pomaglumetad Methionil | Aripiprazole | 24 Weeks | -12.03 ± 0.99 | 0.045 | [4] |
| Aripiprazole | Pomaglumetad Methionil | 24 Weeks | -15.58 ± 1.58 | 0.045 | [4] |
| Pomaglumetad Methionil | Standard of Care (SOC)¹ | 24 Weeks | Not specified, but significantly less improvement than SOC | 0.004 | [3] |
| Standard of Care (SOC)¹ | Pomaglumetad Methionil | 24 Weeks | Significantly greater improvement than pomaglumetad methionil | 0.004 | [3] |
| Pomaglumetad Methionil (adjunctive) | Placebo (adjunctive) | 16 Weeks | No significant difference | >0.131 | [5] |
¹Standard of Care (SOC) included olanzapine, risperidone, or aripiprazole.[3]
Safety and Tolerability Profile
The safety and tolerability of pomaglumetad methionil have been positioned as potentially advantageous compared to some atypical antipsychotics, particularly concerning metabolic side effects and extrapyramidal symptoms.[3] However, other adverse events have been reported.
Table 2: Key Safety and Tolerability Findings
| Adverse Event | Pomaglumetad Methionil | Comparator | p-value | Reference |
| Weight Gain | Significantly less weight gain | Aripiprazole | < 0.001 | [4] |
| Low association | Standard of Care (SOC)¹ | Not specified | [3] | |
| Serious Adverse Events (SAEs) | 8.2% | Aripiprazole (3.1%) | 0.032 | [4] |
| Comparable to SOC | Standard of Care (SOC)¹ | Not specified | [3] | |
| Discontinuation due to Adverse Events | 16.2% | Aripiprazole (8.7%) | 0.020 | [4] |
| 17.7% | Standard of Care (SOC)¹ (14.5%) | 0.505 | [3] | |
| Treatment-Emergent Adverse Events | Vomiting, Agitation, Dyspepsia (more frequent) | Standard of Care (SOC)¹ | Not specified | [3] |
| Vomiting (more frequent) | Placebo | Not specified | [5] | |
| Extrapyramidal Symptoms (EPS) | Low association | Standard of Care (SOC)¹ | Parkinsonism (p=0.011), Akathisia (p=0.029) - both greater in SOC | [3] |
¹Standard of Care (SOC) included olanzapine, risperidone, or aripiprazole.[3]
Experimental Protocols
The clinical trials referenced in this guide generally followed a randomized, double-blind, and controlled design.
Phase 3 Comparative Study: Pomaglumetad Methionil vs. Aripiprazole
-
Objective: To compare the long-term safety and efficacy of pomaglumetad methionil with aripiprazole in patients with schizophrenia.
-
Design: A 24-week, multicenter, randomized, double-blind, Phase 3 study.
-
Participants: 678 patients with schizophrenia were randomized to receive either pomaglumetad methionil (n=516) or aripiprazole (n=162).
-
Procedure:
-
Screening and Taper Phase (3-10 days): Previous antipsychotic medications were discontinued.
-
Double-Blind Treatment Phase (24 weeks): Patients were randomized in a 3:1 ratio to receive either pomaglumetad methionil or aripiprazole.
-
-
Primary Outcome Measures: Change in weight.
-
Secondary Outcome Measures: Change in PANSS total score, incidence of adverse events.[4]
Phase 2 Comparative Safety Study: Pomaglumetad Methionil vs. Standard of Care (SOC)
-
Objective: To compare the time to discontinuation due to lack of tolerability over 24 weeks between pomaglumetad methionil and SOC.
-
Design: A multicenter, randomized, open-label study.
-
Participants: Patients with schizophrenia were randomized to open-label treatment with either pomaglumetad methionil (target dose: 40 mg twice daily; n=130) or SOC (olanzapine, risperidone, or aripiprazole; n=131).
-
Primary Outcome: Time to discontinuation due to lack of tolerability.
-
Secondary Outcome Measures: Change in PANSS total score, incidence of adverse events.[3]
Visualizing Mechanisms and Workflows
Signaling Pathway of Pomaglumetad
Pomaglumetad acts as a selective agonist for the metabotropic glutamate receptor group II subtypes, mGluR2 and mGluR3.[1] These receptors are presynaptic and their activation leads to an inhibition of glutamate release.[1][6]
Caption: Signaling pathway of pomaglumetad as an mGluR2/3 agonist.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for the clinical trials of pomaglumetad methionil as described in the literature.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 3. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Pomaglumetad Methionil: A Glutamatergic Approach to Dopamine-Independent Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pomaglumetad methionil's efficacy in preclinical, dopamine-independent models of psychosis. By focusing on glutamatergic modulation, this compound represents a significant departure from traditional dopamine-centric antipsychotics. This document summarizes key experimental data, details methodological protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
Performance in Preclinical Models: A Comparative Overview
Pomaglumetad methionil, and its active metabolite LY404039, have demonstrated efficacy in animal models that mimic psychotic symptoms through mechanisms not directly reliant on dopamine receptor agonism. These models often involve the glutamatergic system, providing a relevant platform to assess non-dopaminergic antipsychotics.
Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model
The MAM model recapitulates neurodevelopmental abnormalities observed in schizophrenia, leading to behavioral and cognitive deficits in adulthood.
Table 1: Efficacy of Pomaglumetad Methionil in the MAM Rodent Model
| Compound | Dose | Animal Model | Assay | Key Finding | Citation |
| Pomaglumetad Methionil | 1, 3, 10 mg/kg, i.p. | MAM Rat | In vivo electrophysiology | Dose-dependently normalized the number of spontaneously active dopamine neurons in the VTA. | [1] |
| Pomaglumetad Methionil | 3 mg/kg, i.p. | MAM Rat | Novel Object Recognition | Significantly improved cognitive deficits. | [1] |
| Pomaglumetad Methionil | 3 mg/kg/day, i.p. for 10 days (peripubertal) | MAM Rat | In vivo electrophysiology | Prevented the emergence of VTA dopamine neuron hyperactivity in adulthood. | [2] |
NMDA Receptor Antagonist Models (PCP and Ketamine)
Phencyclidine (PCP) and ketamine are non-competitive NMDA receptor antagonists that induce psychosis-like symptoms in rodents, including hyperlocomotion, stereotypy, and cognitive deficits.
Table 2: Comparative Efficacy of mGluR2/3 Agonists and Atypical Antipsychotics in the PCP Model
| Compound | Dose | Animal Model | Assay | Effect on PCP-Induced Behavior | Citation |
| LY404039 (active metabolite of pomaglumetad) | 10 mg/kg | Rat | Hyperlocomotion | Attenuated PCP-induced hyperlocomotion. | [3] |
| LY379268 (mGluR2/3 agonist) | 1 mg/kg | Rat | Observation of specific behaviors | Reduced PCP-induced falling by 89% and turning by 53%. Completely abolished back-pedaling. | [4] |
| Clozapine | 1 mg/kg | Rat | Observation of specific behaviors | Attenuated PCP-induced turning by 70%. Completely abolished back-pedaling. | [4] |
| Olanzapine | 0.03 mg/kg (MED) | Mouse | Hyperlocomotion | Reversed PCP-induced hyperlocomotion. | [5] |
| Haloperidol | 0.3 mg/kg (MED) | Mouse | Hyperlocomotion | Blocked PCP-induced hyperactivity. | [6] |
Amphetamine-Induced Hyperactivity Model
While amphetamine's primary mechanism involves dopamine release, mGluR2/3 agonists have been shown to modulate this effect, suggesting an indirect regulatory role on the dopamine system.
Table 3: Efficacy of mGluR2/3 Agonists in the Amphetamine-Induced Hyperactivity Model
| Compound | Dose | Animal Model | Assay | Effect on Amphetamine-Induced Behavior | Citation |
| LY404039 | 3-30 mg/kg | Rat | Hyperlocomotion | Attenuated amphetamine-induced hyperlocomotion. | [3] |
| LY354740 (mGluR2/3 agonist) | Not specified | Rat | Microdialysis | Attenuated the increase in dopamine release in the nucleus accumbens and dorsal striatum. | [7] |
Experimental Protocols
Methylazoxymethanol Acetate (MAM) Model
-
Induction: Pregnant dams are administered methylazoxymethanol acetate (22 mg/kg, i.p.) on gestational day 17. Control animals receive saline. Offspring are weaned at postnatal day 21 and housed in groups.
-
Drug Administration: For acute studies, adult MAM rats receive a single intraperitoneal (i.p.) injection of pomaglumetad methionil (e.g., 1, 3, or 10 mg/kg) or vehicle. For preventative studies, peripubertal rats (postnatal days 31-40) are treated daily with pomaglumetad methionil (e.g., 3 mg/kg, i.p.) or vehicle.[2]
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Rats are habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period on consecutive days.
-
Training: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes).
-
Testing: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 3 minutes). A discrimination index is calculated as [(time with novel object - time with familiar object) / (total exploration time)] x 100.[1]
-
-
Electrophysiology: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into the ventral tegmental area (VTA) to record the number of spontaneously active dopamine neurons, their firing rate, and burst firing activity.[1]
Phencyclidine (PCP)-Induced Hyperactivity and Stereotypy
-
Animals: Male rats (e.g., Sprague-Dawley) are habituated to the testing environment.
-
Drug Administration: Rats are pre-treated with the test compound (e.g., LY404039, clozapine) or vehicle, followed by an injection of PCP (e.g., 5 mg/kg, s.c.).
-
Behavioral Assessment:
-
Locomotor Activity: Immediately after PCP administration, rats are placed in an open-field arena equipped with photobeams to automatically record locomotor activity (e.g., distance traveled, ambulations) for a specified duration (e.g., 60-90 minutes).[8]
-
Stereotyped Behaviors: Trained observers rate the presence and severity of specific stereotyped behaviors at set time intervals (e.g., every 10 minutes for 1 hour). Behaviors can include continuous sniffing, head weaving, turning, and backpedaling.[1][9] A rating scale is used to score the intensity of these behaviors.
-
Amphetamine-Induced Locomotor Activity
-
Animals: Rats or mice are habituated to the testing chambers.
-
Procedure:
-
Baseline: Animals are placed in the activity chambers, and their baseline locomotor activity is recorded for a habituation period (e.g., 30-60 minutes).
-
Treatment: Animals are injected with the test compound (e.g., LY404039) or vehicle. After a pre-treatment period, they are injected with d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Testing: Locomotor activity is recorded for an extended period (e.g., 90-120 minutes) post-amphetamine injection. Data is typically analyzed in time bins to observe the onset and duration of drug effects.[10]
-
Signaling Pathways and Experimental Workflows
Pomaglumetad Methionil Mechanism of Action
Pomaglumetad methionil is a prodrug that is rapidly converted to its active metabolite, LY404039. LY404039 is a potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.
References
- 1. Phencyclidine-induced stereotyped behaviors in rats following specific neurotoxin lesions of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine and olanzapine, but not haloperidol, suppress serotonin efflux in the medial prefrontal cortex elicited by phencyclidine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Olanzapine Prevents the PCP-induced Reduction in the Neurite Outgrowth of Prefrontal Cortical Neurons via NRG1 [ouci.dntb.gov.ua]
- 9. Phencyclidine-induced stereotype in rats: effects of methadone, apomorphine, and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Pomaglumetad and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of pomaglumetad, an investigational selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, and clozapine, an atypical antipsychotic. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development. This document summarizes available preclinical and clinical data to facilitate an objective comparison, outlines the experimental methodologies for determining the therapeutic index, and visualizes the distinct signaling pathways of these two compounds.
Executive Summary
Direct comparison of the therapeutic indices of pomaglumetad and clozapine is challenging due to the limited publicly available preclinical toxicity data for pomaglumetad, an investigational compound whose development was discontinued.[1] However, by examining available efficacy and toxicity data from both preclinical and clinical studies, a qualitative and partially quantitative assessment can be made.
Clozapine, a cornerstone in the treatment of refractory schizophrenia, is known for its superior efficacy but also for a narrow therapeutic window and the risk of severe adverse effects, including agranulocytosis, myocarditis, and seizures.[2][3][4] Its use requires rigorous patient monitoring.[5] In contrast, pomaglumetad was developed with the hypothesis that modulating the glutamatergic system would offer a better safety profile, particularly concerning extrapyramidal symptoms and metabolic side effects commonly associated with dopamine receptor antagonists.[6][7][8] While clinical trials showed pomaglumetad to be generally well-tolerated, its development was halted due to a lack of superior efficacy.[9]
This guide presents the available data to offer a comparative perspective on the therapeutic windows of these two distinct antipsychotic agents.
Quantitative Data Comparison
The following tables summarize the available quantitative data for pomaglumetad and clozapine. It is important to note the limitations of this comparison due to the disparate nature and availability of the data.
Table 1: Preclinical Efficacy and Toxicity Data
| Parameter | Pomaglumetad | Clozapine | Species |
| Effective Dose (ED50) | Not explicitly reported. Effective in conditioned avoidance response (CAR) test at 5-20 mg/kg.[1] | ED50 <1 mg/kg for some behavioral effects.[10][11] Effective in CAR test at 10 mg/kg (s.c.).[12][13] | Rat |
| Toxic Dose (TD50) | Data not publicly available. | 40 mg/kg (i.v.) induced toxic signs and some mortality.[14] | Rat |
| Lethal Dose (LD50) | Data not publicly available. | >2000 mg/kg (oral).[15][16] | Rat |
| Calculated Therapeutic Index (TI = LD50/ED) | Not determinable from available data. | >200 (based on oral LD50 and s.c. ED50 in CAR) | Rat |
Note: The therapeutic index for clozapine is an estimation based on data from different studies and administration routes, which may not be directly comparable. A subcutaneous ED50 and an oral LD50 were used for this estimation.
Table 2: Clinical Therapeutic and Toxic Dosing
| Parameter | Pomaglumetad Methionil (Prodrug) | Clozapine |
| Therapeutic Dose Range | 20-80 mg twice daily.[8] | 300-500 mg/day (up to 900 mg/day).[3] |
| Therapeutic Plasma Concentration | Not established. | 350-600 ng/mL. |
| Toxic Plasma Concentration | Not established. | >1000 ng/mL associated with increased risk of seizures. |
| Serious Adverse Events | Seizures reported at higher doses.[7] Discontinuation due to adverse events was 16.2% in one Phase 3 trial.[6] | Agranulocytosis, myocarditis, cardiomyopathy, seizures, orthostatic hypotension.[2][4] |
Signaling Pathway Diagrams
The mechanisms of action for pomaglumetad and clozapine are fundamentally different, targeting distinct neurotransmitter systems.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. tevaclozapine.com [tevaclozapine.com]
- 3. pharmacies.nhsforthvalley.com [pharmacies.nhsforthvalley.com]
- 4. Clinical considerations for patients prescribed clozapine – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. fda.gov [fda.gov]
- 6. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 11. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Pomaglumetad Methionil: A Comparative Meta-Analysis of Clinical Trials in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for pomaglumetad methionil, a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist investigated for the treatment of schizophrenia. It offers an objective comparison of its efficacy and safety profile against both placebo and established atypical antipsychotics, supported by experimental data from key clinical studies.
Pomaglumetad methionil operates via a novel, non-dopaminergic mechanism, aiming to modulate glutamatergic neurotransmission, which is hypothesized to be dysregulated in schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine and serotonin receptors, pomaglumetad methionil's action on mGluR2/3 was anticipated to offer a different side-effect profile.[3][4]
Efficacy Analysis
The primary measure of efficacy in the majority of clinical trials for schizophrenia is the change in the Positive and Negative Syndrome Scale (PANSS) total score. A systematic review and meta-analysis of four randomized controlled trials (RCTs) revealed that pomaglumetad methionil did not demonstrate a statistically significant effect on PANSS scores compared to placebo (p-value = 0.31).[3][5] Furthermore, when compared to atypical antipsychotics, it was found to be less effective in reducing PANSS scores (p-value < 0.00001).[3][5]
One significant Phase 3, multicenter, double-blind study (NCT01328093) directly compared pomaglumetad methionil with aripiprazole over 24 weeks.[6] In this trial, the change in PANSS total scores was significantly greater for aripiprazole (-15.58 ± 1.58) than for pomaglumetad methionil (-12.03 ± 0.99; P = 0.045).[6]
However, some exploratory analyses of a pooled dataset from five placebo-controlled trials suggested potential efficacy in specific patient subgroups.[7] Patients who were early in the disease course (≤3 years) or had been previously treated with dopamine D2 receptor antagonists showed a significantly greater improvement with 40 mg of pomaglumetad methionil compared to placebo.[7]
Table 1: Comparison of Efficacy of Pomaglumetad Methionil in Schizophrenia Clinical Trials
| Trial Identifier/Reference | Comparison Groups | N (Pomaglumetad) | N (Comparator) | Primary Outcome Measure | Result (Pomaglumetad vs. Comparator) | P-value |
| Meta-analysis (4 RCTs)[3][5] | Pomaglumetad vs. Placebo | - | - | Mean Difference in PANSS Score | Not statistically significant | 0.31 |
| Meta-analysis (4 RCTs)[3][5] | Pomaglumetad vs. Atypical Antipsychotics | - | - | Mean Difference in PANSS Score | Less effective than atypical antipsychotics | < 0.00001 |
| NCT01328093 (Adams et al., 2014)[6] | Pomaglumetad vs. Aripiprazole | 516 | 162 | Change in PANSS Total Score | -12.03 ± 0.99 vs. -15.58 ± 1.58 | 0.045 |
| Adams et al., 2013[1] | Pomaglumetad vs. Standard of Care (SOC) | 130 | 131 | Change in PANSS Total Score at 24 weeks | Less improvement than SOC | 0.004 |
| Downing et al., 2014[3] | Pomaglumetad (40mg & 80mg BID) vs. Placebo | 1013 (total) | - | Change in PANSS Total Score | No significant improvement | - |
Safety and Tolerability Profile
A key differentiating factor for pomaglumetad methionil was its anticipated favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms (EPS), which are common with atypical antipsychotics.
The meta-analysis of four RCTs indicated a significant advantage for pomaglumetad methionil regarding weight gain (p-value < 0.00001) and prolactin elevation (p < 0.0001) when compared to atypical antipsychotics.[3][5] In the NCT01328093 trial, patients receiving pomaglumetad methionil experienced significant weight loss at 24 weeks (-2.8 ± 0.4 kg), while the aripiprazole group had a slight weight gain (0.4 ± 0.6 kg; P < 0.001).[6]
Despite these metabolic advantages, the overall discontinuation rates and incidence of serious adverse events (SAEs) were higher in the pomaglumetad methionil groups in some studies. In the NCT01328093 trial, the incidence of SAEs (8.2% vs. 3.1%; P = 0.032) and discontinuation due to adverse events (16.2% vs. 8.7%; P = 0.020) were significantly higher for pomaglumetad methionil compared to aripiprazole.[6] The most common treatment-emergent adverse events reported with pomaglumetad methionil were vomiting, agitation, and dyspepsia.[1]
Table 2: Comparison of Safety and Tolerability of Pomaglumetad Methionil
| Trial Identifier/Reference | Comparison Groups | Key Safety/Tolerability Finding | Result (Pomaglumetad vs. Comparator) | P-value |
| Meta-analysis (4 RCTs)[3][5] | Pomaglumetad vs. Atypical Antipsychotics | Weight Gain | Significantly less weight gain | < 0.00001 |
| Meta-analysis (4 RCTs)[3][5] | Pomaglumetad vs. Atypical Antipsychotics | Prolactin Elevation | Significantly less prolactin elevation | < 0.0001 |
| NCT01328093 (Adams et al., 2014)[6] | Pomaglumetad vs. Aripiprazole | Serious Adverse Events (SAEs) | 8.2% vs. 3.1% | 0.032 |
| NCT01328093 (Adams et al., 2014)[6] | Pomaglumetad vs. Aripiprazole | Discontinuation due to Adverse Events | 16.2% vs. 8.7% | 0.020 |
| Adams et al., 2013[1] | Pomaglumetad vs. Standard of Care (SOC) | Discontinuation due to Lack of Efficacy | 20.8% vs. 11.5% | 0.044 |
| Adams et al., 2013[1] | Pomaglumetad vs. Standard of Care (SOC) | Treatment-Emergent Parkinsonism | Significantly lower incidence | 0.011 |
| Adams et al., 2013[1] | Pomaglumetad vs. Standard of Care (SOC) | Treatment-Emergent Akathisia | Significantly lower incidence | 0.029 |
Experimental Protocols
NCT01328093: Pomaglumetad Methionil vs. Aripiprazole[6]
-
Study Design: A 24-week, multicenter, randomized, double-blind, Phase 3 study.
-
Participants: 678 patients with a diagnosis of schizophrenia.
-
Inclusion Criteria: Adults aged 18-65 with a DSM-IV-TR diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
-
Exclusion Criteria: Included other current Axis I psychiatric diagnoses, history of inadequate response to at least two different antipsychotics, and recent treatment with aripiprazole.
-
Intervention: Patients were randomized (3:1) to receive either flexible-dose pomaglumetad methionil (40 or 80 mg twice daily) or flexible-dose aripiprazole (10, 15, or 20 mg once daily).
-
Primary Outcome: Change from baseline in PANSS total score at 24 weeks.
-
Secondary Outcomes: Included changes in body weight, incidence of adverse events, and discontinuation rates.
-
Statistical Analysis: Efficacy and safety data were analyzed for the intent-to-treat population. A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline in the PANSS total score.
HBBR Study (Adams et al., 2013): Pomaglumetad Methionil vs. Standard of Care (SOC)[1]
-
Study Design: A long-term, Phase 2, multicenter, randomized, open-label, comparative safety study.
-
Participants: 261 patients with schizophrenia.
-
Intervention: Patients were randomized to receive either pomaglumetad methionil (40 mg twice daily) or standard of care (SOC), which consisted of olanzapine, risperidone, or aripiprazole.
-
Primary Outcome: Time to discontinuation due to lack of tolerability.
-
Secondary Outcomes: Included change in PANSS total score and incidence of adverse events.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for pomaglumetad methionil involves the activation of presynaptic mGluR2/3, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in presynaptic glutamate release. This modulation of the glutamatergic system is thought to counteract the hyperactivity implicated in the pathophysiology of schizophrenia.
Caption: Signaling pathway of pomaglumetad methionil.
Caption: Generalized workflow of a clinical trial.
Conclusion
The meta-analysis of clinical trials involving pomaglumetad methionil indicates that while it presents a favorable metabolic and extrapyramidal side-effect profile compared to atypical antipsychotics, it did not demonstrate consistent efficacy in the broad population of patients with schizophrenia. The development of pomaglumetad methionil for schizophrenia was ultimately discontinued by Eli Lilly.[8] However, the unique mechanism of action and the potential for efficacy in specific, early-stage patient populations may warrant further investigation into glutamatergic modulators for the treatment of schizophrenia.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 6. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
Safety Operating Guide
Proper Disposal of Pomaglumetad Methionil Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate and essential guidance on the proper disposal procedures for pomaglumetad methionil hydrochloride, also known as LY2140023 hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Handling Protocols
While specific, publicly available Safety Data Sheets (SDS) for this compound are not readily accessible, general best practices for handling chemical waste in a laboratory setting should be strictly followed. The following procedures are based on established guidelines for the disposal of research chemicals and pharmaceuticals.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any chemical waste, is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated solid this compound in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent wastes unless compatibility is confirmed.
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a designated solid waste container.
2. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep containers securely closed except when adding waste.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal must be handled by a certified hazardous waste management company. Follow your institution's specific procedures for arranging a waste pickup.
Experimental Protocols for Decontamination
For minor spills or decontamination of work surfaces, the following general procedure can be applied:
-
Preparation of Cleaning Solution: Prepare a 10% aqueous solution of a mild laboratory detergent.
-
Initial Cleaning: Absorb the spill with an inert material (e.g., vermiculite, sand) and transfer it to a labeled hazardous waste container.
-
Surface Decontamination: Wipe the affected surface with the detergent solution, followed by a rinse with 70% ethanol, and finally a rinse with water.
-
Waste Disposal: All materials used for cleaning, including paper towels and absorbent pads, must be disposed of as hazardous waste.
Disclaimer: The information provided is based on general laboratory safety principles. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and, if obtainable, the official Safety Data Sheet (SDS) for this compound for comprehensive and compliant disposal procedures. The absence of a publicly available, detailed SDS for this compound necessitates a cautious approach based on established best practices for handling novel research chemicals.
Essential Safety and Logistics for Handling Pomaglumetad Methionil Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomaglumetad methionil hydrochloride (also known as LY2140023 hydrochloride). The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Chemical Identifier:
| Compound Name | This compound |
| Synonyms | LY2140023 hydrochloride |
| CAS Number | 635318-26-2 |
| Molecular Formula | C12H19ClN2O7S2 |
| Molecular Weight | 402.87 g/mol |
| Description | An orally active, methionine prodrug of the selective mGlu2/3 receptor agonist LY404039.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various handling procedures.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving and Unpacking | Double chemo-rated gloves (ASTM D6978) | Lab coat | Safety glasses | Recommended if packaging is damaged |
| Weighing and Aliquoting (in a fume hood) | Double chemo-rated gloves (ASTM D6978) | Disposable, low-permeability gown with tight-fitting cuffs[3] | Safety goggles or face shield | Not generally required if handled in a certified chemical fume hood. |
| Solution Preparation | Double chemo-rated gloves (ASTM D6978) | Disposable, low-permeability gown with tight-fitting cuffs[3] | Safety goggles or face shield | Not generally required if handled in a certified chemical fume hood. |
| General Laboratory Handling | Single pair of nitrile gloves (minimum) | Lab coat | Safety glasses | Not required |
| Spill Cleanup | Double chemo-rated gloves (ASTM D6978) | Disposable, low-permeability gown | Safety goggles and face shield | N95 respirator or higher, depending on the spill size and potential for aerosolization |
| Waste Disposal | Double chemo-rated gloves (ASTM D6978) | Lab coat | Safety glasses | Not required |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
Step-by-Step Handling Protocol:
-
Receiving:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Verify the compound identity and quantity against the order.
-
Record the date of receipt on the container.
-
-
Storage:
-
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate PPE, including double gloves and a disposable gown.[3]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
For in vivo studies, various solvent protocols can be used, such as:
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Don the appropriate spill cleanup PPE.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, and other disposable materials.
-
Collect in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions should be collected in a labeled, sealed hazardous waste container.
-
Do not pour down the drain.
-
-
Empty Containers:
-
Rinse the empty container three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Scratch out or deface the label on the empty container before disposing of it in the regular trash.[4]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
